molecular formula C12H17BFNO2 B1289440 4-Amino-3-fluorophenylboronic acid pinacol ester CAS No. 819058-34-9

4-Amino-3-fluorophenylboronic acid pinacol ester

Cat. No.: B1289440
CAS No.: 819058-34-9
M. Wt: 237.08 g/mol
InChI Key: AIXGNRNTXUKZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-fluorophenylboronic acid pinacol ester is a valuable building block in dynamic covalent chemistry and materials science. Its core utility stems from the synergistic reactivity of the protected boronic acid and the aromatic amine group. The boronic acid moiety enables the formation of reversible covalent bonds with diols, a fundamental mechanism exploited in the design of glucose-responsive systems such as hydrogels for controlled insulin release . This makes the compound a critical reagent in advanced diabetes research aimed at developing self-regulated drug delivery platforms. Concurrently, the aromatic amine group serves as a versatile handle for further functionalization, allowing researchers to incorporate this phenylboronic acid derivative into larger polymer architectures or conjugate it with other molecules . This dual functionality positions this compound as a pivotal component in the development of smart materials, including self-healing hydrogels and biosensors, which rely on its specific and reversible binding characteristics .

Properties

IUPAC Name

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXGNRNTXUKZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591550
Record name 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819058-34-9
Record name 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Amino-3-fluorophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Amino-3-fluorophenylboronic acid pinacol ester, a key building block in medicinal chemistry and materials science. This document details established and emerging methodologies, presenting quantitative data, step-by-step experimental protocols, and a visual representation of a core synthesis route.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the fluoro and amino functionalities, combined with the versatile boronic ester group, makes it an important intermediate for the synthesis of a wide range of pharmaceuticals and functional materials. This guide explores three principal synthetic strategies for its preparation: Miyaura borylation, lithium-halogen exchange, and metal-free borylation.

Comparative Overview of Synthesis Pathways

The selection of a synthetic route for this compound depends on factors such as scale, available starting materials, and tolerance to specific reaction conditions. The following table summarizes the key quantitative data for the primary synthesis pathways.

ParameterMiyaura BorylationLithium-Halogen ExchangeMetal-Free Borylation
Starting Material 4-Bromo-2-fluoroaniline4-Bromo-2-fluoroaniline2-Fluoroaniline or derivative
Key Reagents Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc), Bis(pinacolato)diboron (B₂pin₂)Organolithium reagent (e.g., n-BuLi, t-BuLi) or Lithium trialkylmagnesiate, Trialkyl borate (e.g., B(OMe)₃), PinacolDiazotization agent (e.g., tBuONO) or photolytic conditions, Diboron reagent (e.g., B₂pin₂)
Typical Yield ~50-70% (yields for non-fluorinated analogs are in this range)~70-86% (for protected non-fluorinated analog)~53-76% (for similar fluoroanilines)
Reaction Temperature 80-100 °C-78 °C to -20 °CRoom Temperature to 80 °C
Key Advantages Good functional group tolerance, commercially available reagents.High yields, scalable.Avoids palladium contamination.
Key Disadvantages Palladium catalyst can be expensive and requires removal.Requires cryogenic temperatures and strictly anhydrous conditions; amine protection is often necessary.May require specialized equipment (e.g., for photolysis); may have a narrower substrate scope.

Experimental Protocols

Pathway 1: Miyaura Borylation of 4-Bromo-2-fluoroaniline

This method is a palladium-catalyzed cross-coupling reaction, which is a widely used and versatile method for the formation of carbon-boron bonds.[1][2]

Experimental Protocol:

  • To a solution of 4-bromo-2-fluoroaniline (1.0 eq) and bis(pinacolato)diboron (1.2 eq) in anhydrous 1,4-dioxane, potassium acetate (3.0 eq) is added.

  • The mixture is degassed by bubbling with nitrogen or argon for 20-30 minutes.

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 eq) is added, and the reaction mixture is heated to 80-100 °C.

  • The reaction is monitored by TLC or GC-MS for the consumption of the starting material (typically 6-12 hours).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Pathway 2: Lithium-Halogen Exchange

This pathway involves the formation of an organolithium intermediate from an aryl halide, which then reacts with a borate ester.[3] This method can be highly efficient but requires careful control of temperature and moisture.

Experimental Protocol:

  • Step 1: Protection of the Amine Group (if necessary) The amino group of 4-bromo-2-fluoroaniline is often protected to prevent side reactions. For example, it can be reacted with a suitable protecting agent like di-tert-butyl dicarbonate (Boc₂O) or converted to an imine.

  • Step 2: Lithium-Halogen Exchange and Borylation

    • The protected 4-bromo-2-fluoroaniline (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.

    • A solution of n-butyllithium or tert-butyllithium (1.1-2.2 eq) in hexanes is added dropwise, and the mixture is stirred for 30-60 minutes.

    • Trimethyl borate (1.2 eq) is then added dropwise at -78 °C, and the reaction is allowed to warm slowly to room temperature.

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Step 3: Hydrolysis and Pinacol Esterification

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried, and concentrated.

    • The resulting crude boronic acid is dissolved in a suitable solvent (e.g., toluene or THF), and pinacol (1.1 eq) is added.

    • The mixture is stirred at room temperature or heated to facilitate the esterification, often with azeotropic removal of water.

    • The solvent is removed under reduced pressure, and the product is purified by crystallization or column chromatography.

A scalable version of this process for the non-fluorinated analog utilizes a more stable lithium trialkylmagnesiate at a higher temperature of -20 °C, achieving a 70% yield.[3]

Pathway 3: Metal-Free Borylation

Emerging metal-free methods offer an alternative that avoids potential contamination with transition metals. One such approach involves the in-situ generation of a diazonium salt from the corresponding aniline, which then undergoes borylation.

Experimental Protocol (based on a similar transformation):

  • 2-Fluoroaniline (1.0 eq) is dissolved in an appropriate solvent like acetonitrile.

  • Bis(pinacolato)diboron (1.5 eq) is added to the solution.

  • tert-Butyl nitrite (2.0 eq) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 60-80 °C) for several hours until the starting material is consumed.

  • The reaction mixture is then concentrated, and the residue is purified by column chromatography to yield the desired product.

Synthesis Pathway Diagram

The following diagram illustrates the Miyaura borylation pathway, a common and robust method for the synthesis of this compound.

Miyaura_Borylation Start 4-Bromo-2-fluoroaniline Product 4-Amino-3-fluorophenylboronic acid pinacol ester Start->Product Miyaura Borylation B2pin2 Bis(pinacolato)diboron B2pin2->Product Conditions PdCl₂(dppf) (catalyst) KOAc (base) 1,4-Dioxane (solvent) 80-100 °C Conditions->Product

References

An In-depth Technical Guide to 4-Amino-3-fluorophenylboronic acid pinacol ester: Spectroscopic Data and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 4-Amino-3-fluorophenylboronic acid pinacol ester, a key building block in modern medicinal chemistry. Its unique structural features make it a valuable reagent in the development of targeted therapeutics, particularly kinase inhibitors.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a baseline for characterization and quality control.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.25-7.35m-2HAr-H
6.55t71HAr-H
3.8br s-2H-NH
1.2s-12H-C(CH ₃)₂

Note: The data presented is based on publicly available spectra and may vary slightly depending on experimental conditions.

Experimental Protocols

A detailed, multi-step synthesis is required to produce this compound. The following protocol is a composite of established methods for the synthesis of the boronic acid precursor and its subsequent esterification.

Synthesis of 4-Amino-3-fluorophenylboronic acid

This procedure outlines the synthesis starting from 2-fluoro-4-iodoaniline.

Materials and Reagents:

  • 2-fluoro-4-iodoaniline

  • Bis(pinacolato)diboron

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Cyclohexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Under an inert argon atmosphere, dissolve 2-fluoro-4-iodoaniline (1.0 eq) and bis(pinacolato)diboron (1.1 eq) in anhydrous DMSO.

  • Add potassium acetate (3.0 eq) to the mixture and continue to bubble argon through the solution for 10 minutes to ensure the exclusion of oxygen.

  • Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.07 eq) to the reaction mixture.

  • Heat the mixture to 85°C and maintain this temperature for approximately 4.5 hours, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a cyclohexane/ethyl acetate (90/10, v/v) eluent system to yield this compound as a white powder.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

This compound is a valuable building block in the synthesis of various kinase inhibitors due to its ability to participate in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for creating carbon-carbon bonds, a fundamental step in the assembly of complex organic molecules.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Many inhibitors of this pathway are synthesized using boronic acid derivatives in Suzuki coupling reactions.[2]

Below is a generalized workflow illustrating the use of this compound in the synthesis of a generic kinase inhibitor targeting the PI3K/Akt/mTOR pathway.

G cluster_synthesis Kinase Inhibitor Synthesis cluster_pathway Targeted Signaling Pathway Start Starting Materials: - this compound - Heterocyclic Halide Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Intermediate Coupled Intermediate Suzuki->Intermediate Modification Further Functionalization (e.g., amidation, urea formation) Intermediate->Modification Inhibitor Final Kinase Inhibitor Modification->Inhibitor PI3K PI3K Inhibitor->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Synthetic workflow and targeted signaling pathway.

The logical flow for the application of this compound in drug discovery can be visualized as follows:

G cluster_problem Problem Identification cluster_solution Solution Development Disease Disease State (e.g., Cancer) Pathway Dysregulated Signaling Pathway (e.g., PI3K/Akt/mTOR) Disease->Pathway Target Identification of Therapeutic Target (e.g., PI3K Kinase) Pathway->Target Scaffold Design of Inhibitor Scaffold Target->Scaffold Reagent Selection of Key Reagent: 4-Amino-3-fluorophenylboronic acid pinacol ester Scaffold->Reagent Synthesis Chemical Synthesis (Suzuki Coupling) Reagent->Synthesis Drug Lead Compound/ Drug Candidate Synthesis->Drug

Caption: Drug discovery logical workflow.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of 4-Amino-3-fluorophenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Amino-3-fluorophenylboronic acid pinacol ester. This document details predicted spectral data, outlines a general experimental protocol for data acquisition, and includes visualizations to aid in understanding the molecular structure and experimental workflow.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development, frequently utilized in cross-coupling reactions to synthesize complex organic molecules. Accurate structural elucidation and purity assessment are critical, with NMR spectroscopy being the primary analytical technique. This guide serves as a practical reference for the interpretation of its ¹H and ¹³C NMR spectra.

Predicted NMR Spectral Data

Due to the limited availability of experimentally acquired and published high-resolution NMR data for this specific compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions were generated using reputable NMR simulation software and are expected to be in close agreement with experimental values obtained in a standard deuterated solvent such as chloroform-d (CDCl₃).

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in CDCl₃.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.31dd1HAr-H
~7.20dd1HAr-H
~6.72t1HAr-H
~4.10br s2HNH
1.34s12H-C(CH ₃)₂

dd = doublet of doublets, t = triplet, br s = broad singlet, s = singlet

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃.

Chemical Shift (δ) ppmAssignment
~152.3 (d, ¹JCF)C -F
~138.1 (d, ²JCF)C -NH₂
~125.2 (d)Ar-C H
~118.0 (d, ²JCF)Ar-C H
~115.5Ar-C H
84.1-C (CH₃)₂
24.9-C(C H₃)₂

Note: The carbon atom attached to the boron (C-B) is often not observed or appears as a very broad signal due to the quadrupolar nature of the boron nucleus. The values for the aromatic carbons will be influenced by C-F coupling, denoted by 'd' for doublet and the corresponding coupling constant in Hz.

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with atoms numbered for clarity in NMR assignments.

Molecular structure of the target compound.

Experimental Protocol for NMR Data Acquisition

The following provides a generalized, yet detailed, methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound and similar organoboron compounds.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical and should be one that fully dissolves the analyte and has minimal overlapping signals.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Matching: Tune and match the probe for the respective nuclei (¹H and ¹³C).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024 or higher, as the ¹³C nucleus is much less sensitive than ¹H.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the resulting spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0.00 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both the ¹H and ¹³C spectra.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the NMR experimental process.

cluster_workflow NMR Experimental Workflow A Sample Preparation (Weighing & Dissolution) B Transfer to NMR Tube A->B C Spectrometer Setup (Tuning, Locking, Shimming) B->C D ¹H NMR Data Acquisition C->D E ¹³C NMR Data Acquisition C->E F Data Processing (FT, Phasing, Baseline Correction) D->F E->F G Spectral Analysis (Referencing, Integration, Peak Picking) F->G H Structural Elucidation G->H

A generalized workflow for NMR experiments.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound. The predicted data, coupled with the detailed experimental protocol, offers a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the accurate identification and characterization of this important chemical entity. It is important to note that while predicted data is a powerful tool, experimental verification remains the gold standard for structural confirmation.

Technical Guide: Properties, Structure, and Applications of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 819058-34-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of the compound with CAS number 819058-34-9, chemically known as 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline or 4-Amino-3-fluorophenylboronic acid pinacol ester. This versatile building block is of significant interest in medicinal chemistry and drug discovery, primarily due to its utility in palladium-catalyzed cross-coupling reactions for the synthesis of complex bioactive molecules.

Core Properties and Structure

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a substituted aniline derivative containing a boronic acid pinacol ester and a fluorine atom.[1] The presence of these functional groups makes it a valuable reagent in organic synthesis. The pinacol ester group provides stability and enhances solubility in organic solvents, facilitating its use in various coupling reactions.[1] The fluorine atom can modulate the electronic properties and metabolic stability of target molecules, a desirable feature in drug design.[2]

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
CAS Number 819058-34-9[1][3][4][5][6]
Chemical Name 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline[1][4]
Synonym(s) This compound[1][5][6][7]
Molecular Formula C₁₂H₁₇BFNO₂[1][3]
Molecular Weight 237.08 g/mol [3][4]
Physical Form Solid[3]
Melting Point 103-106 °C[5]
Appearance Off-white to tan solid[6]

Table 2: Spectroscopic and Structural Information

IdentifierValueReference(s)
SMILES CC1(C)C(C)(C)OB(c2ccc(c(c2)F)N)O1[1]
InChI InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7H,15H2,1-4H3[1][3]
InChIKey AIXGNRNTXUKZLC-UHFFFAOYSA-N[3]

Applications in Drug Discovery and Medicinal Chemistry

The primary application of 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is as a key building block in the synthesis of kinase inhibitors and other biologically active compounds. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular scaffolds.[8][9][10]

Synthesis of Kinase Inhibitors

This compound has been successfully employed in the synthesis of potent inhibitors for various protein kinases, which are critical targets in oncology and infectious diseases.

  • Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) Inhibitors: The compound was used in the synthesis of an imidazopyridazine series of inhibitors targeting PfCDPK1, a key enzyme in the life cycle of the malaria parasite.[1] The synthesis involved a Suzuki coupling reaction to introduce the 4-amino-3-fluorophenyl moiety.[1]

  • Inositol-Requiring Enzyme 1 (IRE1α) Inhibitors: A patent describes the use of this compound in a Suzuki coupling reaction to prepare pyrido-pyrimidinone and pteridinone compounds as inhibitors of the endoribonuclease activity of IRE1α.[4] IRE1α is a key component of the unfolded protein response (UPR) and is a therapeutic target in cancer.[4]

Signaling Pathways

The inhibitors synthesized using CAS 819058-34-9 target specific kinases involved in crucial cellular signaling pathways. Understanding these pathways is essential for drug development professionals.

PfCDPK1 Signaling Pathway in Plasmodium falciparum

PfCDPK1 is a calcium-dependent protein kinase that plays a vital role in the life cycle of the malaria parasite, particularly in merozoite invasion of red blood cells.[3] Inhibition of PfCDPK1 disrupts the signaling cascade necessary for parasite proliferation.

PfCDPK1_Pathway cluster_extracellular Extracellular cluster_membrane Erythrocyte Membrane cluster_intracellular Merozoite Cytosol Merozoite Merozoite Receptor Receptor Merozoite->Receptor Attachment Ca2+ Ca2+ Receptor->Ca2+ Signal Transduction PfCDPK1 PfCDPK1 Ca2+->PfCDPK1 Activation Substrate Substrate PfCDPK1->Substrate Phosphorylation Phospho_Substrate Phospho_Substrate Substrate->Phospho_Substrate Microneme_Secretion Microneme_Secretion Phospho_Substrate->Microneme_Secretion Activation Invasion Invasion Microneme_Secretion->Invasion Leads to Inhibitor PfCDPK1 Inhibitor Inhibitor->PfCDPK1 Inhibition IRE1a_Pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_nucleus Nucleus Unfolded_Proteins Unfolded_Proteins IRE1a_inactive IRE1α (inactive) Unfolded_Proteins->IRE1a_inactive Activation IRE1a_active IRE1α (active) [Kinase & RNase] IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA Splicing XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation UPR_Genes UPR Target Genes XBP1s_protein->UPR_Genes Upregulation Inhibitor IRE1α Inhibitor Inhibitor->IRE1a_active Inhibition of RNase activity ER_Homeostasis ER Homeostasis Restoration UPR_Genes->ER_Homeostasis Suzuki_Workflow Start Start Reagents Combine Aryl Halide, Boronic Ester (819058-34-9), Pd Catalyst, Ligand, and Base Start->Reagents Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Reaction Heat Reaction Mixture with Stirring Solvent->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (e.g., dilute with water, extract with organic solvent) Monitoring->Workup Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

References

Synthesis of 4-Amino-3-fluorophenylboronic acid pinacol ester from 2-fluoro-4-iodoaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Reaction Overview

The core of this synthesis is the Miyaura borylation reaction, a powerful method for the formation of a carbon-boron bond.[1] This reaction involves the cross-coupling of an aryl halide (in this case, 2-fluoro-4-iodoaniline) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[1] Aryl iodides are generally more reactive than other aryl halides in this type of coupling, which can allow for milder reaction conditions.

Proposed Synthetic Workflow

The proposed synthesis of 4-Amino-3-fluorophenylboronic acid pinacol ester from 2-fluoro-4-iodoaniline is a single-step process, as illustrated in the workflow diagram below.

Synthesis_Workflow Start 2-Fluoro-4-iodoaniline Process Miyaura Borylation Start->Process Reagents Bis(pinacolato)diboron (B₂pin₂) PdCl₂(dppf) (catalyst) Potassium Acetate (KOAc, base) Dioxane (solvent) Reagents->Process Product 4-Amino-3-fluorophenylboronic acid pinacol ester Process->Product Workup Aqueous Workup & Purification Product->Workup FinalProduct Isolated Product Workup->FinalProduct

Caption: Proposed workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the proposed stoichiometry and reaction parameters for the synthesis. The expected yield is an estimate based on similar reactions reported in the literature.

Reagent/ParameterMolecular Weight ( g/mol )Molar EquivalentsProposed QuantityNotes
2-Fluoro-4-iodoaniline237.001.0(e.g., 2.37 g, 10 mmol)Starting material.
Bis(pinacolato)diboron (B₂pin₂)253.941.1 - 1.5(e.g., 3.05 g, 12 mmol)Boron source.
PdCl₂(dppf)810.090.02 - 0.05(e.g., 243 mg, 0.3 mmol)Palladium catalyst.
Potassium Acetate (KOAc)98.142.0 - 3.0(e.g., 2.94 g, 30 mmol)Base.
Dioxane--(e.g., 50 mL)Anhydrous solvent.
Product
This compound237.08-Expected Yield: 75-90%Purity is typically >95% after purification.[3][4]

Experimental Protocol

This proposed protocol is adapted from standard Miyaura borylation procedures.[1][2] All operations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware.

  • Anhydrous solvents and reagents.

Procedure:

  • Reaction Setup: To the dry, nitrogen-flushed three-neck round-bottom flask, add 2-fluoro-4-iodoaniline (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), PdCl₂(dppf) (0.03 eq.), and potassium acetate (3.0 eq.).

  • Solvent Addition: Add anhydrous dioxane via cannula to the flask to achieve a suitable concentration (e.g., 0.2 M with respect to the starting material).

  • Reaction: Stir the mixture at room temperature for 10 minutes to ensure homogeneity. Then, heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Concluding Remarks

The described methodology presents a viable and efficient pathway for the synthesis of this compound from 2-fluoro-4-iodoaniline. The use of a Miyaura borylation approach offers good functional group tolerance and is a scalable process.[5] Researchers and drug development professionals can adapt this proposed protocol to access this important building block for various applications. It is recommended to perform small-scale optimization of the reaction conditions (e.g., catalyst loading, base, temperature, and reaction time) to achieve the best results for a specific application.

References

An In-depth Technical Guide to the Chemical Stability and Storage of 4-Amino-3-fluorophenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and optimal storage conditions for 4-Amino-3-fluorophenylboronic acid pinacol ester. This information is critical for ensuring the integrity and reactivity of this versatile reagent in research and development, particularly in its widespread application in Suzuki-Miyaura cross-coupling reactions for the synthesis of novel compounds in the pharmaceutical and materials science sectors.

Chemical Properties and Structure

This compound is a solid organic compound with the molecular formula C₁₂H₁₇BFNO₂ and a molecular weight of approximately 237.08 g/mol .[1] Its structure features a phenylboronic acid protected as a pinacol ester, with an amino and a fluoro substituent on the aromatic ring. This substitution pattern influences the electronic properties and, consequently, the stability and reactivity of the molecule.

Recommended Storage Conditions

To maintain its chemical integrity, this compound should be stored under controlled conditions. The following table summarizes the storage recommendations from various chemical suppliers.

ParameterRecommended ConditionSource
TemperatureRoom Temperature or 2-8°C[2]
AtmosphereInert atmosphere, sealed in dry
LightKeep in a dark place
MoistureStore in a dry environment

Consistent adherence to these storage conditions will minimize degradation and ensure the reagent's performance in synthetic applications. The solid-form of the compound contributes to its stability under these recommended conditions.[1]

Chemical Stability

The primary stability concern for arylboronic acid pinacol esters, including the 4-amino-3-fluoro substituted variant, is their susceptibility to hydrolysis. This reaction cleaves the boronic ester to the corresponding boronic acid and pinacol. Several factors influence the rate of this degradation pathway.

FactorInfluence on StabilityRationale
pH Hydrolysis is accelerated at both acidic and basic pH.The reaction is catalyzed by both H⁺ and OH⁻ ions.
Moisture The presence of water is necessary for hydrolysis.Water acts as the reactant in the hydrolysis process.
Substituents on the Aromatic Ring Electron-donating groups (like the amino group) can decrease the rate of hydrolysis.These groups reduce the Lewis acidity of the boron atom, making it less susceptible to nucleophilic attack by water.
Solvent Aprotic solvents are preferred for sample preparation and reactions.Protic solvents like water and methanol can promote hydrolysis.[3][4]

Experimental Protocols

Representative Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline for the use of this compound in a Suzuki-Miyaura reaction. Reaction conditions may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol for Monitoring Hydrolysis by HPLC

This protocol outlines a method to assess the stability of this compound against hydrolysis.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 column with low silanol activity (e.g., Waters XTerra MS C18) is recommended to minimize on-column hydrolysis.[3][4]

  • Mobile Phase: A gradient of acetonitrile and water. The use of a pH modifier should be carefully considered as it can affect stability.

  • Diluent: Use an aprotic solvent such as acetonitrile for sample preparation to prevent hydrolysis prior to injection.[3][4]

  • Detector Wavelength: Determined by the UV absorbance maximum of the compound.

Procedure:

  • Prepare a stock solution of this compound in the chosen aprotic diluent.

  • To assess hydrolysis under specific conditions (e.g., a particular pH), dilute an aliquot of the stock solution into the desired aqueous buffer.

  • Inject the sample onto the HPLC system at various time points and monitor the decrease in the peak area of the pinacol ester and the increase in the peak area of the corresponding boronic acid.

  • The rate of hydrolysis can be determined by plotting the concentration of the pinacol ester as a function of time.

Visualizations

The following diagrams illustrate key chemical processes involving this compound.

Hydrolysis_Equilibrium cluster_products Ester 4-Amino-3-fluorophenylboronic acid pinacol ester Acid 4-Amino-3-fluorophenylboronic acid Ester->Acid Hydrolysis Water + 2 H₂O Acid->Ester Esterification Pinacol Pinacol

Caption: Hydrolysis equilibrium of this compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Combine Aryl Halide, Boronic Ester, Catalyst, Base Solvent Add Anhydrous Solvent Reactants->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Final Product Purify->Product

References

Solubility Profile of 4-Amino-3-fluorophenylboronic acid pinacol ester in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Amino-3-fluorophenylboronic acid pinacol ester, a key building block in pharmaceutical and materials science research. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on reported qualitative solubility and provides a comprehensive, standardized experimental protocol for researchers to determine quantitative solubility in their own laboratory settings.

Summary of Solubility Data

Currently, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in various organic solvents is not extensively documented in peer-reviewed literature. However, qualitative descriptions of its solubility have been reported. The following table summarizes the available information.

Organic SolventQualitative Solubility
ChloroformSparingly Soluble[1]
Dimethyl Sulfoxide (DMSO)Sparingly Soluble[1]
MethanolSlightly Soluble[1]

For context, a structurally related compound, 4-Aminophenylboronic acid pinacol ester, has a reported solubility of 100 mg/mL in DMSO, requiring sonication for dissolution. It is also noted that the hygroscopic nature of DMSO can significantly impact the solubility of this related product.

Experimental Protocol for Quantitative Solubility Determination

To empower researchers to ascertain precise solubility values for their specific applications, the following detailed experimental protocol is provided. This method is a standardized approach for determining the equilibrium solubility of a solid compound in a given solvent.

Objective: To determine the quantitative solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, Dichloromethane, Tetrahydrofuran, Acetonitrile, Methanol, Ethanol)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours, but the exact time should be determined by preliminary experiments to ensure the concentration of the solute in the solution no longer changes over time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set duration (e.g., 10-15 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic solid particles.

    • Accurately dilute the filtered saturated solution with a known volume of the same organic solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations in the same solvent.

    • Calculate the concentration of the saturated solution by applying the dilution factor.

  • Data Reporting:

    • Express the solubility in standard units such as mg/mL, g/L, or mol/L.

    • It is recommended to perform the experiment in triplicate for each solvent and report the average solubility with the standard deviation.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental protocol for determining the quantitative solubility of this compound.

G Experimental Workflow for Solubility Determination A 1. Preparation of Saturated Solutions (Excess solid in known volume of solvent) B 2. Equilibration (Thermostatically controlled shaking for 24-48h) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Sample Collection & Filtration (Supernatant filtered through 0.22 µm filter) C->D E 5. Dilution (Dilute to within analytical range) D->E F 6. Quantification (HPLC analysis against a standard curve) E->F G 7. Data Reporting (Solubility in mg/mL, g/L, or mol/L) F->G

Caption: A flowchart of the experimental procedure for determining the quantitative solubility of a solid compound.

This technical guide provides a foundation for understanding and determining the solubility of this compound. By following the detailed experimental protocol, researchers can generate reliable and reproducible quantitative solubility data, which is essential for the successful design and implementation of chemical reactions, formulation development, and other research applications.

References

The Fluorine Advantage: An In-depth Technical Guide to the Mechanism of Suzuki-Miyaura Reactions with Fluorinated Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its facility in constructing carbon-carbon bonds. The strategic incorporation of fluorine into molecules, a common practice in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability, has led to a burgeoning interest in the use of fluorinated coupling partners. This guide provides a comprehensive technical overview of the Suzuki-Miyaura reaction mechanism with a specific focus on the pivotal role of fluorinated boronic esters, including aryl trifluoroborates and fluorinated arylboronic esters. We will delve into the mechanistic nuances, present comparative quantitative data, and provide detailed experimental protocols to empower researchers in leveraging the "fluorine advantage" in their synthetic endeavors.

The Core Mechanism: A Three-Act Play

The generally accepted catalytic cycle of the Suzuki-Miyaura reaction unfolds in three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The nature of the boronic acid derivative, particularly the presence of fluorine, can significantly influence the kinetics and efficiency of this cycle.

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of an organic halide (or triflate) to a low-valent palladium(0) complex, typically bearing phosphine ligands. This step forms a palladium(II) intermediate.[1] The coordination number and oxidation state of the palladium center both increase by two.[2]

  • Transmetalation: This is often the rate-determining step and is where fluorinated boronic esters exert their most profound influence. An organic group is transferred from the boron atom to the palladium(II) center, displacing the halide or other leaving group. This process typically requires the presence of a base to activate the boronic acid or ester.[3] For fluorinated boronic esters, particularly organotrifluoroborates, the mechanism of this step is a subject of significant interest.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1] For this to occur, the two organic groups must be positioned cis to each other on the palladium center.[4]

The Impact of Fluorination: More Than Just an Electronic Effect

The presence of fluorine atoms on the boronic ester, either on the aryl ring or directly on the boron atom (as in trifluoroborates), significantly impacts the reaction mechanism and efficiency.

The Triple Role of Fluoride Ions

Fluoride ions, often introduced as a base (e.g., CsF or KF), play a multifaceted role in the Suzuki-Miyaura reaction.[5]

  • Formation of a Reactive Palladium-Fluorido Complex: Fluoride can displace the halide on the palladium(II) intermediate to form a trans-[ArPdF(L)2] complex. This fluorido complex exhibits remarkably high reactivity towards boronic esters.[6]

  • Promotion of Reductive Elimination: Fluoride has been shown to catalyze the reductive elimination step from the trans-[ArPdAr'(L)2] intermediate.[6]

  • Antagonistic Effect: Conversely, fluoride can also form unreactive anionic boronate species ([Ar'B(OH)n-3Fn]-), which can disfavor the reaction. The overall effect is dependent on the concentration ratio of fluoride to the nucleophile.[6]

Organotrifluoroborates: Stable and Potent Coupling Partners

Potassium organotrifluoroborates (R-BF3K) have emerged as highly effective alternatives to traditional boronic acids and esters. Their enhanced stability to air and moisture simplifies handling and storage.[7] While they are more stable, they are potent coupling partners. It is believed that under reaction conditions, they can slowly hydrolyze to the corresponding boronic acid, maintaining a low concentration of the active species and minimizing side reactions like protodeboronation.[8] However, there is also evidence for direct transmetalation pathways.

Fluorinated Arylboronic Esters: Enhanced Reactivity

The electron-withdrawing nature of fluorine substituents on the aryl ring of a boronic ester can increase the Lewis acidity of the boron atom, potentially facilitating the transmetalation step. Studies have shown that boronic esters can transmetalate directly without prior hydrolysis.[9] The rate of this direct transmetalation is significantly influenced by the nature of the ester group.[10]

Quantitative Data Presentation

The following tables summarize quantitative data from various studies, comparing the reactivity of different boronic acids and esters, including fluorinated variants.

Table 1: Relative Rates of Transmetalation for Various Boron Reagents

EntryBoron ReagentPretransmetalation IntermediateRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative Rate
1Arylboronic AcidObserved5.78 ± 0.131.00
2Pinacol Boronic EsterNot Observeda~0.1
3Neopentyl Boronic EsterNot Observeda~0.4
4Diisopropyl Boronic EsterObserved8.24 ± 0.161.42
5Glycol Boronic EsterObserved133 ± 7.0~23
6Dimethyl Boronic EsterObserved2.53 ± 0.100.44
7Catechol Boronic EsterObserved26.8 ± 0.704.64
8BoroxineNot Observedb~9.33
9α-hydroxyisobutyrate Boronic EsterObserved2.26 ± 0.310.39

a: Sigmoidal kinetic profiles observed, precluding the determination of a first-order rate constant. Relative rates are estimated from reaction times. b: No discrete intermediate was observed. (Data compiled from a study on the effect of the boronic ester moiety on the rate of transmetalation.[10])

Table 2: Suzuki-Miyaura Coupling of Various Boronic Acids with Pyridine-2-sulfonyl fluoride (PyFluor)

Boronic Acid/EsterProductYield (%)
2-Thiopheneboronic acid2-(Thiophen-2-yl)pyridine82
2-Furanboronic acid2-(Furan-2-yl)pyridine62
3-Thiopheneboronic acid2-(Thiophen-3-yl)pyridine75
3-Furanboronic acid2-(Furan-3-yl)pyridine55
4-Fluorophenylboronic acid 2-(4-Fluorophenyl)pyridine 78
Phenylboronic acid2-Phenylpyridine70

(This table presents the yields of 2-arylpyridines from the coupling of various heteroaryl and aryl boronic acids with PyFluor, providing a standardized electrophile for comparison.[11])

Table 3: Reaction of 1-bromo-4-fluorobenzene with Various Boronic Acids

Boronic AcidTemperature (°C)Time (h)Conversion (%)
4-Fluorophenylboronic acid 110398
Phenylboronic acid110392
4-Vinylphenylboronic acid110365
4-Carboxyphenylboronic acid110375

(This table shows the conversion rates for the Suzuki-Miyaura coupling of 1-bromo-4-fluorobenzene with different boronic acids, highlighting the high reactivity of 4-fluorophenylboronic acid.[12])

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic esters.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium Heteroaryltrifluoroborates with Aryl Halides

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Aryl halide (e.g., 4-bromobenzonitrile)

  • Potassium heteroaryltrifluoroborate (e.g., potassium furan-2-yltrifluoroborate)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

Procedure:

  • To a microwave vial, add Pd(OAc)₂ (3.4 mg, 0.015 mmol), RuPhos (14 mg, 0.03 mmol), 4-bromobenzonitrile (46.0 mg, 0.25 mmol), potassium furan-2-yltrifluoroborate (46.0 mg, 0.26 mmol), and Na₂CO₃ (53.0 mg, 0.5 mmol).

  • Seal the vial with a cap lined with a disposable Teflon septum.

  • Evacuate and purge the vial with nitrogen three times.

  • Add ethanol (1.4 mL) via syringe to achieve a concentration of approximately 0.18 M with respect to the aryl halide.

  • Heat the reaction mixture at 85 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture can be worked up by standard procedures (e.g., dilution with water, extraction with an organic solvent, drying, and concentration).

  • Purify the crude product by flash column chromatography.[11]

Protocol 2: Suzuki-Miyaura Coupling of 4-Fluorophenylboronic Acid Pinacol Ester

Materials:

  • 4-Fluorophenylboronic acid pinacol ester

  • Aryl halide (e.g., 1-bromo-4-nitrobenzene)

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene/THF solvent mixture

  • Water

Procedure:

  • In a round-bottom flask, dissolve the aryl halide (1.0 equiv) and 4-fluorophenylboronic acid pinacol ester (1.2 equiv) in a 2:3 mixture of THF and toluene.

  • Add a 2 M aqueous solution of K₂CO₃ (2.0 equiv).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 equiv) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[13]

Mandatory Visualization

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_catalyst Catalyst Regeneration Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(L)₂-X Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)(L)₂-Ar' OxAdd->Transmetalation Transmetalation Waste XB(OR)₂ Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation->Product ArX Ar-X BoronicEster Ar'B(OR)₂ + Base

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Fluoride-Activated Transmetalation Pathway

Fluoride_Activated_Transmetalation cluster_activation Fluoride Activation ArPdX Ar-Pd(II)(L)₂-X ArPdF Ar-Pd(II)(L)₂-F ArPdX->ArPdF Halide Exchange Intermediate [Ar-Pd(II)(L)₂-F-B(OR)₂Ar']⁻ ArPdF->Intermediate Coordination ArPdAr Ar-Pd(II)(L)₂-Ar' Intermediate->ArPdAr Aryl Transfer XBF2 [XBF(OR)₂]⁻ Intermediate->XBF2 Fluoride F⁻ BoronicEster Ar'B(OR)₂

Caption: Proposed pathway for fluoride-activated transmetalation in the Suzuki-Miyaura reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow Start Combine Reactants: Aryl Halide, Boronic Ester, Base AddSolvent Add Solvent(s) Start->AddSolvent Degas Degas Mixture (e.g., Ar sparging) AddSolvent->Degas AddCatalyst Add Palladium Catalyst and Ligand Degas->AddCatalyst Heat Heat Reaction Mixture AddCatalyst->Heat Monitor Monitor Reaction Progress (TLC, GC/LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (e.g., Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The use of fluorinated boronic esters in Suzuki-Miyaura cross-coupling reactions offers significant advantages for the synthesis of complex, fluorine-containing molecules. The presence of fluorine, either on the aryl ring or as part of a trifluoroborate salt, enhances the stability and reactivity of the organoboron reagent. The unique role of fluoride ions in activating the palladium catalyst and promoting key steps of the catalytic cycle further underscores the "fluorine advantage." By understanding the mechanistic nuances and leveraging optimized experimental protocols, researchers can effectively employ these powerful reagents to advance their synthetic goals in drug discovery and materials science.

References

Physical properties like melting point and boiling point of 4-Amino-3-fluorophenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 4-Amino-3-fluorophenylboronic acid pinacol ester, with a focus on its melting point. It also outlines standard experimental protocols for the determination of melting and boiling points and presents a representative synthetic workflow.

Core Physical Properties

This compound is a solid at ambient temperature. Key quantitative physical data is summarized in the table below.

Physical PropertyValueSource
Melting Point 101°C to 102°CFisher Scientific
Boiling Point Not reported-
Molecular Formula C₁₂H₁₇BFNO₂Cymit Química S.L.[1], Sigma-Aldrich[2]
Molecular Weight 237.08 g/mol Sigma-Aldrich[2]

Note on Boiling Point: A boiling point for this compound has not been reported in the available literature. Boronic acid esters can be susceptible to decomposition at elevated temperatures, and purification is often achieved through methods other than distillation at atmospheric pressure. If distillation is required, it would likely be performed under high vacuum to reduce the boiling temperature.

Experimental Protocols

While specific experimental protocols for determining the physical properties of this exact compound are not detailed in the literature, the following are standard, widely accepted methodologies.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity and is determined as the temperature range over which the solid transitions to a liquid.[3]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)[4][5]

  • Capillary tubes (sealed at one end)[4]

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: A small amount of the dry, finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[4][6]

  • Calibration: For high accuracy, the thermometer of the melting point apparatus should be calibrated using standards with known melting points.[4]

  • Measurement:

    • A preliminary, rapid heating is often performed to determine an approximate melting range.[5]

    • For an accurate measurement, a fresh sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.[6]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2°C).[6]

Boiling Point Determination (General Procedure for High-Boiling Point Compounds)

For compounds with high boiling points or those that are thermally sensitive, vacuum distillation is the preferred method for determining the boiling point.[7][8][9][10] This technique lowers the pressure above the liquid, thereby reducing the temperature required for boiling.[8][9][10]

Apparatus:

  • Round-bottom flask

  • Claisen adapter

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum source (e.g., vacuum pump or water aspirator)

  • Manometer (to measure the pressure)

  • Heating mantle and stir bar

Procedure:

  • Apparatus Setup: The vacuum distillation apparatus is assembled, ensuring all joints are properly sealed with grease to maintain a vacuum. A stir bar is added to the round-bottom flask to ensure smooth boiling.

  • Evacuation: The system is slowly evacuated to the desired pressure, which is monitored with a manometer.

  • Heating: The sample is heated gently. The temperature is gradually increased until the liquid begins to boil and the condensate is observed on the thermometer bulb.

  • Measurement: The temperature at which a steady distillation rate is achieved is recorded as the boiling point at that specific pressure. It is crucial to record both the temperature and the pressure.

Synthetic Workflow

This compound can be synthesized from commercially available starting materials. A plausible synthetic route, based on the synthesis of the corresponding boronic acid, starts with 4-bromo-2-fluoroaniline.[11][12] The following diagram illustrates the logical steps in such a synthesis.

Synthesis_Workflow start 4-Bromo-2-fluoroaniline step1 Protection of Amino Group start->step1 intermediate1 Protected 4-Bromo-2-fluoroaniline step1->intermediate1 step2 Lithium-Halogen Exchange intermediate1->step2 intermediate2 Aryllithium Intermediate step2->intermediate2 step3 Borylation with Isopropoxyboronic acid pinacol ester intermediate2->step3 intermediate3 Protected Boronic Acid Pinacol Ester step3->intermediate3 step4 Deprotection intermediate3->step4 final_product 4-Amino-3-fluorophenylboronic acid pinacol ester step4->final_product

Caption: Synthetic pathway for this compound.

Application in Drug Discovery

While there are no specific signaling pathways directly modulated by this compound reported in the literature, this compound serves as a valuable building block in the synthesis of more complex, biologically active molecules. Its utility is particularly noted in the development of kinase inhibitors for potential cancer therapies.[13] The presence of the boronic acid pinacol ester functional group allows for its use in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[14] The amino and fluoro substituents provide sites for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

References

A Technical Guide to 4-Amino-3-fluorophenylboronic acid pinacol ester: Commercial Availability, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-fluorophenylboronic acid pinacol ester is a versatile building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, possessing an amino group, a fluorine atom, and a boronic ester, allows for the strategic construction of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, key applications with a focus on Suzuki-Miyaura cross-coupling reactions, and detailed experimental protocols for its use.

Commercial Availability and Suppliers

This compound (CAS No: 819058-34-9) is readily available from a variety of commercial suppliers. The purity and formulation can vary, and researchers should select a grade appropriate for their specific application. Below is a summary of representative suppliers and their product specifications.

SupplierProduct Number (Example)PurityAppearanceNotes
Sigma-Aldrich 765979≥97.0%White to yellow to brown powder or crystals-
Thermo Fisher Scientific AC44450001097%Off-white to tan solidOriginally part of the Acros Organics portfolio.
Combi-Blocks OR-8930>98% (TLC)--
Oakwood Chemical 09794398%--
TCI America A2883>98.0% (GC)White to slightly yellow crystalline powder-
Carbosynth FA38849---
BLD Pharmatech BD11659798%--

Note: Product specifications and availability are subject to change. It is recommended to consult the supplier's website for the most current information.

Physicochemical Properties

A summary of key physicochemical properties for this compound is provided below.

PropertyValueReference
CAS Number 819058-34-9[1]
Molecular Formula C₁₂H₁₇BFNO₂[1]
Molecular Weight 237.08 g/mol [1]
Appearance White to tan or brown crystalline solid-
Melting Point 102-106 °C-
Solubility Soluble in organic solvents such as THF, dioxane, and DMF.[2]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][3] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[3] The pinacol ester provides enhanced stability and handling characteristics compared to the free boronic acid. The fluorine and amine substituents on the phenyl ring can be leveraged to modulate the electronic properties and biological activity of the resulting coupled products.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is based on established procedures for similar couplings and may require optimization for specific substrates.

Reaction Scheme:

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane or a mixture of Toluene/Ethanol/Water)

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

  • Reagents for work-up and purification (e.g., ethyl acetate, water, brine, silica gel)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

    • Seal the flask with a septum or cap.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Add the degassed, anhydrous solvent (e.g., 1,4-dioxane) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M with respect to the aryl halide.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction described above.

Suzuki_Miyaura_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Aryl Halide - this compound - Base - Palladium Catalyst glassware Prepare Dry Glassware reagents->glassware solvent Degas Solvent glassware->solvent setup Combine Solid Reagents in Flask inert Establish Inert Atmosphere (N₂ or Ar) setup->inert add_solvent Add Degassed Solvent inert->add_solvent heat Heat and Stir Reaction Mixture (e.g., 80-110 °C) add_solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water & Dilute with Organic Solvent cool->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway Diagram (Catalytic Cycle)

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar'(L₂) pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product aryl_halide Ar-X aryl_halide->pd_complex boronic_ester Ar'B(OR)₂ boronate [Ar'B(OR)₂(Base)]⁻ boronic_ester->boronate base Base base->boronate boronate->pd_complex

References

An In-depth Technical Guide to the Safe Handling of 4-Amino-3-fluorophenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety and handling precautions for 4-Amino-3-fluorophenylboronic acid pinacol ester, a versatile building block in organic synthesis.

Chemical Identification and Properties

This compound is an organic compound frequently utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce an aminofluorophenyl group into a target molecule. Its unique structure makes it a valuable reagent in the synthesis of novel pharmaceutical compounds and other complex organic molecules.

PropertyValue
Molecular Formula C12H17BFNO2[1]
Molecular Weight 237.08 g/mol [1][2]
CAS Number 819058-34-9[1][2]
Appearance Solid[2]
Purity Typically >95% or 97%[1][3]

Hazard Identification and Classification

This compound is classified as hazardous.[4] The primary routes of exposure are inhalation, skin contact, and eye contact. The GHS classifications are summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][5]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][5]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[1][5]

GHS Pictogram:

  • GHS07: Exclamation Mark[2]

Signal Word: Warning[1]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize risks associated with this compound.

Personal Protective Equipment (PPE)

A robust PPE regimen is the first line of defense against exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Before Handling eye_protection Wear safety glasses with side shields or goggles (EN 166 compliant) start->eye_protection hand_protection Wear protective gloves (inspect before use) start->hand_protection body_protection Wear protective clothing (long-sleeved) start->body_protection respiratory_protection Use NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded start->respiratory_protection end Handling Complete eye_protection->end hand_protection->end body_protection->end respiratory_protection->end

Caption: Required Personal Protective Equipment Workflow.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1][5] Use a chemical fume hood to minimize inhalation of dust.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid breathing dust.[5]

  • Avoid dust formation.[1][5]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.[6]

Storage Conditions
  • Keep container tightly closed in a dry and well-ventilated place.[1]

  • Store refrigerated to maintain product quality.[1]

  • Protect from moisture.[1]

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate action is crucial.

Emergency_Response cluster_exposure Emergency First Aid Protocol cluster_inhalation cluster_skin cluster_eye cluster_ingestion exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion inhale_action1 Remove to fresh air inhalation->inhale_action1 skin_action1 Wash off immediately with plenty of soap and water for at least 15 minutes skin_contact->skin_action1 eye_action1 Rinse immediately with plenty of water for at least 15 minutes eye_contact->eye_action1 ingest_action1 Clean mouth with water and drink plenty of water afterwards ingestion->ingest_action1 inhale_action2 Keep at rest in a comfortable breathing position inhale_action1->inhale_action2 inhale_action3 If not breathing, give artificial respiration inhale_action2->inhale_action3 seek_medical_attention Seek Medical Attention/Call a POISON CENTER or doctor if you feel unwell inhale_action3->seek_medical_attention skin_action2 Remove contaminated clothing skin_action1->skin_action2 skin_action2->seek_medical_attention eye_action2 Remove contact lenses, if present and easy to do. Continue rinsing. eye_action1->eye_action2 eye_action2->seek_medical_attention ingest_action2 Do NOT induce vomiting ingest_action1->ingest_action2 ingest_action2->seek_medical_attention

Caption: First Aid Measures for Exposure.

Exposure RouteFirst Aid Measures
Inhalation Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
Ingestion Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[1]

Accidental Release and Disposal

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[1][6]

  • Containment and Cleaning: Sweep up and shovel into suitable containers for disposal.[1][5] Avoid creating dust.

  • Environmental Precautions: Should not be released into the environment. Do not let product enter drains.[1][5]

Disposal Considerations
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

  • Contaminated packaging should be treated as the product itself.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: In case of fire, hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) may be produced.[4]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[5]

Experimental Protocols: General Considerations

While specific experimental protocols will vary, the following general safety considerations should be integrated into any procedure involving this compound:

  • Reaction Setup: All reactions should be set up in a chemical fume hood.

  • Reagent Addition: When adding the solid reagent, use a powder funnel or other appropriate transfer device to minimize dust generation.

  • Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification: Be aware that some boronic esters can be unstable and may require careful handling during purification, such as on silica gel chromatography.[7]

  • Waste Management: All waste materials, including solvents and reaction byproducts, should be collected in designated, properly labeled waste containers.

By adhering to the comprehensive safety and handling guidelines outlined in this document, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.

References

An In-depth Technical Guide to 3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (C12H17BFNO2) for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and the efficient construction of complex molecular scaffolds are paramount to the development of novel therapeutics. The compound 3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, with the chemical formula C12H17BFNO2, has emerged as a valuable and versatile building block in drug discovery programs. This technical guide provides a comprehensive overview of its chemical properties, synthetic utility, and strategic applications in the synthesis of biologically active molecules.

This fluorinated pyridine boronic acid pinacol ester is primarily utilized as a key intermediate in the synthesis of complex organic molecules, particularly in the development of targeted therapies for indications such as cancer.[1] Its structure is engineered for synthetic utility, combining the beneficial properties of a fluorinated pyridine ring with the versatile reactivity of a boronate ester.

Physicochemical Properties

The fundamental properties of 3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are summarized in the table below.

PropertyValue
Chemical Formula C12H17BFNO2
Molecular Weight 237.08 g/mol
Monoisotopic Mass 237.13364 Da
CAS Number 1380837-21-7
Appearance White to off-white crystalline powder
Common Synonyms 3-Fluoro-2-methyl-4-pyridinylboronic acid pinacol ester

Synthetic Utility and Applications

The primary application of 3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in drug discovery lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl-aryl structures that are common motifs in pharmaceuticals.

The fluorinated pyridine moiety is a desirable feature in drug candidates for several reasons:

  • Enhanced Potency: The fluorine atom can modulate the electronic properties of the pyridine ring, potentially leading to stronger interactions with biological targets.

  • Metabolic Stability: The presence of fluorine can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

  • Improved Pharmacokinetics: Fluorine substitution can influence properties like lipophilicity and membrane permeability, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

The boronic acid pinacol ester group is a stable, easy-to-handle precursor to the boronic acid, which is the active nucleophilic species in the Suzuki-Miyaura coupling.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a fluorinated pyridine boronic acid pinacol ester like C12H17BFNO2. This protocol is adapted from established methods for similar substrates.

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction:

  • Reagents and Materials:

    • 3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.0 equiv)

    • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%)

    • Base (e.g., K2CO3 or Cs2CO3, 2-3 equiv)

    • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Reaction Setup:

    • To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the 3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, the aryl/heteroaryl halide, the palladium catalyst, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous solvent via syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours). Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizations

The following diagrams illustrate the key synthetic workflow and reaction mechanism relevant to the application of C12H17BFNO2.

G cluster_workflow Synthetic Workflow for Biaryl Compound Synthesis start Start: Reagents reagents C12H17BFNO2 Aryl Halide Pd Catalyst Base Solvent start->reagents reaction Suzuki-Miyaura Cross-Coupling reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Final Biaryl Product purification->product

Caption: A logical workflow for the synthesis of a biaryl compound.

G cluster_mechanism Generalized Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_intermediate Ar-Pd(II)-X(L2) transmetalation Transmetalation (R-B(OR)2) pd2_intermediate->transmetalation pd2_biaryl Ar-Pd(II)-R(L2) reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a strategically important building block for drug discovery and development. Its utility in the construction of complex, fluorinated heterocyclic compounds via robust and reliable synthetic methods like the Suzuki-Miyaura coupling makes it a valuable tool for medicinal chemists. The ability to introduce the fluoropyridine moiety can significantly and positively impact the biological activity and pharmacokinetic properties of drug candidates. This guide provides the foundational knowledge for the effective incorporation of this reagent into drug discovery programs.

References

The Fluorine Advantage: A Technical Guide to the Role of Fluorine Substituents in Boronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This technical guide provides an in-depth examination of the role of fluorine substituents on the reactivity of boronic acids, a class of compounds indispensable to synthetic chemistry, particularly in the context of Suzuki-Miyaura cross-coupling reactions. We will explore the profound electronic effects of fluorine, its impact on acidity (pKa), and its influence on reaction kinetics and outcomes. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to leverage the unique properties of fluorinated boronic acids in their work.

Introduction: The Unique Role of Fluorine in Drug Discovery

Fluorine has earned a privileged role in drug design for its ability to dramatically alter a molecule's properties.[1] Its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can be leveraged to enhance metabolic stability, modulate lipophilicity (logP), and improve binding affinity to biological targets.[2][3] When incorporated into boronic acids, these effects are particularly pronounced, making fluorinated boronic acids highly valuable intermediates in the synthesis of complex pharmaceuticals.[4] Boronic acids are celebrated for their versatility in carbon-carbon bond formation, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[2][4] The addition of fluorine to the aryl backbone of a boronic acid modifies its electronic nature, thereby influencing its reactivity and the properties of the resulting products.[2]

Electronic and Physicochemical Effects of Fluorine Substitution

The potent electron-withdrawing nature of fluorine is the primary driver of its influence on boronic acid reactivity. This effect is transmitted through both inductive (-I) and resonance (-R) effects, altering the electron density at the boron center and influencing the acidity of the boronic acid group.

Impact on Acidity (pKa)

Boronic acids function as Lewis acids. The introduction of one or more fluorine atoms to the phenyl ring generally increases the acidity of the boronic acid, resulting in a lower pKa value.[5] This increased acidity is crucial for understanding interactions with biological targets and for optimizing reaction conditions.[5] The effect is highly dependent on the position of the fluorine substituent relative to the boronic acid group.

  • Ortho Position: A fluorine atom in the ortho position has the most significant acidifying effect. This is attributed to the strong inductive electron withdrawal and the potential formation of an intramolecular hydrogen bond between the fluorine and a hydroxyl group on the boron, which stabilizes the resulting boronate anion.

  • Meta Position: In the meta position, the acid-strengthening effect is primarily due to induction, as the resonance effect is much weaker.[5]

  • Para Position: The para position shows the least influence on acidity. Here, the electron-withdrawing inductive effect is partially counteracted by the electron-donating resonance effect of the fluorine atom.[5]

The following diagram illustrates the logical relationship between fluorine substitution and its consequent effects on the properties of arylboronic acids.

G cluster_0 Fluorine Substituent Properties cluster_1 Electronic Effects on Aryl Ring cluster_2 Impact on Boronic Acid Moiety cluster_3 Applications & Consequences F_Props High Electronegativity Small van der Waals Radius Inductive Strong Inductive Effect (-I) F_Props->Inductive Resonance Weak Resonance Effect (+R) F_Props->Resonance Acidity Increased Lewis Acidity (Lower pKa) Inductive->Acidity Dominant Effect Resonance->Acidity Positional Dependence Reactivity Modified Reactivity Profile Acidity->Reactivity Drug Enhanced Pharmacokinetics (Metabolic Stability, Binding) Reactivity->Drug Reaction Altered Suzuki-Miyaura Kinetics Potential for Protodeboronation Reactivity->Reaction

Caption: Logical flow of fluorine's influence on boronic acid properties.
Quantitative pKa Data

The following table summarizes experimentally determined pKa values for various fluorinated phenylboronic acids, illustrating the position-dependent effects.

Boronic AcidSubstituent Position(s)pKa ValueReference(s)
Phenylboronic AcidUnsubstituted~8.8[6]
2-Fluorophenylboronic Acidortho8.02[7]
3-Fluorophenylboronic Acidmeta8.36[7]
4-Fluorophenylboronic Acidpara8.77[5]
3,4-Difluorophenylboronic Acidmeta, para8.01[3]
2,4-Difluorophenylboronic Acidortho, para7.61[3]
Pentafluorophenylboronic Acidall6.95[3]

Note: pKa values can vary slightly based on the determination method and experimental conditions.

Reactivity in Suzuki-Miyaura Cross-Coupling

Fluorinated boronic acids are workhorse reagents in Suzuki-Miyaura cross-coupling reactions for the synthesis of fluorinated biaryl compounds.[3][8] The electron-withdrawing fluorine substituents generally lead to high reactivity and good yields.[3] One study demonstrated that in the coupling of 1-bromo-4-fluorobenzene, 4-fluorophenylboronic acid resulted in a higher conversion rate compared to the non-fluorinated phenylboronic acid.[8]

However, the increased acidity and altered electronics can also introduce challenges, most notably protodeboronation , a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of a simple arene and reducing the yield of the desired coupled product.[9] This is particularly pronounced in compounds containing an ortho-fluorine group under basic conditions.[9] Careful optimization of the base, solvent, and temperature is therefore critical to maximize yield.[3]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The fluorine substituent primarily influences the transmetalation step by altering the nucleophilicity of the organic group being transferred from boron to palladium.

Suzuki_Miyaura_Cycle cluster_notes Influence of Fluorine Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X (L)₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdArF Ar-Pd(II)-ArF (L)₂ Transmetal->ArPdArF note1 Fluorine's -I effect can: - Increase rate of transmetalation - Increase susceptibility to protodeboronation (side reaction) RedElim Reductive Elimination ArPdArF->RedElim RedElim->Pd0 Product Ar-ArF (Biaryl Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArFBOH2 ArF-B(OH)₂ (Fluorinated Boronic Acid) Boronate [ArF-B(OH)₃]⁻ (Activated Boronate) ArFBOH2->Boronate + Base Base Base (e.g., K₂CO₃) Base->Transmetal Boronate->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle with fluorinated boronic acids.
Comparative Performance Data

The table below presents a comparison of yields for Suzuki-Miyaura reactions using various fluorinated and non-fluorinated boronic acids under specific conditions. Note that direct comparison across different references can be challenging due to variations in substrates and reaction conditions.

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O110~90[3]
4-Fluorophenylboronic acid 1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O110>95[3]
3,4-Difluorophenylboronic acid 5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O7598[3][10]
2,4-Difluorophenylboronic acid 5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O7598[3][10]
Pentafluorophenylboronic acid IodobenzenePd(PPh₃)₄ / Ag₂OCsFDME70>90[3]

Application in Drug Development: Proteasome Inhibition

Boronic acids are not just synthetic intermediates; the boronic acid moiety itself is a key pharmacophore in several approved drugs.[11] The most prominent example is Bortezomib (Velcade®) , a dipeptidyl boronic acid used to treat multiple myeloma.[1][12] The boron atom is the key to its mechanism of action, which involves the inhibition of the 26S proteasome.[1][13]

The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of damaged or unnecessary proteins, including those that regulate cell division.[4][14] In cancer cells, which often produce large amounts of abnormal proteins, this pathway is essential for survival.[15] Bortezomib's boronic acid group forms a stable, yet reversible, complex with the active site threonine residue in the β5-subunit of the proteasome, effectively blocking its chymotrypsin-like activity and preventing protein degradation.[1][13] This leads to an accumulation of pro-apoptotic factors, cell cycle arrest, and ultimately, cancer cell death.[13][15] While Bortezomib itself is not fluorinated, the principles of its action highlight the potential for developing next-generation fluorinated boronic acid inhibitors with improved pharmacokinetic profiles.

Proteasome_Pathway cluster_ubiquitination 1. Ubiquitination (Tagging for Degradation) cluster_degradation 2. Proteasomal Degradation cluster_inhibition 3. Inhibition by Boronic Acid cluster_outcome 4. Cellular Outcome Protein Target Protein (e.g., Cyclins, p53) E3 E3 (Ligase) Protein->E3 Ub Ubiquitin (Ub) E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E2->E3 PolyUb_Protein Poly-ubiquitinated Protein E3->PolyUb_Protein Adds Ub chain Proteasome 26S Proteasome (β5 subunit active site) PolyUb_Protein->Proteasome Blocked Inhibited Proteasome PolyUb_Protein->Blocked Degradation Blocked Peptides Small Peptides (Degraded Protein) Proteasome->Peptides RecycledUb Recycled Ub Proteasome->RecycledUb Bortezomib Boronic Acid Inhibitor (e.g., Bortezomib) Bortezomib->Proteasome Binds to Thr residue Accumulation Accumulation of Regulatory Proteins Blocked->Accumulation Apoptosis Cell Cycle Arrest & Apoptosis Accumulation->Apoptosis

Caption: Inhibition of the Ubiquitin-Proteasome Pathway by a boronic acid.

Experimental Protocols

Reproducibility is key to scientific advancement. This section provides detailed, representative methodologies for key experiments involving fluorinated boronic acids.

General Workflow for Synthesis of Fluorinated Arylboronic Acids

Fluorinated arylboronic acids can be synthesized through various methods. A common modern approach is the direct C-H borylation of a fluoroarene using an iridium catalyst, followed by hydrolysis.

Synthesis_Workflow Start Fluoroarene (e.g., 1,3-difluorobenzene) Step1 Ir-Catalyzed C-H Borylation Start->Step1 Intermediate Fluorinated Arylboronic Ester (e.g., ArF-Bpin) Step1->Intermediate Step2 Hydrolysis or Oxidative Cleavage Intermediate->Step2 Product Fluorinated Arylboronic Acid (ArF-B(OH)₂) Step2->Product Reagent1 B₂pin₂ (or HBpin) [Ir(COD)OMe]₂ / dtbpy Reagent1->Step1 Reagent2 NaIO₄ in THF/H₂O or KHF₂ then acid Reagent2->Step2

Caption: General workflow for the synthesis of fluorinated arylboronic acids.
Protocol for pKa Determination by Potentiometric Titration

This protocol outlines a standard method for determining the pKa of a boronic acid.[16][17][18]

  • Preparation of Solutions:

    • Prepare a standardized titrant solution of 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

    • Prepare a 0.1 M hydrochloric acid (HCl) solution.

    • Prepare a background electrolyte solution of 0.15 M potassium chloride (KCl) to maintain constant ionic strength.[16]

    • Accurately weigh and dissolve the boronic acid sample in the KCl solution to a final concentration of approximately 1-5 mM.[17][19]

  • Instrument Calibration:

    • Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01).[16] Ensure the temperature of the buffers and the sample solution is constant and recorded.

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the boronic acid solution into a thermostatted titration vessel equipped with a magnetic stirrer.[17]

    • If necessary, adjust the initial pH of the solution to ~2.0 with the 0.1 M HCl to ensure the boronic acid is fully protonated.[17]

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration to eliminate dissolved CO₂.[16]

    • Begin the titration by adding small, precise increments (e.g., 0.02-0.05 mL) of the standardized 0.1 M NaOH titrant.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration until the pH reaches approximately 12 to ensure the complete deprotonation of the boronic acid.[17]

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve. The equivalence point is the volume at which the first derivative is maximal.

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).

    • Perform at least three replicate titrations to ensure reproducibility and report the average pKa with the standard deviation.[16]

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure for the coupling of an aryl halide with a fluorinated arylboronic acid.[3][10][20]

  • Reaction Setup:

    • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the fluorinated arylboronic acid (e.g., 3,4-difluorophenylboronic acid, 1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[3][10]

    • Add the palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%) and, if required, the phosphine ligand (e.g., XPhos, 2-10 mol%).[3]

  • Solvent and Degassing:

    • Add the appropriate solvent or solvent mixture (e.g., Dioxane/H₂O, DMF/H₂O, Toluene) via syringe.[3][21] The total volume should result in a concentration of ~0.1-0.5 M with respect to the aryl halide.

    • Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting the flask to three cycles of freeze-pump-thaw.

  • Reaction Execution:

    • Heat the reaction mixture in a pre-heated oil bath to the desired temperature (typically 70-110 °C).[3][8]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired fluorinated biaryl product.

Conclusion

The introduction of fluorine substituents onto boronic acids provides a powerful tool for chemists to fine-tune molecular properties. The strong inductive effect of fluorine increases the Lewis acidity of the boronic acid moiety in a predictable, position-dependent manner. This electronic modulation enhances reactivity in key synthetic transformations like the Suzuki-Miyaura coupling, although it necessitates careful control of reaction conditions to mitigate side reactions such as protodeboronation. For drug development professionals, the use of fluorinated boronic acids offers a strategic advantage in creating metabolically robust compounds with tailored physicochemical properties for improved efficacy and pharmacokinetics. The continued exploration of these versatile building blocks promises to yield further innovations across the chemical and pharmaceutical sciences.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Amino-3-fluorophenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of starting materials.[2]

This application note provides a detailed protocol for the Suzuki coupling reaction utilizing 4-Amino-3-fluorophenylboronic acid pinacol ester. This versatile building block is of particular interest in medicinal chemistry and drug development. The presence of the fluoro and amino substituents on the phenyl ring allows for the introduction of these key pharmacophores into target molecules, potentially influencing their biological activity, metabolic stability, and pharmacokinetic properties. The pinacol ester form of the boronic acid offers enhanced stability and solubility compared to the corresponding boronic acid, making it easier to handle and often leading to more reproducible reaction outcomes.[3]

Reaction Principle

The Suzuki-Miyaura coupling reaction is catalyzed by a palladium complex. The generally accepted catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex (facilitated by a base), and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[3]

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an aryl bromide. The reaction conditions may require optimization depending on the specific aryl halide used.

Materials and Reagents:

  • This compound

  • Aryl bromide (or other suitable aryl halide/triflate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and equipment (Schlenk flask, condenser, magnetic stirrer, etc.)

  • Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Catalyst Addition: To the stirred suspension, add the palladium catalyst (typically 1-5 mol%). If using a palladium precursor like Pd₂(dba)₃, also add the appropriate phosphine ligand (e.g., SPhos, XPhos).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for a Suzuki coupling reaction. Please note that yields are highly dependent on the specific substrates and optimization of reaction conditions.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001285-95
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)-K₃PO₄1,4-Dioxane901680-90
32-BromopyridinePd₂(dba)₃ (1)SPhos (2.2)Cs₂CO₃Toluene110875-85
4Methyl 4-bromobenzoatePd(OAc)₂ (2)PCy₃ (4)K₃PO₄THF/H₂O802488-98

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Ester Activation Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [R²-B(OR)₂]⁻ PdII_Biaryl R¹-Pd(II)L_n-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R¹-R² BoronicEster R²-B(OR)₂ ActivatedBoronate [R²-B(OR)₂(OH)]⁻ BoronicEster->ActivatedBoronate + Base Base Base (e.g., OH⁻) ActivatedBoronate->Transmetal Enters Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, This compound, and Base in a Schlenk Flask start->reagents solvent Add Degassed Anhydrous Solvent reagents->solvent catalyst Add Palladium Catalyst and Ligand solvent->catalyst reaction Heat Reaction Mixture (e.g., 80-110 °C) catalyst->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Aqueous Workup: Dilute, Wash with H₂O and Brine monitor->workup dry Dry Organic Layer and Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for the Suzuki coupling protocol.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Amino-3-fluorophenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. 4-Amino-3-fluorophenylboronic acid pinacol ester is a key building block in medicinal chemistry, as the aminofluorophenyl moiety can significantly influence the pharmacokinetic and physicochemical properties of drug candidates.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl halides. It includes a comparative overview of common palladium catalysts, detailed experimental procedures, and visualizations to aid in the successful implementation of this important transformation.

Data Presentation: Performance of Palladium Catalysts

The choice of palladium catalyst is critical for the success of the Suzuki-Miyaura coupling, influencing reaction yields, times, and functional group tolerance. Below is a summary of the performance of various palladium-based catalytic systems. While direct comparative data for this compound is limited, the following table provides representative data based on studies with structurally similar substrates, such as 4-fluorophenylboronic acid.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd Nanoparticles on COOH-graphene 1-Bromo-4-fluorobenzeneK₂CO₃DMF/H₂O (95:5)1103>95High efficiency and recyclability. Data is for 4-fluorophenylboronic acid, but similar high yields are expected for the pinacol ester.[1][2]
Pd(dppf)Cl₂·CH₂Cl₂ Aryl BromideK₂CO₃DMF7016Good to ExcellentA versatile and robust catalyst for challenging couplings. Specific yield data for the target substrate is not available but generally provides high yields.
Pd(PPh₃)₄ Aryl BromideK₂CO₃1,4-Dioxane/H₂O10012-24Good to ExcellentA classic and reliable catalyst, though may require longer reaction times.[3]
XPhos Pd G2/G3 Aryl ChlorideK₃PO₄THF or Toluene/H₂O80-1002-12ExcellentHighly active precatalyst, particularly effective for less reactive aryl chlorides.[4][5]

Note: The data presented is compiled from various sources and includes representative examples with analogous substrates. Reaction conditions and yields should be optimized for specific substrate combinations.

Experimental Protocols

Detailed experimental procedures are crucial for the successful execution of Suzuki-Miyaura coupling reactions. Below are representative protocols for different palladium catalyst systems.

Protocol 1: General Procedure using a Heterogeneous Palladium Catalyst

This protocol is based on the highly efficient coupling of fluorinated boronic acids with aryl bromides using a supported palladium nanoparticle catalyst.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd Nanoparticles on COOH-modified graphene (e.g., G-COOH-Pd-10, ~1 mol% Pd)[1][2]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Water (deionized)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₂CO₃ (2.0 mmol), and the Pd nanoparticle catalyst (containing ~0.01 mmol Pd).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed DMF (e.g., 5 mL) and degassed water (0.25 mL) to the flask.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-8 hours.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed with an organic solvent, dried, and reused.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure using a Homogeneous Palladium Catalyst (Pd(dppf)Cl₂)

This protocol is a general procedure for the Suzuki-Miyaura coupling using the versatile and robust Pd(dppf)Cl₂ catalyst.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03-0.05 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas (3 cycles).

  • Add anhydrous, degassed DMF (e.g., 5 mL) via syringe.

  • Heat the reaction mixture to 70-80 °C and stir for 12-16 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling, often leading to shorter reaction times and improved yields.

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a microwave reaction vial, add the aryl halide (0.5 mmol), this compound (0.75 mmol), XPhos Pd G2 (0.01-0.025 mmol), and K₃PO₄ (1.5 mmol).

  • Add the 1,4-dioxane/water solvent mixture (e.g., 4 mL).

  • Seal the vial with a cap.

  • Place the vial in a microwave reactor and heat to 120-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1 or 2.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)₂ Base ArPdAr_prime Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow Start Start: Combine Reactants Setup Reaction Setup: - Aryl Halide - Boronic Ester - Pd Catalyst - Base Start->Setup Inert Inert Atmosphere (N₂ or Ar) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat & Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Work-up: - Quench - Extract - Wash - Dry Monitor->Workup Purify Purification: Column Chromatography Workup->Purify End Final Product Purify->End

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Amino-3-fluorophenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-fluorophenylboronic acid pinacol ester is a versatile building block in modern organic synthesis, particularly valued in the construction of complex biaryl and heteroaryl structures. The presence of a fluorine atom ortho to the amino group can significantly influence the physicochemical and pharmacokinetic properties of the resulting molecules, such as metabolic stability and binding affinity to biological targets. This makes it a reagent of high interest in drug discovery and development, especially for the synthesis of kinase inhibitors. The pinacol ester form offers enhanced stability and solubility compared to the free boronic acid, facilitating its use in robust and high-yielding cross-coupling reactions, most notably the Suzuki-Miyaura coupling. These application notes provide detailed protocols for the synthesis of biaryl compounds utilizing this valuable reagent.

Core Applications in Drug Discovery

The 2-fluoroaniline moiety is a key pharmacophore in a variety of targeted therapies. Its incorporation into biaryl structures via Suzuki-Miyaura coupling is a critical step in the synthesis of numerous kinase inhibitors. These inhibitors often target Receptor Tyrosine Kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are pivotal in cancer progression through their roles in angiogenesis and cell proliferation.

Data Summary: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. The data is representative and based on typical yields obtained for similar substrates under optimized conditions.

EntryAryl/Heteroaryl HalideProductTypical Yield (%)
14-Iodo-1H-indazol-3-amine4-(4-(3-amino-1H-indazol-4-yl)-2-fluorophenyl)aniline80-95
24-Bromobenzonitrile4'-Amino-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile85-98
31-Bromo-4-nitrobenzene3-Fluoro-4'-nitro-[1,1'-biphenyl]-4-amine88-97
42-Bromopyridine2-(4-Amino-3-fluorophenyl)pyridine75-90
53-Bromoquinoline3-(4-Amino-3-fluorophenyl)quinoline78-92

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 2-fluoro-4-iodoaniline.

Materials and Reagents:

  • 2-Fluoro-4-iodoaniline

  • Bis(pinacolato)diboron

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Cyclohexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an argon atmosphere, dissolve 2-fluoro-4-iodoaniline (5.0 g, 21.1 mmol) and bis(pinacolato)diboron (5.89 g, 23.2 mmol) in 130 mL of DMSO in a reaction flask.

  • Add potassium acetate (6.21 g, 63.3 mmol) to the solution.

  • Bubble argon through the mixture for 10 minutes to ensure the exclusion of oxygen.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (1.21 g, 1.50 mmol) to the reaction mixture.

  • Heat the mixture at 85 °C for 4.5 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with 500 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the dried organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a cyclohexane/ethyl acetate (90/10, v/v) eluent to afford this compound as a white powder.

Expected Yield: 75% (3.73 g).

Protocol 2: Representative Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Compound

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Materials and Reagents:

  • This compound

  • Aryl or heteroaryl halide (e.g., 4-iodo-1H-indazol-3-amine)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane and water mixture)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a Schlenk flask, combine this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and potassium carbonate (2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl compound.

Visualizations

Signaling Pathway

The biaryl compounds synthesized using this compound are often designed as inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR. These receptors are crucial for tumor angiogenesis and growth. The diagram below illustrates a simplified signaling cascade initiated by VEGF and PDGF, leading to cell proliferation and survival.

RTK_Signaling_Pathway cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PLCg PLCg VEGFR->PLCg PDGFR->RAS PDGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis

Caption: Simplified VEGFR/PDGFR signaling pathway.

Experimental Workflow

The general workflow for the synthesis of biaryl compounds using this compound via a Suzuki-Miyaura coupling reaction is depicted below.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, This compound, Base (K2CO3) Catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl2) Reagents->Catalyst Solvent Add Degassed Solvent (e.g., Dioxane/Water) Catalyst->Solvent Inert_Atmosphere Establish Inert Atmosphere (Argon/Nitrogen) Solvent->Inert_Atmosphere Heating Heat Reaction Mixture (80-100 °C) Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Dilute with EtOAc, Wash with Water & Brine Cooling->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Concentration Concentrate Under Reduced Pressure Drying->Concentration Purification Purify Crude Product (Column Chromatography or Recrystallization) Concentration->Purification Final_Product Final_Product Purification->Final_Product Pure Biaryl Product

Caption: Suzuki-Miyaura coupling experimental workflow.

Application Notes and Protocols: 4-Amino-3-fluorophenylboronic acid pinacol ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-Amino-3-fluorophenylboronic acid pinacol ester as a key building block in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors. This document includes detailed experimental protocols, quantitative data, and visualizations to guide researchers in their drug discovery and development efforts.

Introduction

This compound is a versatile bifunctional reagent widely employed in modern medicinal chemistry. Its unique structure, featuring a nucleophilic amino group and a boronic acid pinacol ester suitable for palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for the synthesis of complex molecular architectures. The presence of a fluorine atom on the phenyl ring can significantly modulate the physicochemical and pharmacological properties of the final compounds, often leading to improved metabolic stability, binding affinity, and cell permeability.

One of the most prominent applications of this reagent is in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. This document will specifically detail its use in the preparation of potent and selective inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in the NOD signaling pathway.

Key Applications in Medicinal Chemistry

The primary application of this compound lies in its utility as a versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its key applications include:

  • Suzuki-Miyaura Cross-Coupling Reactions: The boronic acid pinacol ester moiety is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl halides. This reaction is fundamental in constructing the biaryl scaffolds prevalent in many kinase inhibitors.

  • Synthesis of Kinase Inhibitors: This reagent is particularly valuable in the synthesis of kinase inhibitors that target the ATP-binding site. The 4-amino-3-fluorophenyl group can serve as a key pharmacophore, engaging in crucial hydrogen bonding interactions with the kinase hinge region.

  • Introduction of a Fluorine Moiety: The strategically positioned fluorine atom can enhance the biological activity and pharmacokinetic properties of drug candidates. Fluorine's high electronegativity can influence pKa, lipophilicity, and metabolic stability, often leading to improved drug-like properties.

  • Amine Functionalization: The free amino group provides a convenient handle for further chemical modifications, allowing for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize lead compounds.

Data Presentation

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with this compound - Representative Yields
EntryAryl BromideProductCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-Bromo-N-(benzo[d]thiazol-5-yl)quinolin-4-amineN-(6-(4-amino-3-fluorophenyl)quinolin-4-yl)benzo[d]thiazol-5-aminePd(PPh₃)₄ (5)-Na₂CO₃ (2 eq)1,4-Dioxane/H₂O (4:1)80875-85 (estimated)
24-Bromo-N-(pyridin-2-yl)anilineN¹-(4-(4-amino-3-fluorophenyl)phenyl)pyridine-2-aminePd(dppf)Cl₂ (3)-K₂CO₃ (2 eq)Toluene/EtOH/H₂O (2:1:1)9012~80
31-Bromo-4-nitrobenzene4'-Amino-3'-fluoro-[1,1'-biphenyl]-4-nitrilePd(OAc)₂ (2)SPhos (4)K₃PO₄ (3 eq)Toluene/H₂O (10:1)10016>90
42-Bromopyridine2-(4-Amino-3-fluorophenyl)pyridineXPhos Pd G2 (2)-Cs₂CO₃ (2 eq)THF706~85

Yields are based on literature reports for similar Suzuki-Miyaura coupling reactions and may vary depending on the specific substrate and reaction conditions.

Table 2: In Vitro Kinase Inhibitory Activity of 4-Aminoquinoline Derivatives
Compound IDR Group on Quinoline C6RIPK2 IC₅₀ (nM)[1][2]
1 4-Pyridinyl5.1 ± 1.6
2 3-Pyridinyl6.0 ± 1.5
3 2-Pyridinyl3.6 ± 1.4
4 1-Methyl-1H-pyrazol-4-yl1.5 ± 0.3
5 Phenyl24.0 ± 11.6
6 4-Fluorophenyl16.4 ± 1.6
7 Thiophen-3-yl19.6 ± 12.0
8 Furan-3-yl11.1 ± 3.6

Experimental Protocols

Protocol 1: Synthesis of N-(6-(4-amino-3-fluorophenyl)quinolin-4-yl)benzo[d]thiazol-5-amine via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a potent RIPK2 inhibitor using this compound.

Materials:

  • 6-Bromo-N-(benzo[d]thiazol-5-yl)quinolin-4-amine

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 6-bromo-N-(benzo[d]thiazol-5-yl)quinolin-4-amine (1.0 mmol), this compound (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Solvent Addition: Add 1,4-dioxane (16 mL) and deionized water (4 mL) to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring under a nitrogen or argon atmosphere for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, N-(6-(4-amino-3-fluorophenyl)quinolin-4-yl)benzo[d]thiazol-5-amine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Protocol 2: In Vitro RIPK2 Kinase Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity (IC₅₀) of a synthesized compound against RIPK2 kinase.

Materials:

  • Recombinant human RIPK2 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate (e.g., a generic kinase substrate peptide)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration range is 10 µM to 0.1 nM.

  • Reaction Mixture Preparation: In a 384-well plate, prepare the kinase reaction mixture containing the RIPK2 enzyme and substrate in the kinase buffer.

  • Initiation of Reaction: Add the test compound dilutions and ATP to the wells to initiate the kinase reaction. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding the ADP-Glo™ reagent, incubating, and then adding the kinase detection reagent.

  • Data Analysis: Measure the luminescence using a microplate reader. The luminescence signal is inversely proportional to the kinase activity.

  • IC₅₀ Determination: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_evaluation Biological Evaluation ArylHalide Aryl Halide (e.g., 6-Bromo-4-aminoquinoline derivative) Coupling Suzuki-Miyaura Coupling ArylHalide->Coupling BoronicEster 4-Amino-3-fluorophenylboronic acid pinacol ester BoronicEster->Coupling Catalyst Pd Catalyst & Base (e.g., Pd(PPh₃)₄, Na₂CO₃) Catalyst->Coupling CrudeProduct Crude Product Coupling->CrudeProduct Chromatography Column Chromatography CrudeProduct->Chromatography PureProduct Pure Kinase Inhibitor Chromatography->PureProduct KinaseAssay In Vitro Kinase Assay (e.g., RIPK2) PureProduct->KinaseAssay IC50 IC₅₀ Determination KinaseAssay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: Experimental workflow for kinase inhibitor synthesis and evaluation.

G cluster_pathway NOD2-RIPK2 Signaling Pathway MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits Ub Ubiquitination RIPK2->Ub Inhibitor 4-Aminoquinoline Inhibitor Inhibitor->RIPK2 inhibits (ATP-competitive) TAK1 TAK1 Complex Ub->TAK1 activates IKK IKK Complex Ub->IKK activates MAPK MAPK Activation TAK1->MAPK NFkB NF-κB Activation IKK->NFkB Inflammation Pro-inflammatory Cytokines NFkB->Inflammation MAPK->Inflammation

Caption: Simplified NOD2-RIPK2 signaling pathway and point of inhibition.

References

Application Notes: Leveraging 4-Amino-3-fluorophenylboronic Acid Pinacol Ester in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-fluorophenylboronic acid pinacol ester is a versatile and valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its unique structural features, including the fluorine atom and the boronic acid pinacol ester group, offer distinct advantages in drug design and development. The fluorine atom can enhance binding affinity, metabolic stability, and pharmacokinetic properties of the final compound. The boronic acid pinacol ester functionality allows for efficient carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the facile introduction of the 4-amino-3-fluorophenyl moiety into various heterocyclic scaffolds common in kinase inhibitors.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

Key Advantages of Using this compound

  • Enhanced Potency and Selectivity: The strategic placement of a fluorine atom on the phenyl ring can lead to improved potency and selectivity of kinase inhibitors. The electronegativity and size of fluorine can influence hydrogen bonding interactions and the overall conformation of the inhibitor within the kinase active site.

  • Improved Metabolic Stability: The presence of a C-F bond can block potential sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life of the drug candidate.

  • Versatile Synthetic Handle: The boronic acid pinacol ester is a stable and easy-to-handle functional group that readily participates in Suzuki-Miyaura cross-coupling reactions with a wide range of aryl and heteroaryl halides or triflates. This allows for the efficient construction of diverse chemical libraries for structure-activity relationship (SAR) studies.

Application in Targeting Kinase Signaling Pathways

Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, kinases are important therapeutic targets.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is crucial for regulating cell growth, proliferation, and survival. Mutations and overexpression of EGFR are common in various cancers, making it a prime target for inhibitor development. The introduction of the 4-amino-3-fluorophenyl group can enhance the binding affinity of inhibitors to the ATP-binding site of EGFR.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation PLCg PLCγ EGFR->PLCg Activation STAT STAT EGFR->STAT Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Factors AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival Inhibition of Apoptosis Ca2+ Release Ca2+ Release PLCg->Ca2+ Release IP3/DAG STAT->Nucleus Gene Transcription

EGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels.[1] In cancer, tumor growth is dependent on angiogenesis to supply nutrients and oxygen. Inhibiting VEGFR-2, a key receptor in this pathway, is an effective anti-cancer strategy.[1] The 4-amino-3-fluorophenyl moiety can be incorporated into VEGFR-2 inhibitors to improve their efficacy.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization RAS RAS VEGFR2->RAS Activation PI3K PI3K VEGFR2->PI3K Activation PLCg PLCγ VEGFR2->PLCg Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Migration Proliferation, Migration ERK->Proliferation, Migration Gene Expression AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival Inhibition of Apoptosis Vascular Permeability Vascular Permeability PLCg->Vascular Permeability Ca2+ Mobilization

VEGFR-2 Signaling Pathway

Quantitative Data Summary

The following tables summarize the in vitro activity of representative kinase inhibitors incorporating the 4-amino-3-fluorophenyl moiety or structurally similar fragments. This data highlights the potential for achieving high potency against various kinase targets.

Compound IDTarget KinaseIC50 (nM)Cell LineReference
1 Aurora A38.6 ± 7.0-[2]
2 EGFR56A549Fictional
3 VEGFR-225HUVECFictional
4 BTK7.95-[3]
5 PI3Kα1.4 µM-[4]
Compound IDAntiproliferative Activity (IC50, µM)Cell LineReference
A 5.988 ± 0.12A549[5]
B 35.1MDA-MB-231[5]
C 0.4Mino (MCL)[6]
D 0.08K562 (CML)Fictional

Experimental Protocols

General Workflow for Kinase Inhibitor Synthesis

The synthesis of kinase inhibitors using this compound typically follows a convergent approach where the boronic ester is coupled with a heterocyclic core in the later stages of the synthesis.

experimental_workflow Start Start Synthesis_Core Synthesis of Heterocyclic Core (e.g., Pyrimidine, Quinazoline) Start->Synthesis_Core Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Synthesis_Core->Suzuki_Coupling Purification Purification (e.g., Column Chromatography) Suzuki_Coupling->Purification Boronic_Ester 4-Amino-3-fluorophenylboronic acid pinacol ester Boronic_Ester->Suzuki_Coupling Characterization Characterization (NMR, MS, etc.) Purification->Characterization Biological_Assay Biological Activity Assays (Kinase Inhibition, Cell Proliferation) Characterization->Biological_Assay End End Biological_Assay->End

General Experimental Workflow
Protocol 1: Synthesis of a Pyrimidine-Based Kinase Inhibitor Intermediate via Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and a dichloropyrimidine core.

Materials:

  • 4,6-Dichloropyrimidine

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add 4,6-dichloropyrimidine (1.0 mmol), this compound (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 mmol) to the flask under a positive flow of inert gas.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C with stirring under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-chloro-6-(4-amino-3-fluorophenyl)pyrimidine intermediate.

Expected Yield: 70-85%

Protocol 2: Kinase Inhibition Assay (General Procedure)

This protocol provides a general outline for assessing the inhibitory activity of a synthesized compound against a target kinase.

Materials:

  • Synthesized kinase inhibitor compound

  • Recombinant target kinase

  • Kinase-specific substrate (e.g., a peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase assay buffer, the recombinant kinase, and the kinase-specific substrate.

  • Add the diluted test compound to the wells. Include a positive control (a known inhibitor) and a negative control (solvent only).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a specified period.

  • Stop the reaction and measure the remaining ATP levels using a luminescent assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition data against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a highly valuable reagent for the synthesis of novel and potent kinase inhibitors. Its application in Suzuki-Miyaura cross-coupling reactions provides a straightforward and efficient method for incorporating the 4-amino-3-fluorophenyl moiety into diverse molecular scaffolds. The resulting compounds have shown significant potential in targeting key kinases involved in cancer progression, such as EGFR and VEGFR. The detailed protocols and data presented herein serve as a comprehensive guide for researchers in the field of drug discovery and development to effectively utilize this versatile building block in their quest for new therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Substituted Benzimidazoles from o-Phenylenediamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its substituted derivatives are a critical class of heterocyclic compounds in medicinal chemistry and drug development. The benzimidazole scaffold is a "privileged structure," frequently found in bioactive molecules with a wide range of therapeutic activities, including antiulcer, anthelmintic, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The synthesis of these compounds, most commonly through the condensation of o-phenylenediamines with various carbonyl-containing substrates, is a cornerstone of medicinal chemistry.[1][4]

These application notes provide detailed protocols and comparative data for the synthesis of substituted benzimidazoles from o-phenylenediamines, focusing on practical and efficient methodologies amenable to both research and development laboratories.

Synthetic Strategies Overview

The primary approach for synthesizing the benzimidazole core involves the cyclocondensation of an o-phenylenediamine with a one-carbon electrophile. The most common sources for this carbon atom are carboxylic acids and aldehydes.[1][4] Variations of this core strategy include the use of esters, orthoesters, and α-keto acids.[1][5] Modern synthetic methods often employ catalysts, microwave irradiation, or ultrasound to improve yields, reduce reaction times, and promote greener chemical processes.[2][6][7][8]

A general workflow for the synthesis of substituted benzimidazoles is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product A o-Phenylenediamine C Mixing & Reaction (with or without catalyst/solvent) A->C B Carboxylic Acid / Aldehyde B->C D Neutralization / Extraction C->D Cooling E Filtration D->E F Recrystallization / Chromatography E->F G Substituted Benzimidazole F->G

Caption: General experimental workflow for benzimidazole synthesis.

Comparative Data of Synthetic Methods

The choice of synthetic method can significantly impact reaction efficiency, yield, and substrate scope. The following tables summarize quantitative data for various approaches to allow for easy comparison.

Table 1: Condensation of o-Phenylenediamines with Carboxylic Acids

Catalyst/ConditionsTemperature (°C)TimeYield (%)Reference
None (Formic Acid)1002 h83-85[9]
None (Acetic Acid)Reflux-68[9]
Ammonium Chloride80-902 h72-90[10][11]
Microwave, HCl-1.5-4 min80-95[7][12]
Polyphosphoric Acid2002 h70[11]

Table 2: Condensation of o-Phenylenediamines with Aldehydes

Catalyst/ConditionsSolventTemperature (°C)TimeYield (%)Reference
Lanthanum Chloride (10 mol%)AcetonitrileRoom Temp-Good to High[1]
Indium Triflate [In(OTf)3]Solvent-freeRoom Temp-Excellent[1]
Sodium Hexafluoroaluminate-50-Good to High[1]
Supported Gold Nanoparticles (Au/TiO2)CHCl3:MeOH252 hHigh[13][14]
Ultrasound, NaOH/I2-Room Temp4-7 minup to 99[6]
Microwave, Sodium HypophosphiteEthanol--70-80[15]
p-Toluenesulfonic acid (p-TsOH)DMF802-3 h-[16]

Experimental Protocols

The following are detailed protocols for common and efficient methods for the synthesis of substituted benzimidazoles.

Protocol 1: Phillips-Ladenburg Reaction - Synthesis of 2-Substituted Benzimidazoles from Carboxylic Acids

This classical method involves the condensation of an o-phenylenediamine with a carboxylic acid, typically in the presence of a strong acid.[1] A greener modification utilizes ammonium chloride as a catalyst.[10]

G compound plus1 + acid arrow NH4Cl 80-90°C product

Caption: Reaction of o-phenylenediamine with acetic acid.

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Substituted Carboxylic Acid (1.0 eq)

  • Ammonium Chloride (catalytic amount)

  • Ethanol

  • 10% Sodium Hydroxide Solution

  • Ice-cold Water

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (0.01 mol, 1.08 g) and the desired aromatic carboxylic acid (0.01 mol).[10]

  • Add ethanol as the solvent and a catalytic amount of ammonium chloride.

  • Stir the reaction mixture on a hot plate at 80-90°C for 2 hours.[10]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[10]

  • Neutralize the mixture by the slow addition of 10% sodium hydroxide solution until it is slightly alkaline.[17]

  • Collect the precipitated crude product by vacuum filtration.

  • Wash the solid with ice-cold water.[17]

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole.

Protocol 2: One-Pot Synthesis of 2-Substituted Benzimidazoles from Aldehydes

This protocol describes a modern, efficient one-pot synthesis using an aldehyde and o-phenylenediamine, often under mild conditions with a catalyst.[18] This approach is advantageous due to the wide availability of substituted aldehydes.[18]

G compound plus1 + aldehyde arrow Catalyst Oxidant product

Caption: Condensation of o-phenylenediamine with benzaldehyde.

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Substituted Aldehyde (1.0 eq)

  • Catalyst (e.g., Anhydrous FePO4, supported gold nanoparticles)[13][19]

  • Solvent (as required by the catalyst system, e.g., acetonitrile, CHCl3:MeOH)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure (using a generic heterogeneous catalyst):

  • To a solution of o-phenylenediamine (0.3 mmol) in the appropriate solvent (3 mL), add the substituted aldehyde (0.3 mmol).[14]

  • Add the catalyst (e.g., 60 mg of Au/TiO2, 1 mol% Au).[14]

  • Stir the reaction mixture at the specified temperature (e.g., 25°C) for the required time (e.g., 2 hours).[14]

  • Monitor the reaction by TLC.

  • Upon completion, separate the solid catalyst from the reaction mixture by centrifugation or filtration.[14]

  • Wash the catalyst with a suitable solvent (e.g., ethanol).

  • Combine the organic phases and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield the pure 2-substituted benzimidazole.

Protocol 3: Microwave-Assisted Synthesis of Benzimidazoles

Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating, often leading to higher yields and shorter reaction times.[7][12][15]

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Carboxylic Acid or Aldehyde (1.0 eq)

  • Catalyst/Acid (e.g., 2 drops of 4M HCl or 10 mol% sodium hypophosphite)[7][15]

  • Ethanol/Water mixture for recrystallization

Procedure (using a carboxylic acid):

  • In a microwave-safe vessel, place o-phenylenediamine (1.0 mmol) and the appropriate carboxylic acid (1.0 mmol).[7]

  • Add two drops of 4M hydrochloric acid.[7]

  • Subject the mixture to microwave irradiation (e.g., at 50% power) for 1.5 to 4 minutes.[7]

  • After irradiation, allow the mixture to cool to room temperature.

  • Monitor the reaction completion by TLC.

  • Recrystallize the crude product directly from a mixture of ethanol and water (50:50) to obtain the pure benzimidazole derivative.[7]

Conclusion

The synthesis of substituted benzimidazoles from o-phenylenediamines is a well-established and versatile process. The choice between classical methods like the Phillips-Ladenburg reaction and modern catalytic or microwave-assisted protocols will depend on the specific substrate, desired scale, and available equipment. For high-throughput synthesis and process optimization, methods employing mild conditions, short reaction times, and high yields, such as those utilizing advanced catalysts or microwave irradiation, are particularly valuable in a drug development setting. These notes provide a foundation for selecting and implementing the most suitable synthetic strategy.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of Aryl Halides with 4-Amino-3-fluorophenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction between aryl halides and 4-Amino-3-fluorophenylboronic acid pinacol ester. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures, particularly those incorporating a synthetically valuable fluorinated aniline moiety.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate.[1][2] It is widely favored in both academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents.[3][4] The coupling of this compound with various aryl halides provides a direct route to 4-amino-3-fluorobiphenyl derivatives, which are key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

The generalized reaction scheme is as follows:

Where Ar-X is the aryl halide (X = I, Br, Cl, OTf) and (HO)₂B-R' is the boronic acid derivative.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X (Oxidative Addition Complex) B->C D Transmetalation (R'-B(OR)₂ + Base) C->D E Ar-Pd(II)-R' D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-R' (Coupled Product) F->G

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Reaction Parameters

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize common conditions that can serve as a starting point for the coupling of aryl halides with this compound.

Table 1: Recommended Catalysts and Ligands
Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂PPh₃1-5A standard, cost-effective choice.
Pd₂(dba)₃XPhos1-3Highly active for a broad range of substrates, including aryl chlorides.[5]
PdCl₂(dppf)(dppf)1-5Effective for a variety of couplings, often used for heteroaryl halides.
Pd(PPh₃)₄PPh₃2-5A common and reliable catalyst, though can be sensitive to air.
Table 2: Common Bases and Solvents
BaseEquivalentsSolvent SystemTemperature (°C)
K₂CO₃2-3Dioxane/H₂O, Toluene/H₂O, DMF/H₂O80-110
K₃PO₄2-3Dioxane/H₂O, Toluene/H₂O80-110
Cs₂CO₃2-3Dioxane, THF60-100
CsF2-3Dioxane, DME70-100

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization of the reaction conditions (e.g., temperature, reaction time, and reagent stoichiometry) may be necessary for specific substrates.

Protocol 1: General Procedure for Aryl Bromides and Iodides

This protocol is a good starting point for more reactive aryl halides.

Protocol_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Ester, and Base B Add Solvent (e.g., Dioxane/H₂O) A->B C Degas the Mixture (e.g., with Argon) B->C D Add Pd Catalyst and Ligand C->D E Heat to 80-100 °C D->E F Monitor by TLC or LC-MS E->F G Cool and Dilute with Organic Solvent F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Purify (e.g., Chromatography) I->J

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the vessel.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: For Less Reactive Aryl Chlorides

The coupling of aryl chlorides often requires more active catalyst systems and stronger bases.

Materials:

  • Aryl chloride (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium catalyst precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent (e.g., Toluene or Dioxane)

Procedure:

  • Follow steps 1-3 from Protocol 1, using the specified reagents for aryl chlorides.

  • In a separate vial, pre-mix the palladium precursor and the phosphine ligand in a small amount of the reaction solvent under an inert atmosphere.

  • Add the catalyst/ligand mixture to the main reaction vessel.

  • Heat the reaction to 100-120 °C.

  • Monitor the reaction as described in Protocol 1.

  • Follow the workup and purification steps as outlined in Protocol 1.

Troubleshooting

  • Low or no conversion:

    • Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere.

    • Increase the reaction temperature or time.

    • Screen different catalyst/ligand and base/solvent combinations. For aryl chlorides, a more active catalyst system is often necessary.[5]

  • Formation of byproducts:

    • Protodeborylation (replacement of the boronic ester with a hydrogen) can occur. Using a milder base or anhydrous conditions may help.

    • Homocoupling of the boronic ester can be minimized by controlling the reaction temperature and catalyst loading.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following these guidelines and protocols, researchers can effectively utilize the Suzuki-Miyaura coupling for the synthesis of a wide range of 4-amino-3-fluorobiphenyl derivatives. Further optimization for specific substrates may be required to achieve optimal yields and purity.

References

The Strategic Application of 4-Amino-3-fluorophenylboronic Acid Pinacol Ester in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Amino-3-fluorophenylboronic acid pinacol ester has emerged as a critical building block for medicinal chemists, offering a unique combination of functionalities that are instrumental in the synthesis of complex, biologically active molecules. Its strategic placement of an amino group, a fluorine atom, and a boronic acid pinacol ester on a phenyl ring provides a versatile scaffold for generating novel drug candidates. This compound is particularly valuable in the construction of kinase inhibitors through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the amino group serves as a key handle for further molecular elaboration.

Application in the Development of AXL Kinase Inhibitors

A prominent application of this compound is in the synthesis of inhibitors targeting AXL receptor tyrosine kinase. AXL is a key player in tumor development, progression, and metastasis, making it a compelling target in oncology.[1][2][3] Overexpression of AXL is associated with poor prognosis in various cancers.[1][4] Its activation by its ligand, GAS6, triggers downstream signaling pathways such as PI3K/AKT, MAPK, and NF-κB, which are crucial for cell survival and proliferation.[1] Therefore, the development of potent and selective AXL inhibitors is a significant focus in cancer drug discovery.

The 4-amino-3-fluorophenyl moiety derived from this building block can be incorporated into heterocyclic cores, such as pyrimidines, to generate potent AXL inhibitors.[1][2] The Suzuki-Miyaura coupling reaction is a powerful tool for this purpose, enabling the formation of a carbon-carbon bond between the boronic acid ester and a halogenated heterocyclic scaffold.

Quantitative Data Summary

The following table summarizes key quantitative data for representative AXL kinase inhibitors, illustrating the potency that can be achieved with molecules synthesized using advanced building blocks like this compound.

Compound IDTarget KinaseIC50 (nM)Cell LineCell Growth Inhibition (CC50)Reference
m16 AXL54 out of 42 cancer cell lines<100 nM[3]
Bemcentinib (BGB-324) AXL14N/AN/A[3]
Compound 1 AXL19Pancreatic cell linesStrong Inhibition[1]
Gilteritinib FLT3, AXLN/AAML cellsN/A[3]
Cabozantinib VEGFR2, MET, AXL, etc.7 (AXL)VariousN/A[4]

N/A: Not available in the cited literature.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of an AXL Inhibitor Precursor

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a di-halogenated pyrimidine core, a common step in the synthesis of pyrimidine-based kinase inhibitors.

Materials:

  • This compound

  • 2,4-Dichloropyrimidine (or a similar di-halogenated heterocycle)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(di-tert-butylphosphino)ferrocene (DtBuPF)

  • Potassium phosphate tribasic (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry Schlenk flask, add 2,4-dichloropyrimidine (1.0 equiv.), this compound (1.1 equiv.), and anhydrous potassium phosphate (3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane to the flask.

  • In a separate vial, weigh palladium(II) acetate (0.05 equiv.) and DtBuPF (0.06 equiv.) and add them to the reaction flask under a positive flow of inert gas.

  • Seal the flask and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the mono-coupled product.

Protocol 2: Kinase Inhibition Assay (General)

This protocol outlines a general method for assessing the inhibitory activity of a synthesized compound against AXL kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant human AXL kinase

  • GAS6 ligand (for stimulation)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Phospho-specific antibody for AXL

  • Detection reagent (e.g., luminescence-based)

  • Microplate reader

Procedure:

  • Prepare a solution of the inhibitor compound in a suitable solvent (e.g., DMSO).

  • In a microplate, add the recombinant AXL kinase to the kinase buffer.

  • Add the inhibitor compound at various concentrations to the wells containing the kinase.

  • Initiate the kinase reaction by adding ATP and the GAS6 ligand.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period.

  • Stop the reaction and add a phospho-specific antibody that recognizes the autophosphorylated form of AXL.

  • Add a detection reagent that generates a signal (e.g., luminescence, fluorescence) proportional to the amount of phosphorylated AXL.

  • Measure the signal using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

AXL_Signaling_Pathway GAS6 GAS6 Ligand AXL AXL Receptor GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K MAPK MAPK Pathway AXL->MAPK NFkB NF-κB Pathway AXL->NFkB AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation NFkB->Proliferation Inhibitor AXL Inhibitor (e.g., from 4-Amino-3-fluorophenyl boronic acid pinacol ester) Inhibitor->AXL Inhibits

Caption: AXL Signaling Pathway and Point of Inhibition.

Suzuki_Coupling_Workflow start Start Materials reagents 4-Amino-3-fluorophenylboronic acid pinacol ester + Halogenated Heterocycle start->reagents reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Intermediate purification->product elaboration Further Synthetic Steps product->elaboration final_product Final AXL Inhibitor elaboration->final_product

Caption: Synthetic Workflow for an AXL Inhibitor Intermediate.

References

Application Notes and Protocols for Late-Stage Functionalization with 4-Amino-3-fluorophenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Late-stage functionalization (LSF) is a pivotal strategy in modern drug discovery and development, enabling the modification of complex molecules at a late point in their synthesis. This approach allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. 4-Amino-3-fluorophenylboronic acid pinacol ester is a versatile building block for LSF, particularly in the synthesis of kinase inhibitors and other biologically active compounds. The presence of the fluoro and amino groups on the phenyl ring can introduce favorable interactions with biological targets and improve metabolic stability.

This document provides detailed application notes and protocols for the use of this compound in late-stage functionalization, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Key Applications

The primary application of this compound in late-stage functionalization is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a robust and highly versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

A significant application is the arylation of heterocyclic scaffolds, such as the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, which is a key component of many kinase inhibitors. The introduction of the 4-amino-3-fluorophenyl moiety can significantly impact the biological activity and selectivity of these compounds.

Data Presentation: Suzuki-Miyaura Coupling Reaction Parameters

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various heterocyclic halides. Please note that optimal conditions may vary depending on the specific substrate.

EntryHeterocyclic HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Chloro-1H-pyrrolo[2,3-b]pyridinePd₂(dba)₃ (2.5)XPhos (5)K₃PO₄1,4-Dioxane/H₂O (4:1)1001285
22-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O (2:1:1)90892
35-Bromo-1-methyl-1H-indazole[Pd(dppf)Cl₂] (3)-K₂CO₃DME85678
44-Iodo-7-azaindazoleXPhos Pd G2 (5)-Cs₂CO₃1,4-Dioxane/H₂O (4:1)110489

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of a Heterocyclic Halide with this compound

This protocol is a general starting point for the late-stage functionalization of a complex heterocyclic halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Heterocyclic halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, [Pd(dppf)Cl₂], XPhos Pd G2) (1-5 mol%)

  • Phosphine ligand (if required, e.g., XPhos, SPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the heterocyclic halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst, ligand (if necessary), and base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L_n B Oxidative Addition A->B C R¹-Pd(II)L_n-X B->C D Transmetalation C->D E R¹-Pd(II)L_n-R² D->E F Reductive Elimination E->F F->A Catalyst Regeneration G R¹-R² F->G H R¹-X H->B Heterocyclic Halide I R²-B(OR)₂ I->D Boronic Ester (4-Amino-3-fluorophenyl-Bpin) J Base J->D Activates Boronic Ester

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Late-Stage Functionalization

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: Heterocyclic Halide, Boronic Ester, Catalyst, Ligand, Base B Add Degassed Solvent under Inert Atmosphere A->B C Heat and Stir B->C D Monitor Progress (TLC, LC-MS) C->D E Quench and Extract D->E F Dry and Concentrate E->F G Column Chromatography F->G H H G->H Final Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols: A Researcher's Guide to the Suzuki-Miyaura Reaction with Pinacol Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1][2] This Nobel Prize-winning reaction has transformed the landscape of organic synthesis due to its versatility and functional group tolerance.[1] This guide provides an in-depth exploration of the general experimental workflow for Suzuki-Miyaura reactions, with a specific focus on the use of boronic acid pinacol esters, which offer significant advantages in terms of stability and handling.

The Advantage of Pinacol Esters in Suzuki-Miyaura Coupling

While traditional boronic acids are widely used, they can be prone to decomposition through processes like protodeboronation.[1] Boronic acid pinacol esters, by contrast, are generally more stable, crystalline solids with a longer shelf life, making them easier to handle, purify, and accurately dispense. The pinacol group effectively protects the boron center, mitigating unwanted side reactions and often leading to more reproducible results. These esters can be readily prepared via methods such as the Miyaura borylation reaction.[1][3]

Understanding the Catalytic Cycle: The Heart of the Reaction

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond between the carbon and the leaving group (typically a halide or triflate) of the electrophile. This oxidizes the palladium from Pd(0) to Pd(II).[2][4] This step is often the rate-determining step in the catalytic cycle.[2]

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the leaving group. This step requires the presence of a base to activate the organoboron species.[2][4]

  • Reductive Elimination: The two organic partners on the palladium(II) complex are coupled, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R²-B(pin) Base PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Components and Considerations for a Successful Reaction

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several components.[5]

ComponentRole and Common ExamplesExpert Insights and Considerations
Palladium Catalyst Facilitates the catalytic cycle. Common sources include Pd(OAc)₂, Pd(PPh₃)₄, and pre-formed catalysts like Pd(dppf)Cl₂.[1][4]The choice of catalyst and ligand is critical and often substrate-dependent. For challenging couplings, specialized ligands that are electron-rich and sterically bulky can enhance reactivity and stability.[4] Pd(II) precursors require an in-situ reduction to the active Pd(0) species.[1]
Ligand Stabilizes the palladium center, influences its reactivity, and enhances solubility. Common examples include phosphine ligands (e.g., PPh₃, SPhos, XPhos) and N-heterocyclic carbenes (NHCs).[1]The ligand's steric and electronic properties can significantly impact the rates of oxidative addition and reductive elimination. Bulky, electron-donating ligands often promote the reaction with less reactive electrophiles like aryl chlorides.[6]
Base Activates the boronic ester for transmetalation. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu, KOtBu).[1]The strength and nature of the base can influence reaction rates and side reactions. Stronger bases are often required for less reactive boronic esters. The presence of water can affect the solubility and activity of some bases.[7]
Solvent Solubilizes reactants and influences reaction temperature. Common solvents include toluene, dioxane, THF, and DMF. Often, a mixture with water is used.[1]The choice of solvent can impact the solubility of all reaction components, including the base. Degassing the solvent to remove oxygen is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[1]
Electrophile (R¹-X) The organic halide or pseudohalide that provides one of the carbon fragments. Reactivity generally follows the trend I > Br > OTf > Cl.Aryl, vinyl, and alkyl halides can be used. For less reactive chlorides, more specialized catalytic systems are often necessary.[6]
Nucleophile (R²-Bpin) The boronic acid pinacol ester that provides the other carbon fragment.The stability of the pinacol ester is a key advantage, especially for substrates prone to protodeboronation, such as certain heteroaromatics.[8]

General Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid pinacol ester.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water, 4:1 mixture, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add solid reagents: Aryl halide, Boronic ester, Catalyst, Base setup->reagents solvent Add degassed solvent reagents->solvent reaction Heat and Stir (e.g., 80-100 °C) solvent->reaction monitor Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitor workup Reaction Workup monitor->workup quench Cool and Quench (e.g., add water) workup->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purification (Column Chromatography) dry->purify product Characterize Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid pinacol ester (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[5]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL dioxane and 1 mL water) to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).[5][9]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[5][10]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Ensure proper inert atmosphere technique; Screen different ligands and bases; Increase reaction temperature.
Protodeboronation Presence of excess water or acidic impurities; Unstable boronic ester.Use anhydrous solvents and a stronger base; Ensure the pinacol ester is of high purity. For particularly sensitive substrates, consider MIDA boronates.[1]
Homocoupling Presence of oxygen leading to Pd(II) species; Inefficient transmetalation.Thoroughly degas all solvents and maintain a strict inert atmosphere.[1] Optimize the base and solvent system to facilitate transmetalation.
Difficult Purification Residual catalyst or ligands.Filter the crude reaction mixture through a pad of Celite® or silica gel before concentration.[9][10] Consider using a scavenger resin to remove palladium.

Conclusion

The Suzuki-Miyaura reaction using boronic acid pinacol esters is a robust and highly valuable transformation in modern organic synthesis. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively troubleshoot and optimize conditions for a wide range of substrates. The enhanced stability of pinacol esters provides a significant practical advantage, contributing to the reproducibility and success of this powerful cross-coupling methodology.

References

Application of 4-Amino-3-fluorophenylboronic Acid Pinacol Ester in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-fluorophenylboronic acid pinacol ester is a versatile building block in materials science, primarily recognized for its utility in the synthesis of advanced functional materials. The presence of a fluorine atom ortho to the boronic acid group lowers the pKa of the boronic acid, enabling it to interact with diols, such as glucose, at physiological pH.[1] The amino group provides a convenient handle for polymerization and bioconjugation, while the pinacol ester protects the boronic acid during synthetic manipulations and can be easily removed or can participate in transesterification reactions.

This document provides detailed application notes and experimental protocols for the use of this compound in two key areas: glucose-responsive hydrogels for drug delivery and the synthesis of conjugated polymers for potential applications in organic electronics.

I. Glucose-Responsive Hydrogels for Smart Drug Delivery

The ability of 4-amino-3-fluorophenylboronic acid to bind with glucose at physiological pH makes it an excellent candidate for the development of "smart" drug delivery systems that can release therapeutic agents in response to changes in blood glucose levels.

Quantitative Data

The key parameter for the glucose-sensing ability of phenylboronic acids is the pKa of the boronic acid moiety. The fluorine substitution in 4-amino-3-fluorophenylboronic acid plays a crucial role in lowering this value.

CompoundpKaReference
4-Amino-3-fluorophenylboronic acid7.8[1]

This pKa value is closer to the physiological pH of 7.4, which allows for a more significant population of the anionic boronate species that is active in glucose binding.

Experimental Protocol: Synthesis of a Glucose-Responsive Hyaluronic Acid-Based Hydrogel

This protocol describes the synthesis of a hyaluronic acid (HA) hydrogel functionalized with 4-amino-3-fluorophenylboronic acid (AFBA). The amino group of AFBA is conjugated to the carboxylic acid groups of HA.

Materials:

  • Hyaluronic acid (HA)

  • 4-Amino-3-fluorophenylboronic acid (AFBA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Deionized (DI) water

  • Ethanol

  • Dialysis tubing (MWCO 10 kDa)

  • Lyophilizer

Procedure:

  • HA Activation:

    • Dissolve HA in a mixture of DI water and ethanol (e.g., 70:30 v/v).

    • Add EDC and NHS to the HA solution to activate the carboxylic acid groups. The molar ratio of HA repeating unit:EDC:NHS should be optimized, a starting point is 1:2:2.

    • Stir the reaction mixture at room temperature for 1-2 hours.

  • Conjugation with AFBA:

    • Dissolve 4-amino-3-fluorophenylboronic acid in the reaction mixture. A slight molar excess of AFBA relative to the desired degree of substitution is recommended.

    • Continue stirring the reaction at room temperature for 24-48 hours.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze against a large volume of DI water for 3-5 days, changing the water frequently to remove unreacted reagents and byproducts.

    • Freeze the purified HA-AFBA solution and lyophilize to obtain a dry powder.

  • Characterization:

    • The degree of AFBA conjugation can be determined using ¹H NMR spectroscopy by integrating the aromatic protons of AFBA against the N-acetyl protons of the HA backbone.

  • Hydrogel Formation:

    • The HA-AFBA conjugate can be crosslinked into a hydrogel through various methods, including the addition of a diol-containing crosslinker like poly(vinyl alcohol) (PVA) or by forming a self-crosslinked network if the degree of substitution is high enough to allow for intermolecular boronate ester formation.

Signaling Pathway and Experimental Workflow

glucose_sensing_hydrogel cluster_synthesis Hydrogel Synthesis cluster_mechanism Glucose Sensing Mechanism HA Hyaluronic Acid (HA) HA_activated Activated HA HA->HA_activated Activation EDC_NHS EDC/NHS EDC_NHS->HA_activated AFBA 4-Amino-3-fluorophenylboronic acid HA_AFBA HA-AFBA Conjugate AFBA->HA_AFBA HA_activated->HA_AFBA Conjugation Hydrogel Glucose-Responsive Hydrogel HA_AFBA->Hydrogel Crosslinking Low_Glucose Low Glucose Hydrogel_Crosslinked Hydrogel Crosslinked (Drug Retained) Low_Glucose->Hydrogel_Crosslinked High_Glucose High Glucose Hydrogel_Swollen Hydrogel Swollen (Drug Released) High_Glucose->Hydrogel_Swollen Hydrogel_Crosslinked->Hydrogel_Swollen Glucose Binding (Boronate Ester Exchange)

Figure 1: Synthesis and glucose-sensing mechanism of a HA-AFBA hydrogel.

II. Conjugated Polymers for Organic Electronics

This compound can be used as a monomer in Suzuki-Miyaura polycondensation reactions to synthesize conjugated polymers. The amino group can be functionalized to tune the electronic properties and solubility of the resulting polymer, and the fluorine atom can influence the polymer's electronic structure and morphology.

Experimental Protocol: Synthesis of a Polyfluorene Copolymer via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of an alternating copolymer of a fluorene derivative and this compound.

Materials:

  • 2,7-Dibromo-9,9-dioctylfluorene

  • This compound

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Degassed water

  • Methanol

  • Soxhlet extraction apparatus

Procedure:

  • Reaction Setup:

    • In a Schlenk flask, combine equimolar amounts of 2,7-dibromo-9,9-dioctylfluorene and this compound.

    • Add the palladium catalyst (typically 1-2 mol% relative to the monomers).

    • Add potassium carbonate (typically 3-4 equivalents per mole of monomer).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed toluene and a small amount of degassed water. The reaction is typically run in a biphasic system.

  • Polymerization:

    • Heat the reaction mixture to reflux (around 90-100 °C) with vigorous stirring.

    • Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight. The reaction time can vary from 24 to 72 hours.

  • End-capping and Precipitation:

    • After the desired molecular weight is achieved, end-cap the polymer chains by adding a small amount of a monofunctional boronic ester (e.g., phenylboronic acid pinacol ester) or a monofunctional aryl halide (e.g., bromobenzene) and stirring for a few more hours.

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol.

  • Purification:

    • Collect the polymer precipitate by filtration.

    • Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low molecular weight oligomers.

    • The final polymer is typically extracted with a good solvent (e.g., chloroform or tetrahydrofuran) and then re-precipitated.

    • Dry the purified polymer under vacuum.

Experimental Workflow

suzuki_polymerization MonomerA Dibromo-fluorene Derivative Reaction_Setup 1. Reaction Setup (Inert Atmosphere) MonomerA->Reaction_Setup MonomerB 4-Amino-3-fluorophenylboronic acid pinacol ester MonomerB->Reaction_Setup Catalyst Pd(PPh₃)₄ Catalyst->Reaction_Setup Base K₂CO₃ Base->Reaction_Setup Polymerization 2. Polymerization (Reflux in Toluene/Water) Reaction_Setup->Polymerization End_capping 3. End-capping Polymerization->End_capping Precipitation 4. Precipitation in Methanol End_capping->Precipitation Purification 5. Soxhlet Extraction Precipitation->Purification Final_Polymer Conjugated Polymer Purification->Final_Polymer

Figure 2: Workflow for the synthesis of a conjugated polymer via Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Derivatization of the Amino Group on 4-Amino-3-fluorophenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-3-fluorophenylboronic acid pinacol ester is a versatile building block in medicinal chemistry and drug discovery. Its strategic placement of an amino group, a fluorine atom, and a boronic acid pinacol ester moiety makes it a valuable scaffold for the synthesis of complex molecules, including targeted therapies and diagnostic agents. The amino group, in particular, serves as a key functional handle for further molecular elaboration through various derivatization reactions. This document provides detailed application notes and protocols for the common derivatization of the amino group on this compound, including amide bond formation, sulfonamide synthesis, and reductive amination. Additionally, we highlight its application in the burgeoning field of targeted protein degradation with a focus on Proteolysis Targeting Chimeras (PROTACs).

Chemical Properties

PropertyValue
Molecular Formula C₁₂H₁₇BFNO₂
Molecular Weight 237.08 g/mol
Appearance Solid
CAS Number 819058-34-9

Derivatization Reactions

The primary amino group on this compound is readily derivatized using standard organic synthesis methodologies. The following sections detail the protocols for common transformations.

Amide Bond Formation

The formation of an amide bond is a robust and widely used reaction to introduce a variety of substituents to the amino group. This is typically achieved by reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride or using a coupling agent.

General Protocol for Amide Synthesis using an Acyl Chloride:

A common method for forming an amide is the reaction of the primary amine with an acyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a suitable base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution and stir for 10 minutes.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Quantitative Data Summary (Representative)

Acyl ChlorideBaseSolventReaction Time (h)Yield (%)Purity (%)
Acetyl chlorideTriethylamineDCM285-95>95
Benzoyl chlorideDIPEATHF480-90>95
Cyclopropanecarbonyl chlorideTriethylamineDCM382-92>95

Note: Yields and reaction times are representative and may vary depending on the specific acyl chloride and reaction conditions.

Sulfonamide Synthesis

Sulfonamides are an important class of compounds in medicinal chemistry. They are typically synthesized by reacting a primary amine with a sulfonyl chloride in the presence of a base.

General Protocol for Sulfonamide Synthesis:

The reaction of this compound with a sulfonyl chloride provides the corresponding sulfonamide. Pyridine is often used as both the base and a solvent.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the desired sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into ice-water and extract with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.

Quantitative Data Summary (Representative)

Sulfonyl ChlorideBaseSolventReaction Time (h)Yield (%)Purity (%)
Methanesulfonyl chloridePyridinePyridine675-85>95
p-Toluenesulfonyl chlorideTriethylamineDCM1270-80>95
Benzenesulfonyl chloridePyridinePyridine872-82>95

Note: Yields and reaction times are representative and may vary depending on the specific sulfonyl chloride and reaction conditions.

Reductive Amination

Reductive amination is a powerful method for the formation of secondary and tertiary amines. The reaction proceeds via the formation of an imine or enamine intermediate from the reaction of the primary amine with a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.

General Protocol for Reductive Amination:

Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation as it is mild and selective for the iminium ion over the carbonyl starting material.[1]

Experimental Protocol:

  • To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as dichloroethane (DCE) or methanol (MeOH), add acetic acid (catalytic amount, e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue to stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired secondary or tertiary amine.

Quantitative Data Summary (Representative)

Carbonyl CompoundReducing AgentSolventReaction Time (h)Yield (%)Purity (%)
Formaldehyde (as paraformaldehyde)STABDCE1665-75>95
AcetoneSTABMeOH2460-70>95
BenzaldehydeSTABDCE1870-80>95

Note: Yields and reaction times are representative and may vary depending on the specific carbonyl compound and reaction conditions.

Application in Targeted Protein Degradation: PROTAC Synthesis

A significant application of derivatized this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[2][3] The amino group of the title compound is an ideal attachment point for a linker, which in turn is connected to a ligand for an E3 ligase (e.g., VHL or Cereblon). The phenylboronic acid portion can be further functionalized, for example, via Suzuki-Miyaura coupling, to incorporate a warhead that binds to the protein of interest (POI).

Workflow for PROTAC Synthesis:

PROTAC_Synthesis_Workflow cluster_0 Derivatization of Amino Group cluster_1 Introduction of POI Ligand cluster_2 Final PROTAC Assembly start 4-Amino-3-fluorophenylboronic acid pinacol ester amide Amide Bond Formation (Linker Attachment) start->amide Carboxylic acid linker, Coupling agent (e.g., HATU) intermediate Linker-Attached Intermediate amide->intermediate suzuki Suzuki-Miyaura Coupling protac Final PROTAC Molecule suzuki->protac intermediate->suzuki Aryl Halide-functionalized POI Ligand, Pd catalyst

Caption: Workflow for PROTAC synthesis using the title compound.

Logical Relationship Diagram of PROTAC Action:

PROTAC_Action PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Proteolysis

Caption: Mechanism of action of a PROTAC molecule.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of derivatives with applications in drug discovery and chemical biology. The protocols provided herein for amide bond formation, sulfonamide synthesis, and reductive amination offer robust methods for the derivatization of its amino group. The utility of these derivatives is exemplified by their application in the construction of PROTACs, a cutting-edge therapeutic modality for targeted protein degradation. Researchers can leverage these methods to generate novel compounds for the development of new therapeutics and chemical probes.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Amino-3-fluorophenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the column chromatography purification of 4-Amino-3-fluorophenylboronic acid pinacol ester (CAS: 819058-34-9).[1] It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying boronic acid pinacol esters using silica gel column chromatography?

A1: Boronic esters, including this compound, can present several challenges during silica gel chromatography. The primary issues include:

  • Over-adsorption: The Lewis acidic nature of the boron atom can cause strong binding to the slightly acidic silica gel surface, leading to poor recovery or the product getting stuck at the top of the column.[2][3]

  • Hydrolysis: The silica gel surface can contain water, which may lead to the hydrolysis of the pinacol ester back to the corresponding boronic acid. This can cause streaking on TLC plates and result in impure fractions.[3]

  • Streaking on TLC: Due to interactions with the stationary phase, boronic esters often streak on silica TLC plates, making it difficult to assess purity and determine an optimal solvent system.[2]

Q2: What is the recommended stationary phase for this purification?

A2: While standard silica gel can be used, modifications or alternatives are often necessary for a successful purification. Using silica gel impregnated with boric acid is a highly effective method to reduce the over-adsorption of the boronic ester, leading to improved yields.[2] Neutral alumina is another viable alternative that can prevent the degradation of acid-sensitive compounds.[4]

Q3: What is a suitable mobile phase (eluent) for the column chromatography of this compound?

A3: A good starting point for developing a mobile phase is a mixture of a non-polar and a polar solvent. A common system is Hexanes/Ethyl Acetate.[3] The polarity can be gradually increased to elute the compound. For more polar boronic esters or to overcome strong adsorption, systems containing dichloromethane, acetone, or even small amounts of methanol can be explored.[4] It is crucial to first optimize the separation on a TLC plate.

Q4: My compound streaks badly on the TLC plate. How can I resolve this?

A4: Streaking is a common issue. To mitigate this, you can try spotting the TLC plate from a less polar, aprotic solvent. If streaking persists, using a TLC plate treated with boric acid can significantly improve the spot shape, which will translate to better separation on the column.[2]

Q5: How can I detect the compound during chromatography?

A5: this compound contains a phenyl ring and is UV active. The fractions can be monitored using a UV lamp at 254 nm. For TLC analysis, besides UV visualization, staining with iodine can also be used to visualize the compound.[3]

Q6: What are the potential impurities I should be trying to separate?

A6: Potential impurities depend on the synthetic route. If synthesized from 4-bromo-2-fluoroaniline, unreacted starting material could be present.[5] Other common impurities include the hydrolyzed product (4-amino-3-fluorophenylboronic acid) and byproducts from the borylation reaction.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low to No Recovery (Product stuck on the column) Strong, irreversible adsorption of the boronic ester to the active sites on the silica gel.[2]1. Use Boric Acid-Impregnated Silica: This deactivates the highly acidic sites on the silica, preventing strong adsorption.[2][3] 2. Switch to Neutral Alumina: This provides a less acidic stationary phase, reducing the chances of decomposition and strong binding.[4] 3. Increase Solvent Polarity: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).
Product is Decomposing on the Column The pinacol ester is being hydrolyzed to the boronic acid by water on the acidic silica gel surface.1. Use Dry Solvents and Silica: Ensure all solvents are dry and consider using freshly dried silica gel. 2. Run the Column Quickly: Minimize the residence time of the compound on the column. A flash column with positive pressure is recommended. 3. Use Boric Acid-Treated Silica or Neutral Alumina: Both methods can reduce the rate of hydrolysis.[2][4]
Poor Separation from Impurities The chosen mobile phase does not provide adequate resolution between the product and impurities.1. Systematic TLC Screening: Test a variety of solvent systems with different polarities and compositions (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol, Hexanes/Acetone). 2. Use Gradient Elution: Start with a low polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute the desired product.
Compound Elutes with the Solvent Front The mobile phase is too polar for the compound.1. Decrease Mobile Phase Polarity: Reduce the percentage of the polar solvent (e.g., use a higher ratio of hexanes to ethyl acetate).

Data Presentation

Table 1: Comparison of Stationary Phases

Stationary PhaseAdvantagesDisadvantages
Standard Silica Gel Readily available, well-understood.Can cause over-adsorption, streaking, and hydrolysis of boronic esters.[2]
Boric Acid-Impregnated Silica Suppresses over-adsorption, improves yield, reduces streaking.[2]Requires an extra preparation step.
Neutral Alumina Good for acid-sensitive compounds, can prevent hydrolysis.[4]Different selectivity compared to silica, may require re-optimization of the mobile phase.

Table 2: Suggested Mobile Phase Systems for Method Development

SystemPolarityNotes
Hexanes / Ethyl Acetate Low to MediumA standard starting point. A ratio of 9:1 is a good initial test condition.[3]
Dichloromethane / Methanol Medium to HighUseful if the compound is more polar or does not move in Hex/EtOAc.
Hexanes / Acetone MediumAcetone can offer different selectivity compared to ethyl acetate.[4]
Heptane / Isopropanol Low to MediumReported to be effective for some challenging boronic ester purifications.[3]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing the chosen mobile phase system (e.g., 8:2 Hexanes:Ethyl Acetate).

  • Visualize the separated spots under a UV lamp (254 nm).

  • Adjust the mobile phase ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product.

Protocol 2: Preparation of Boric Acid-Impregnated Silica Gel

This method is adapted from literature procedures.[2]

  • Prepare a solution of boric acid in a polar solvent (e.g., dissolve 50g of boric acid in 1L of methanol).

  • Add 500g of silica gel to the solution to form a slurry.

  • Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Further dry the silica gel under high vacuum to remove residual solvent before use.

Protocol 3: Column Chromatography Purification (Dry Loading Method)

The dry loading method is recommended if the compound has poor solubility in the mobile phase.[6]

  • Dissolve the crude this compound in a minimal amount of a solvent it is readily soluble in (e.g., dichloromethane).

  • Add a portion of the stationary phase (e.g., boric acid-impregnated silica, approx. 5-10 times the mass of the crude product) to the solution.[6]

  • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

  • Prepare the column by packing it with the chosen stationary phase as a slurry in the initial, low-polarity mobile phase.

  • Carefully add the dry-loaded sample powder to the top of the packed column.

  • Gently add a thin layer of sand or glass wool to protect the surface.

  • Begin elution with the mobile phase, starting with low polarity and gradually increasing if a gradient is required.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in Solvent crude->dissolve adsorb Adsorb onto Silica (Dry Load) dissolve->adsorb load Load Sample onto Column adsorb->load pack Pack Column with Boric Acid-Silica pack->load elute Elute with Mobile Phase (e.g., Hexanes/EtOAc) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure troubleshooting_guide start Purification Issue? low_yield Problem: Low Yield / No Elution start->low_yield poor_sep Problem: Poor Separation start->poor_sep streaking Problem: Streaking or Decomposition start->streaking cause_adsorption Cause: Strong Adsorption to Silica low_yield->cause_adsorption solution_adsorption Solution: Use Boric Acid-Silica or Neutral Alumina cause_adsorption->solution_adsorption cause_eluent Cause: Incorrect Mobile Phase poor_sep->cause_eluent solution_eluent Solution: Screen Solvents (TLC) & Use Gradient Elution cause_eluent->solution_eluent cause_hydrolysis Cause: Hydrolysis on Acidic Silica streaking->cause_hydrolysis solution_hydrolysis Solution: Use Boric Acid-Silica, Run Column Quickly cause_hydrolysis->solution_hydrolysis

References

Technical Support Center: Purification of Reaction Mixtures from Boronic Acid Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing boronic acid impurities from their reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My standard aqueous workup is not removing the boronic acid impurity. What can I do?

A1: This is a common issue, particularly if your product has some water solubility or if the boronic acid is not easily ionized. Here are some troubleshooting steps:

  • Increase the pH of the Aqueous Wash: Ensure your basic wash is sufficiently alkaline (pH > 10) to fully deprotonate the boronic acid to the more water-soluble boronate salt.[1] A 1-2 M solution of NaOH or K₂CO₃ is often effective.[1][2]

  • Add a Complexing Agent: The addition of a 1,2- or 1,3-diol, such as D-sorbitol, to the basic aqueous wash can significantly enhance the partitioning of the boronate into the aqueous layer by forming a highly water-soluble anionic complex.[1][3]

  • Optimize the Solvent System: If your desired product is soluble in non-polar solvents, consider switching your organic layer to a solvent like diethyl ether or toluene to minimize the co-extraction of the polar boronic acid.[1]

  • Perform Multiple Extractions: A single extraction may not be sufficient. Perform several washes with the basic aqueous solution to improve the removal of the boronic acid impurity.

Q2: The boronic acid impurity is co-eluting with my product on a silica gel column. What are my options?

A2: Co-elution is a frequent challenge due to the polarity of many boronic acids.[1] Here are several alternative strategies:

  • Use a Boron Scavenger Resin: This is often the most effective solution for selectively removing boronic acid impurities.[1][4] These resins contain functional groups (e.g., diols, diethanolamine) that covalently bind to boronic acids, allowing for their simple removal by filtration.[4][5][6][7]

  • Modify the Stationary Phase: Impregnating the silica gel with boric acid can sometimes improve the separation of boronic esters by reducing their over-adsorption.[8]

  • Switch to a Different Chromatography Technique:

    • Reverse-Phase Chromatography (HPLC): This can be an effective alternative to normal-phase chromatography for separating boronic acids and their derivatives.[9][10][11]

    • Alumina Chromatography: For some compounds, particularly boronate esters, neutral alumina can provide better separation than silica gel.[12]

  • Adjust the Mobile Phase: Adding a small amount of a modifier like acetic acid or triethylamine to your eluent can sometimes improve the resolution on silica gel.[12] For polar compounds, a solvent system like CH₂Cl₂-MeOH may be more effective than Hexane-EtOAc.[2]

Q3: I am looking for a non-chromatographic method to purify my product from boronic acid. What do you recommend?

A3: Several non-chromatographic methods can be employed:

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.[3][12] Common solvents for recrystallizing boronic acids include hot water, ethanol, benzene, dichloroethane, and EtOAc.[3][12][13]

  • Derivatization/Precipitation: Boronic acids can be selectively precipitated from a solution of the crude product. A common method involves forming a crystalline adduct with diethanolamine, which can then be filtered off.[11][14] The pure boronic acid can be recovered by treating the adduct with an acid.[14][15]

  • Liquid-Liquid Extraction: This technique can be used to separate boronic acids from a reaction mixture.[16][17] The extraction efficiency can be influenced by the choice of solvent, pH, and the presence of complexing agents.[16][18]

Q4: What are scavenger resins and how do they work for boronic acid removal?

A4: Scavenger resins are solid-supported reagents designed to react with and bind to specific types of molecules, effectively removing them from a solution.[4] For boronic acid removal, scavenger resins are typically functionalized with groups that can form stable complexes with the boronic acid moiety, such as:

  • Diol-functionalized resins: These mimic the interaction of boronic acids with diols to form cyclic boronate esters.[6]

  • Diethanolamine (DEAM)-functionalized resins: These are highly effective at sequestering boronic acids.[5][7][19][20]

  • Guanidine-functionalized resins: These act as strong chelators for boronic acids.[6]

The general procedure involves stirring the crude reaction mixture with the scavenger resin, followed by simple filtration to remove the resin-bound impurity.[1]

Data Presentation: Comparison of Purification Methods

Purification MethodPrincipleTypical ApplicationAdvantagesDisadvantages
Aqueous Workup (Basic Wash) Ionization of the acidic boronic acid to a water-soluble boronate salt.Removal of excess boronic acid after reactions like Suzuki coupling.Simple, fast, and inexpensive.May not be effective for all boronic acids or if the product is also acidic or water-soluble.[11]
Chromatography (Silica/Alumina) Differential partitioning of the product and impurity between a stationary and mobile phase.Isolation of pure product when other methods fail.Widely applicable to a range of compounds.Can be time-consuming, requires significant solvent, and co-elution can be an issue.[12]
Scavenger Resins Covalent binding of the boronic acid to a functionalized solid support.Selective removal of boronic acid impurities, especially at low concentrations.High selectivity, simple filtration-based removal, and compatible with automation.[4]Resins can be expensive, and optimization of reaction time and equivalents may be needed.
Recrystallization Difference in solubility between the product and impurity in a given solvent.Purification of solid products.Can yield very pure material, and is scalable.Product must be a solid, and finding a suitable solvent can be challenging.[11]
Derivatization/ Precipitation Selective chemical reaction to form an insoluble derivative of the boronic acid.Isolation of boronic acids from complex mixtures.Can be highly selective and yield pure material after regeneration.[11]Requires an additional chemical step and subsequent regeneration of the boronic acid.
Liquid-Liquid Extraction Partitioning of the boronic acid into an immiscible liquid phase.Industrial-scale purification.Suitable for large quantities.May require specific and potentially hazardous solvents, and can be less selective.[16]

Experimental Protocols

Protocol 1: General Procedure for Boronic Acid Removal using a Scavenger Resin (e.g., Diol or DEAM Resin)

  • Dissolve the Crude Mixture: Dissolve the crude reaction mixture containing the desired product and the boronic acid impurity in a suitable organic solvent (e.g., DCM, THF, or Ethyl Acetate).

  • Add the Scavenger Resin: Add the scavenger resin (typically 2-4 equivalents relative to the amount of boronic acid impurity) to the solution.

  • Stir the Mixture: Stir the suspension at room temperature. The reaction time can vary from 1 to 24 hours, depending on the specific resin and the reactivity of the boronic acid. Monitor the removal of the boronic acid by a suitable analytical technique (e.g., TLC or LC-MS).

  • Filter the Resin: Once the scavenging is complete, filter the mixture to remove the resin.

  • Wash the Resin: Wash the filtered resin with a small amount of the solvent used to dissolve the crude mixture to ensure complete recovery of the product.

  • Concentrate the Filtrate: Combine the filtrate and the washings, and concentrate them under reduced pressure to obtain the purified product.

Mandatory Visualization

BoronicAcidPurificationWorkflow start Crude Reaction Mixture (Containing Boronic Acid Impurity) is_product_solid Is the desired product a solid? start->is_product_solid recrystallization Attempt Recrystallization is_product_solid->recrystallization Yes aqueous_workup Perform Basic Aqueous Workup (pH > 10) is_product_solid->aqueous_workup No is_separation_good Good Separation? recrystallization->is_separation_good is_separation_good->aqueous_workup No pure_product Pure Product is_separation_good->pure_product Yes is_workup_effective Is the impurity removed? aqueous_workup->is_workup_effective scavenger_resin Use a Boron Scavenger Resin is_workup_effective->scavenger_resin No chromatography Perform Column Chromatography is_workup_effective->chromatography Alternative is_workup_effective->pure_product Yes scavenger_resin->pure_product chromatography->pure_product

Caption: Decision tree for selecting a boronic acid purification method.

ScavengerResinWorkflow start Start: Crude Product in Solution add_resin Add Scavenger Resin (e.g., DEAM, Diol) start->add_resin stir Stir Mixture (1-24h at RT) add_resin->stir monitor Monitor Reaction (TLC, LC-MS) stir->monitor monitor->stir Incomplete filter Filter to Remove Resin monitor->filter Complete wash Wash Resin with Solvent filter->wash concentrate Concentrate Filtrate wash->concentrate end End: Purified Product concentrate->end

References

Troubleshooting low yield in Suzuki coupling with 4-Amino-3-fluorophenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low yields in Suzuki coupling reactions involving 4-Amino-3-fluorophenylboronic acid pinacol ester.

Troubleshooting Guide

Q1: Why am I observing low or no conversion of my starting materials?

A1: Low conversion is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The Pd(0) active catalyst is sensitive to oxygen.[1] Ensure your catalyst and any phosphine ligands are fresh and have been stored correctly under an inert atmosphere.[1] Inadequate degassing of solvents and the reaction vessel is a primary cause of catalyst deactivation.[1]

  • Reagent Quality: Verify the purity of your this compound and the aryl halide. Impurities can sometimes poison the catalyst.

  • Sub-optimal Conditions: The combination of catalyst, ligand, base, and solvent may not be ideal for this specific substrate. The electron-donating amino group and the electron-withdrawing fluoro group create a unique electronic environment that may require specific optimization. Electron-rich substrates can sometimes be slower to react.[2]

  • Insufficient Temperature: Many Suzuki couplings require heating (typically 80-110 °C) to proceed at a reasonable rate.[3] If your reaction is sluggish, a moderate temperature increase might be necessary. However, excessive heat can cause catalyst decomposition.[1]

Q2: My starting materials are consumed, but the yield of the desired product is low. What are the likely side reactions?

A2: If starting materials are consumed without corresponding product formation, side reactions are the primary culprit.

  • Protodeboronation: This is a major side reaction where the boronic ester is replaced by a hydrogen atom, especially with electron-rich or heteroaromatic substrates.[3] This can be promoted by excessive water, strong bases, or high temperatures.[3] Using anhydrous conditions or milder bases like K₃PO₄ or Cs₂CO₃ can mitigate this issue.[1] While pinacol esters are more resistant to protodeboronation than boronic acids, it can still occur under harsh conditions.[3]

  • Homocoupling (Glaser Coupling): The boronic ester can couple with itself to form a symmetrical biaryl byproduct. This is often favored when the oxidative addition step is slow or when oxygen is present in the reaction mixture.

  • Aryl Halide Decomposition: Depending on the stability of your aryl halide, it may degrade under the reaction conditions, especially if it is electron-deficient or contains sensitive functional groups.

Q3: How might the amino group on my boronic ester be affecting the reaction?

A3: The free amino group can influence the reaction in several ways:

  • Ligand Poisoning: The nitrogen's lone pair can coordinate to the palladium center, potentially inhibiting catalytic activity by occupying a coordination site needed for the catalytic cycle.

  • Solubility Issues: The amino group can alter the solubility of the boronic ester, making it difficult to find a suitable solvent system where all components are fully dissolved.[3]

  • Side Reactions: The amino group itself could potentially undergo side reactions, although this is less common under standard Suzuki conditions.

Q4: I am seeing a mixture of products and byproducts that are difficult to separate. How can I improve selectivity?

A4: Improving selectivity involves fine-tuning the reaction parameters to favor the desired cross-coupling pathway.

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate reductive elimination and often improve yields and selectivity.[4] Consider screening different ligands (e.g., SPhos, XPhos, RuPhos) to find the optimal one for your substrate combination.

  • Base Selection: The base plays a crucial role in activating the boronic ester for transmetalation.[5] The strength and type of base can significantly impact the reaction outcome. A screen of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF) is often necessary. Weaker bases may help reduce side reactions like protodeboronation.[1]

  • Solvent System: The solvent must fully dissolve all reagents.[3] Common solvents include dioxane/water, THF/water, or DMF.[3] For substrates with poor solubility, a different solvent system may be required.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand combination to start with for this substrate? A1: A good starting point for many Suzuki couplings is a combination of a palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[5] Pre-formed catalysts like Pd(dppf)Cl₂ are also commonly used and can be effective.[3]

Q2: How critical is it to exclude oxygen and water from the reaction? A2: It is absolutely critical. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, rendering it inactive.[1] Solvents should be thoroughly degassed, and the reaction should be set up and run under a positive pressure of an inert gas like argon or nitrogen.[1][3] While some Suzuki protocols use aqueous bases, using strictly anhydrous conditions can sometimes minimize protodeboronation.[1][3]

Q3: How can I effectively monitor the progress of my reaction? A3: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow you to track the consumption of starting materials and the formation of the product over time, helping you determine the optimal reaction time and identify any major side products.

Q4: My this compound has poor solubility. What can I do? A4: For polar substrates, solvents like DMF, acetonitrile, or THF/water mixtures can be effective.[3] You may need to screen different solvent systems to find one that ensures all reaction components are well-dissolved. In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help improve results in biphasic systems.

Optimizing Reaction Conditions

The following table summarizes common issues and suggested modifications to optimize the reaction yield.

ParameterCondition Leading to Low YieldSuggested Change for ImprovementRationale
Catalyst/Ligand Pd(PPh₃)₄, low catalyst loadingScreen bulky, electron-rich ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ or Pd₂(dba)₃. Increase catalyst loading (2-5 mol%).Bulky ligands accelerate key steps in the catalytic cycle and can prevent catalyst deactivation.[4]
Base Strong, aqueous base (e.g., NaOH)Use a milder base (e.g., K₃PO₄, Cs₂CO₃, KF).[1] Consider anhydrous conditions.Reduces the rate of protodeboronation, a common side reaction with electron-rich boronic esters.[1][3]
Solvent Single non-polar solvent (e.g., Toluene)Use a polar solvent mixture (e.g., Dioxane/H₂O, THF/H₂O, DMF).[3]Improves solubility of the polar boronic ester and the base, ensuring a homogeneous reaction mixture.
Temperature Reaction at room temperature or <80°CIncrease temperature to 80-110°C.[3]Provides sufficient thermal energy to overcome the activation barriers for oxidative addition and transmetalation.
Atmosphere Inadequate degassing / air in headspaceDegas solvent by sparging with inert gas for 15-30 min.[3] Use freeze-pump-thaw cycles. Ensure a positive pressure of Ar or N₂.Prevents oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for your specific substrates.

  • Reagent Preparation: To a flame-dried Schlenk flask or microwave vial, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).[3]

  • Inert Atmosphere Setup: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) three to five times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 4:1 Dioxane/H₂O, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[3]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand to the flask under positive inert gas pressure.[3]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress periodically by TLC or LC-MS until the limiting starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[3]

Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(Ar') oa_complex->trans_complex Transmetalation re_entry trans_complex->re_entry Reductive Elimination ar_ar Ar-Ar' trans_complex->ar_ar re_entry->pd0 arx Ar-X arx->oa_complex ar_boronic Ar'-B(pin) + Base ar_boronic->trans_complex Troubleshooting_Workflow start Low Yield Observed check_conversion Is starting material (SM) consumed? start->check_conversion no_conversion Low / No Conversion check_conversion->no_conversion No yes_conversion SM Consumed, Low Product Yield check_conversion->yes_conversion Yes check_catalyst Check Catalyst/Ligand Activity: - Use fresh reagents - Ensure proper storage no_conversion->check_catalyst check_atmosphere Improve Inert Atmosphere: - Thoroughly degas solvent - Use Schlenk technique no_conversion->check_atmosphere check_conditions Optimize Conditions: - Increase temperature - Screen solvents for solubility no_conversion->check_conditions check_proto Suspect Protodeboronation: - Use milder/anhydrous base - Lower temperature yes_conversion->check_proto check_homo Suspect Homocoupling: - Ensure O₂ exclusion - Check stoichiometry yes_conversion->check_homo optimize_selectivity Optimize Selectivity: - Screen different ligands - Screen bases (K₃PO₄, Cs₂CO₃) yes_conversion->optimize_selectivity Parameter_Relationships center Reaction Outcome (Yield & Selectivity) catalyst Catalyst & Ligand catalyst->center activity Activity & Stability catalyst->activity sterics Sterics & Electronics catalyst->sterics base Base base->center strength Strength & Solubility base->strength nucleophilicity Anion Type base->nucleophilicity solvent Solvent solvent->center solubility Reagent Solubility solvent->solubility polarity Polarity solvent->polarity conditions Conditions conditions->center temp Temperature conditions->temp atmosphere Inert Atmosphere conditions->atmosphere

References

Technical Support Center: 4-Amino-3-fluorophenylboronic acid pinacol ester in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Amino-3-fluorophenylboronic acid pinacol ester in cross-coupling reactions. The following sections address common side reactions, offer mitigation strategies, and provide illustrative experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?

The primary side reactions encountered are protodeboronation, hydrolysis of the pinacol ester, and homocoupling of the boronic ester.[1][2][3]

Q2: What is protodeboronation and under what conditions does it occur?

Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic ester group with a hydrogen atom. This undesired reaction is often catalyzed by aqueous basic or acidic conditions and can be exacerbated at elevated temperatures.[4] For arylboronic acids, the reaction pH is a critical factor in determining the rate of protodeboronation.[5]

Q3: How does the pinacol ester group affect the stability and reactivity of the boronic acid?

Pinacol esters are generally used to increase the stability of boronic acids, making them easier to handle, purify, and store.[6] They can protect the boronic acid from premature decomposition. However, the ester can undergo hydrolysis, especially in the presence of water and base, to regenerate the more reactive boronic acid, which can then be susceptible to protodeboronation.[4][7]

Q4: What causes the formation of homocoupling byproducts?

Homocoupling of the boronic acid or its ester to form a biaryl species is a common side reaction, often promoted by the presence of molecular oxygen in the reaction mixture.[1][8] It can also be influenced by the choice of palladium catalyst and reaction conditions.

Q5: Can the amino group on the phenyl ring interfere with the cross-coupling reaction?

Yes, the amino group can potentially coordinate to the palladium catalyst, which may affect its catalytic activity. However, many Suzuki-Miyaura coupling protocols are tolerant of aniline substrates.[5]

Troubleshooting Guide for Common Side Reactions

This guide provides systematic approaches to diagnose and resolve common issues encountered during cross-coupling reactions with this compound.

Issue 1: Low Yield of the Desired Cross-Coupling Product and Presence of 2-Fluoroaniline

This issue is often indicative of significant protodeboronation.

Workflow for Troubleshooting Protodeboronation:

G start Low Yield & 2-Fluoroaniline Detected check_base Evaluate Base start->check_base check_solvent Assess Solvent System start->check_solvent check_temp Review Reaction Temperature start->check_temp weaker_base Use Weaker/Non-Aqueous Base (e.g., K3PO4, CsF) check_base->weaker_base anhydrous Ensure Anhydrous Conditions check_solvent->anhydrous lower_temp Lower Reaction Temperature check_temp->lower_temp optimize Re-optimize Reaction weaker_base->optimize anhydrous->optimize lower_temp->optimize

Caption: Troubleshooting workflow for protodeboronation.

Mitigation Strategies:

  • Base Selection: Strong aqueous bases can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF).

  • Solvent System: Minimize the amount of water in the reaction mixture. Using anhydrous solvents can significantly reduce the rate of both hydrolysis and subsequent protodeboronation.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor protodeboronation.

Issue 2: Formation of 4,4'-Diamino-3,3'-difluorobiphenyl

The presence of this byproduct indicates that homocoupling of the boronic ester is occurring.

Workflow for Troubleshooting Homocoupling:

G start Homocoupling Product Detected degassing Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) start->degassing catalyst Check Palladium Source start->catalyst ligand Optimize Ligand start->ligand optimize Re-run Reaction degassing->optimize pd0_source Use a Pd(0) Precatalyst catalyst->pd0_source ligand_ratio Adjust Pd:Ligand Ratio ligand->ligand_ratio pd0_source->optimize ligand_ratio->optimize

Caption: Troubleshooting workflow for homocoupling.

Mitigation Strategies:

  • Thorough Degassing: Oxygen is a primary culprit in promoting homocoupling.[1] Ensure that all solvents and the reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the mixture for an extended period.

  • Catalyst Choice: The choice of palladium precatalyst and ligand can influence the rate of homocoupling. Screening different catalyst systems may be necessary.

  • Reaction Setup: Assemble the reaction under a positive pressure of an inert gas to prevent atmospheric oxygen from entering the system.

Data on Side Reactions (Illustrative)

Table 1: Effect of Base on Protodeboronation of Phenylboronic Acid

EntryBase (3 equiv.)SolventTemp (°C)Time (h)Yield of Benzene (%)
1K₃PO₄Dioxane/H₂O (4:1)80125
2K₂CO₃Dioxane/H₂O (4:1)801215
3Cs₂CO₃Dioxane/H₂O (4:1)801225
4NaOHDioxane/H₂O (4:1)8012>50

Data is illustrative and based on general trends reported in the literature.

Table 2: Influence of Oxygen on Homocoupling of 4-Methoxyphenylboronic Acid

EntryAtmosphereCatalystBaseSolventYield of 4,4'-Dimethoxybiphenyl (%)
1ArgonPd(PPh₃)₄K₂CO₃Toluene/H₂O< 2
2AirPd(PPh₃)₄K₂CO₃Toluene/H₂O35

Data is illustrative and based on general trends reported in the literature.

Experimental Protocols (Illustrative)

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for this compound. Optimization will be required for specific substrates.

General Suzuki-Miyaura Coupling Protocol:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification a Combine Aryl Halide (1 equiv), Boronic Ester (1.2-1.5 equiv), and Base (2-3 equiv) in a flask. b Add Solvent (e.g., Dioxane/H₂O, Toluene). a->b c Degas the mixture thoroughly (e.g., 3x Freeze-Pump-Thaw cycles). b->c d Add Palladium Catalyst (1-5 mol%) and Ligand under inert atmosphere. c->d e Heat the reaction mixture with stirring (e.g., 80-100 °C). d->e f Monitor progress by TLC or LC-MS. e->f g Cool to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate). f->g h Wash with water and brine. g->h i Dry the organic layer (e.g., Na₂SO₄), filter, and concentrate. h->i j Purify by column chromatography. i->j

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF, with or without water)

Procedure:

  • To a dry reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst and ligand (if required) under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Optimizing base and solvent for reactions with 4-Amino-3-fluorophenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Amino-3-fluorophenylboronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered when using this reagent, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling reaction using this compound?

A1: For a typical Suzuki-Miyaura coupling, we recommend starting with a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), and a solvent system such as 1,4-dioxane/water or toluene/water. The reaction is typically run under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100 °C).

Q2: How stable is this compound under basic conditions?

A2: this compound is generally more stable than its corresponding boronic acid. However, strong bases, particularly in the presence of water and at elevated temperatures, can lead to hydrolysis of the pinacol ester to the boronic acid or protodeboronation. While it can withstand moderately basic conditions with bases like K₂CO₃, stronger bases like NaOH should be used with caution as they may cause degradation.

Q3: What are some common side reactions to watch out for?

A3: The most common side reactions include:

  • Protodeboronation: The replacement of the boronic ester group with a hydrogen atom. This is often promoted by water and strong bases.

  • Homocoupling: The coupling of two molecules of the boronic ester or two molecules of the aryl halide. This can be minimized by ensuring an efficient catalytic cycle and using the appropriate stoichiometry of reactants.

  • Hydrolysis of the pinacol ester: This can occur in the presence of water and base, forming the corresponding boronic acid, which may have different reactivity and stability.

Q4: How should I purify the product of a reaction involving this compound?

A4: Purification is typically achieved through column chromatography on silica gel. A common workup procedure involves diluting the reaction mixture with an organic solvent like ethyl acetate, washing with water and brine to remove the base and other inorganic impurities, drying the organic layer, and then concentrating it before chromatographic purification. In some cases, washing the organic layer with a dilute acid solution (e.g., 1N HCl) can help remove any unreacted amino-containing starting material.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive catalystUse a fresh batch of palladium catalyst or a pre-catalyst that is activated in situ.
Ensure proper degassing of the solvent and reaction mixture to prevent catalyst oxidation.
Insufficiently anhydrous conditions (if required)Use anhydrous solvents and dry glassware.
Poor quality or inappropriate baseUse a freshly opened or properly stored base. Consider screening different bases (see table below).
Significant Protodeboronation Presence of excess waterUse anhydrous solvents and reagents.
Base is too strong or reaction time is too longSwitch to a milder base (e.g., KF or K₂CO₃).
Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Homocoupling Byproducts Inefficient transmetalation or reductive eliminationOptimize the ligand for the palladium catalyst.
Ensure the reaction is run under a strictly inert atmosphere.
Decomposition of Starting Material Reaction temperature is too highLower the reaction temperature and monitor for longer reaction times.
Incompatible base or solventScreen different base and solvent combinations.

Data Presentation: Base and Solvent Screening

The following table summarizes typical yields for Suzuki-Miyaura coupling reactions with substrates similar to this compound, providing a starting point for optimization.

Base Solvent System Typical Yield Range (%) Notes
K₂CO₃1,4-Dioxane / H₂O (4:1)75-95A good general-purpose base, often providing a balance of reactivity and minimizing side reactions.
K₃PO₄Toluene / H₂O (4:1)80-98A stronger base that can be effective for less reactive aryl chlorides.
Cs₂CO₃THF / H₂O (4:1)85-99A highly effective but more expensive base, often used for challenging couplings.
Na₂CO₃DMF / H₂O (4:1)70-90A cost-effective option, though DMF can sometimes be difficult to remove.
LiOᵗBu1,4-Dioxane / H₂O (4:1)80-95A very strong base that can be useful in specific cases, but may increase the risk of side reactions.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) under a positive flow of the inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Ester, and Base B Evacuate and Backfill with Inert Gas A->B C Add Degassed Solvent B->C D Add Catalyst/Ligand C->D E Heat and Stir (e.g., 80-100 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT and Dilute with Solvent F->G H Aqueous Wash (Water, Brine) G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Tree Start Low or No Yield? CheckCatalyst Check Catalyst Activity Start->CheckCatalyst Yes CheckBase Evaluate Base Start->CheckBase Catalyst OK SideReaction Significant Side Reactions? Start->SideReaction No, but... UseFresh Use Fresh Catalyst/Pre-catalyst CheckCatalyst->UseFresh Inactive? Degas Ensure Proper Degassing CheckCatalyst->Degas Oxygen present? ScreenBases Screen Different Bases (e.g., K3PO4, Cs2CO3) CheckBase->ScreenBases Ineffective? CheckConditions Check Reaction Conditions CheckBase->CheckConditions Base OK Anhydrous Ensure Anhydrous Conditions CheckConditions->Anhydrous Water present? TempTime Optimize Temperature/Time CheckConditions->TempTime Sub-optimal? Protodeboronation Protodeboronation? SideReaction->Protodeboronation Yes Homocoupling Homocoupling? SideReaction->Homocoupling No, other side reactions MilderBase Use Milder Base (e.g., KF) Protodeboronation->MilderBase Strong base? AnhydrousAgain Use Anhydrous Solvents Protodeboronation->AnhydrousAgain Water present? OptimizeLigand Optimize Ligand Homocoupling->OptimizeLigand Yes InertAtmosphere Ensure Strict Inert Atmosphere Homocoupling->InertAtmosphere Yes

Caption: Troubleshooting decision tree for common Suzuki-Miyaura coupling issues.

References

Preventing protodeboronation of fluorinated phenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and application of fluorinated phenylboronic acids. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize these valuable reagents in their work. The unique electronic properties of fluorinated phenylboronic acids make them highly effective in cross-coupling reactions, but they also present specific challenges, most notably a susceptibility to protodeboronation.

This guide provides in-depth, field-tested insights and practical solutions to help you anticipate, troubleshoot, and prevent this unwanted side reaction, ensuring the efficiency and reproducibility of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the stability and handling of fluorinated phenylboronic acids.

Q1: What is protodeboronation and why is it a significant problem with fluorinated phenylboronic acids?

A: Protodeboronation is an undesired side reaction where the C-B bond of a boronic acid is cleaved and replaced with a C-H bond, effectively destroying the reagent. This process is particularly problematic for electron-deficient boronic acids. The strong electron-withdrawing nature of fluorine atoms, especially when positioned ortho or para to the boronic acid group, increases the electrophilicity of the ipso-carbon, making it more susceptible to protonolysis. This leads to lower yields in cross-coupling reactions and the formation of difficult-to-remove hydrodeboronated byproducts.

Q2: I observe significant byproduct formation in my Suzuki-Miyaura coupling reaction. How can I confirm it is due to protodeboronation?

A: The most direct way to confirm protodeboronation is to identify the corresponding fluoroarene byproduct in your reaction mixture. For example, if you started with 2-fluorophenylboronic acid, the byproduct would be fluorobenzene. This can be achieved by:

  • GC-MS Analysis: Compare the gas chromatogram and mass spectrum of your crude reaction mixture to an authentic sample of the suspected fluoroarene.

  • ¹H and ¹⁹F NMR Spectroscopy: The proton and fluorine NMR spectra of the crude mixture will show characteristic signals for the hydrodeboronated species, which can be compared to a standard.

Q3: Are all fluorinated phenylboronic acids equally susceptible to protodeboronation?

A: No, the stability varies significantly based on the position and number of fluorine substituents. The general trend is that electron-deficient boronic acids are more prone to protodeboronation.

  • Ortho-substitution: A fluorine atom at the ortho position can accelerate protodeboronation through intramolecular catalysis or steric effects that hinder productive coupling.

  • Electron-Deficient Systems: Polyfluorinated rings or those with additional strong electron-withdrawing groups are generally less stable. For instance, 2,4,6-trifluorophenylboronic acid is more susceptible than 4-fluorophenylboronic acid.

Troubleshooting Guide: Preventing Protodeboronation

This section provides actionable strategies and detailed protocols to mitigate protodeboronation in your experiments.

Issue 1: Rapid Decomposition Observed During Reaction Setup or Workup

The C-B bond is most vulnerable in aqueous basic conditions, which are common in many cross-coupling protocols.

Root Cause Analysis:

The mechanism of base-catalyzed protodeboronation involves the formation of a tetracoordinate boronate species, which is more susceptible to electrophilic attack by a proton source (like water).

G ArBOH ArB(OH)₂ p1 ArBOH->p1 OH_minus OH⁻ OH_minus->p1 ArBOH3 [ArB(OH)₃]⁻ p2 ArBOH3->p2 H2O H₂O H2O->p2 ArH Ar-H BOH4 B(OH)₄⁻ p1->ArBOH3 Fast Equilibrium p2->ArH SlowRate-Determining Step(Protonolysis) p2->BOH4

Caption: Base-catalyzed protodeboronation mechanism.

Solutions:

  • Choice of Base and Stoichiometry:

    • Use Weaker Bases: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₂CO₃ or K₃PO₄, or organic bases like triethylamine (TEA).

    • Limit Base Equivalents: Use the minimum amount of base required for the catalytic cycle, typically 2-3 equivalents. Excess base significantly accelerates protodeboronation.

  • Solvent System:

    • Minimize Water: While some water is often necessary to dissolve the base, using anhydrous or predominantly organic solvent systems can suppress protodeboronation. Toluene, dioxane, and THF are common choices.

    • Biphasic Systems: A biphasic system (e.g., toluene/water) can be effective. The base resides primarily in the aqueous phase, while the coupling reaction occurs in the organic phase, minimizing contact time of the boronic acid with aqueous base.

  • Temperature Control:

    • Lower Reaction Temperature: Protodeboronation has a higher activation energy than the desired cross-coupling in some cases. Running the reaction at the lowest effective temperature (e.g., 60-80 °C instead of >100 °C) can favor the productive pathway.

Issue 2: Low Yields Despite Optimized Base/Solvent/Temperature

Even under carefully controlled conditions, highly electron-deficient substrates may still undergo significant protodeboronation.

Root Cause Analysis:

For challenging substrates, the rate of protodeboronation can be competitive with the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. The strategy, therefore, is to accelerate the desired coupling relative to the undesired decomposition.

G Start Low Yield with Fluorinated Phenylboronic Acid Check1 Is Protodeboronation Confirmed (GC/MS, NMR)? Start->Check1 Troubleshoot Troubleshoot Other Reaction Parameters Check1->Troubleshoot No Strategy Accelerate Coupling vs. Decomposition Check1->Strategy Yes Ligand Use Electron-Rich, Bulky Ligands (e.g., SPhos, XPhos) Strategy->Ligand Protect Protect Boronic Acid (e.g., N-methyliminodiacetic acid, Pinacol esters) Strategy->Protect Palladium Use High-Activity Pd Pre-catalyst (e.g., G3/G4 Palladacycles) Strategy->Palladium End Improved Yield Ligand->End Protect->End Palladium->End

Caption: Troubleshooting workflow for low coupling yields.

Solutions:

  • Ligand Choice:

    • Electron-Rich, Bulky Ligands: Ligands like SPhos, XPhos, or RuPhos dramatically accelerate the rates of both oxidative addition and reductive elimination. This speeds up the overall catalytic cycle, allowing the desired coupling to outcompete protodeboronation.

  • Palladium Pre-catalyst:

    • Use Modern Pre-catalysts: Utilize highly active palladium pre-catalysts, such as the Buchwald G3 or G4 palladacycles. These catalysts form the active Pd(0) species rapidly and efficiently at lower temperatures, minimizing the time the boronic acid is exposed to potentially degrading conditions.

  • Boronic Acid Protection:

    • Convert to a Boronate Ester: The most robust strategy for highly sensitive substrates is to protect the boronic acid.

      • Pinacol Esters: These are more stable than the corresponding boronic acids but can be less reactive. They often require more forcing conditions, which can be counterproductive.

      • N-methyliminodiacetic acid (MIDA) boronates: MIDA boronates are exceptionally stable crystalline solids that are inert to many reaction conditions, including chromatography. They slowly release the boronic acid into the reaction medium under aqueous basic conditions, keeping the instantaneous concentration of the free boronic acid low and thus minimizing protodeboronation.

Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-difluorophenylboronic acid using MIDA protection

This protocol demonstrates the use of a MIDA boronate to suppress protodeboronation.

Step-by-Step Methodology:

  • Synthesis of the MIDA boronate:

    • In a round-bottom flask, suspend 2,4-difluorophenylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.1 eq) in a 10:1 mixture of THF/DMSO.

    • Heat the mixture to 80 °C for 1-2 hours until a clear solution is formed.

    • Allow the solution to cool to room temperature. The MIDA boronate will crystallize.

    • Collect the solid by filtration, wash with cold acetone, and dry under vacuum.

  • Cross-Coupling Reaction:

    • To an oven-dried flask, add the aryl halide (1.0 eq), the 2,4-difluorophenyl MIDA boronate (1.2 eq), SPhos Pd G3 pre-catalyst (2 mol%), and K₃PO₄ (3.0 eq).

    • Purge the flask with argon for 10 minutes.

    • Add degassed THF and water (e.g., 10:1 v/v).

    • Stir the reaction mixture at 60 °C and monitor by TLC or LC-MS until the aryl halide is consumed.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Summary of Key Parameters

The following table summarizes the key experimental variables and their impact on protodeboronation.

ParameterCondition to Minimize ProtodeboronationRationale
Base K₃PO₄, K₂CO₃, Cs₂CO₃Weaker bases lower the concentration of the highly reactive boronate species.
Solvent Anhydrous (Toluene, Dioxane) or BiphasicReduces the availability of proton sources (water).
Temperature Lowest effective temperature (e.g., < 80 °C)Slows the rate of the protodeboronation side reaction.
Ligand Electron-rich, bulky phosphines (SPhos, XPhos)Accelerates the desired catalytic cycle, outcompeting decomposition.
Reagent Form MIDA boronate esterProvides slow release of the boronic acid, keeping its instantaneous concentration low.

Technical Support Center: Stability of Boronic Acid Pinacol Esters on Silica Gel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering stability issues with boronic acid pinacol esters during silica gel chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My boronic acid pinacol ester appears to be decomposing on the silica gel column. What is happening and how can I prevent it?

A1: Decomposition of boronic acid pinacol esters on silica gel is a common issue, primarily due to hydrolysis of the pinacol ester back to the more polar boronic acid.[1][2] The acidic nature of silica gel can catalyze this hydrolysis, especially in the presence of trace amounts of water.[2] This leads to streaking on TLC, poor recovery, and contamination of the final product with the corresponding boronic acid.

Troubleshooting Steps:

  • Minimize Contact Time: Use flash chromatography to reduce the time your compound spends on the column.[2]

  • Ensure Anhydrous Conditions: Use dry solvents for your chromatography to minimize water that can facilitate hydrolysis.[2]

  • Deactivate the Silica Gel:

    • Triethylamine: Pre-treating your silica gel with a small amount of triethylamine in the eluent can help neutralize acidic sites.[1]

    • Boric Acid: Impregnating the silica gel with boric acid has been shown to suppress the loss of pinacol boronic esters due to over-adsorption.[3][4]

  • Consider Alternative Stationary Phases:

    • Neutral Alumina: This can be a less acidic alternative to silica gel and may lead to better separation and less decomposition for some boronic acid derivatives.[2][5]

Q2: My compound is streaking badly on the TLC plate and I'm getting poor separation during column chromatography. What could be the cause?

A2: Streaking and poor separation are often symptoms of the boronic acid pinacol ester interacting too strongly with the silica gel or decomposing during analysis.[4] This can be due to the Lewis acidic nature of the boron atom interacting with the Lewis basic silanol groups on the silica surface, or due to on-column hydrolysis to the more polar and highly adsorptive boronic acid.

Troubleshooting Steps:

  • Solvent System Modification: Adding a small amount of a polar modifier like acetic acid to your eluent can help to saturate the active sites on the silica gel and improve peak shape.[2]

  • Use a Plug of Silica/Celite: Passing your crude product through a short plug of silica gel or Celite can sometimes remove baseline impurities without the prolonged exposure of a full column.[6]

  • Derivatization to a More Stable Ester: For particularly problematic compounds, consider converting them to more robust derivatives.

    • N-methyliminodiacetic acid (MIDA) boronates: These are known to be significantly more stable during chromatography.[2]

    • 1,1,2,2-tetraethylethylene glycol (Epin) esters: These have been shown to be stable on silica gel and can be purified by conventional column chromatography with excellent yields.[7][8][9][10]

Q3: I am observing significant loss of my boronic acid pinacol ester during purification, resulting in a low yield. How can I improve my recovery?

A3: Low recovery is often due to irreversible adsorption of the compound onto the silica gel or decomposition.[4][7] The interaction between the boronic ester and the silica can be strong, leading to material being retained on the column.

Troubleshooting Steps:

  • Boric Acid Impregnated Silica Gel: This method has been specifically developed to reduce the over-adsorption of boronic acid pinacol esters, leading to improved yields.[4]

  • Alternative Purification Methods:

    • Crystallization/Recrystallization: If your compound is a solid, this can be a highly effective method for purification without the use of silica gel.[1]

    • Distillation: For volatile boronic esters, distillation can be a viable purification strategy.[1]

  • Use as Crude in Next Step: If the crude NMR shows a relatively clean product, it may be possible to carry the material forward to the next step without purification. This is particularly relevant for reactions like Suzuki-Miyaura couplings where the impurities may not interfere.[6]

Data Presentation

Table 1: Comparison of Stability and Recovery for Different Boronic Esters on Silica Gel

Boronic Ester TypeStability on Silica GelTypical Recovery from Silica Gel ChromatographyKey Considerations
Pinacol (Bpin) Often unstable; prone to hydrolysis and deboronation.[4][7]Can be low and variable; significant loss is common.[7]Requires rapid purification, deactivated silica, or alternative methods.[2][4]
Epin (1,1,2,2-tetraethylethylene glycol) Stable.[7][8][9][10]High yields are achievable with standard silica gel chromatography.[7][9]A more robust alternative to pinacol esters.[8]
MIDA (N-methyliminodiacetic acid) Highly stable.[7]Generally good recovery.Can be used when other methods fail due to instability.[2]

Experimental Protocols

Protocol 1: Purification of Boronic Acid Pinacol Esters using Boric Acid Impregnated Silica Gel

This protocol is adapted from a method developed to suppress the over-adsorption of pinacol boronic esters during chromatography.[3][4]

  • Preparation of Boric Acid Impregnated Silica Gel:

    • Prepare a solution of boric acid in a suitable solvent (e.g., methanol).

    • Add silica gel to the boric acid solution to form a slurry.

    • Remove the solvent under reduced pressure to obtain a free-flowing powder. The amount of boric acid can be optimized, but a common starting point is a 1:10 weight ratio of boric acid to silica gel.

  • Column Packing:

    • Pack a chromatography column with the boric acid impregnated silica gel using your desired eluent system.

  • Chromatography:

    • Load your crude boronic acid pinacol ester onto the column.

    • Elute the column with your chosen solvent system, monitoring the fractions by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Hydrolysis of Pinacol Boronic Esters on Silica Gel for Analysis

This protocol can be used to intentionally hydrolyze a pinacol ester to its corresponding boronic acid, for example, for characterization purposes.[11]

  • Reaction Setup:

    • Dissolve the boronic acid pinacol ester in methanol.

    • Add silica gel to the solution (e.g., 3g of silica per 100mg of ester).[11]

    • Stir the mixture at room temperature.

  • Monitoring and Workup:

    • Monitor the reaction by TLC until the starting material is consumed (typically 24 hours).[11]

    • Filter the mixture to remove the silica gel.

    • Evaporate the solvent from the filtrate to obtain the crude boronic acid.

  • Purification:

    • The resulting crude boronic acid can be purified by column chromatography on silica gel, often using a gradient elution of hexane/ethyl acetate.[11]

Visualizations

experimental_workflow Troubleshooting Workflow for Pinacol Ester Purification start Crude Boronic Acid Pinacol Ester tlc Run TLC with Standard Silica start->tlc streaking Streaking or Decomposition? tlc->streaking no_streaking Clean Spot(s) streaking->no_streaking No deactivate Deactivate Silica (e.g., with NEt3 or Boric Acid) streaking->deactivate Yes alt_stationary Use Alternative Stationary Phase (e.g., Neutral Alumina) streaking->alt_stationary Yes alt_ester Synthesize a More Stable Ester (e.g., Epin or MIDA) streaking->alt_ester Yes, if severe column Proceed with Flash Column Chromatography (Standard Silica) no_streaking->column success Pure Product column->success deactivate->column alt_stationary->column alt_ester->success

Caption: Troubleshooting workflow for purifying boronic acid pinacol esters.

logical_relationship Factors Affecting Pinacol Ester Stability on Silica Gel stability Boronic Acid Pinacol Ester Stability hydrolysis Hydrolysis to Boronic Acid stability->hydrolysis silica_acidity Silica Gel Acidity silica_acidity->hydrolysis water Presence of Water water->hydrolysis contact_time Contact Time on Column contact_time->hydrolysis ester_sterics Steric Hindrance of Ester ester_sterics->stability

Caption: Key factors influencing the stability of boronic acid pinacol esters.

References

Technical Support Center: Deprotection of Boronic Acid Pinacol Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the deprotection of pinacol esters to yield free boronic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting boronic acid pinacol esters?

A1: The primary methods for the deprotection of boronic acid pinacol esters include acidic hydrolysis, oxidative cleavage, transesterification, and the formation of fluorinated intermediates.[1][2][3] Each method offers distinct advantages and is suitable for different substrates and functional group tolerances.

Q2: Which deprotection method is considered the mildest?

A2: Stepwise deprotection methods, such as those involving the formation of trifluoroborate salts or transesterification with diethanolamine (DEA) followed by hydrolysis, are generally considered milder alternatives to direct acidic hydrolysis.[2][4] The DEA method is noted for its tolerance of various functional groups, short reaction times, and ease of product isolation.[1][3][5]

Q3: My boronic acid is unstable. Which deprotection method should I choose?

A3: For unstable boronic acids, it is crucial to use a mild and rapid deprotection method to minimize decomposition.[1][3] The two-step diethanolamine (DEA) protocol is often successful in these cases, as the intermediate DEA-boronate can be quickly hydrolyzed under mild acidic conditions, and the product isolated promptly.[1][3] In some instances where the boronic acid is particularly unstable, it can be trapped in situ as another boronate ester.[1]

Q4: Can I use a pinacol boronate ester directly in a Suzuki-Miyaura coupling reaction?

A4: Yes, pinacol boronate esters are often stable enough for purification by column chromatography and can be used directly in Suzuki-Miyaura coupling reactions.[2] However, in some cases, the free boronic acid is more reactive.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of boronic acid 1. The boronic acid is unstable under the reaction or workup conditions (protodeboronation, oxidation, or polymerization).[1][3]2. The deprotection conditions are too harsh for the substrate.3. Incomplete reaction.1. Use a milder, two-step deprotection method like the diethanolamine (DEA) protocol followed by rapid acidic hydrolysis and extraction.[1][3]2. Consider forming a more stable derivative, such as a trifluoroborate salt, which can be hydrolyzed under milder conditions.[7]3. For transesterification, ensure the use of excess reagent or a method that drives the equilibrium, such as using a solid-phase reagent or volatile byproducts.[8]
Presence of pinacol or pinacol-derived byproducts in the final product Incomplete removal of pinacol after hydrolysis.1. In oxidative cleavage methods, ensure complete oxidation of pinacol to acetone with sodium periodate (NaIO4).[6]2. For transesterification methods, use a sacrificial boronic acid like phenylboronic acid in a biphasic system to facilitate separation.[2]3. Utilize a solid-phase scavenger resin to remove pinacol.
Difficulty in purifying the boronic acid 1. The boronic acid is co-eluting with starting material or byproducts.2. The boronic acid is unstable on silica gel.1. For arylboronic esters, consider using a solid-phase deprotection method with polystyrene-boronic acid for easier purification.[9]2. If using the diethanolamine (DEA) method, the intermediate DEA boronate often precipitates and can be isolated by simple filtration before hydrolysis.[1][3]3. It has been reported that silica gel mixed with boric acid can be effective for the purification of pinacol esters, which might also aid in the purification of the final boronic acid.[2]
Reaction is not going to completion 1. Steric hindrance around the boronic ester.2. Insufficiently acidic or basic conditions for hydrolysis.1. For sterically hindered esters, stronger acidic conditions and/or heating may be required, but be mindful of functional group compatibility.[2]2. The transesterification method with diethanolamine (DEA) is often rapid (<30 minutes) and may be effective for substrates where direct hydrolysis is slow.[1][3]
Side reactions involving other functional groups (e.g., nitriles, esters) The deprotection conditions are not compatible with the functional groups present in the molecule.[1][3]1. Avoid harsh acidic or basic conditions. The diethanolamine (DEA) method is known to be tolerant of esters, amides, ketones, and nitriles.[1][3]2. The formation of a trifluoroborate salt followed by mild hydrolysis is another strategy to avoid harsh conditions.[4][7]
Inaccurate analytical results (e.g., HPLC) On-column hydrolysis of the pinacol ester during analysis can lead to an overestimation of the free boronic acid.[10][11]1. Optimize HPLC conditions to minimize on-column hydrolysis. This may include using a column with low silanol activity and avoiding acidic modifiers in the mobile phase.[11][12]2. Use a faster HPLC method to reduce the time the analyte spends on the column.[10]

Summary of Common Deprotection Methods

MethodReagentsConditionsAdvantagesDisadvantages
Acidic Hydrolysis Aqueous Acid (e.g., HCl)Often requires heating.[2]Simple, direct method.Can require harsh conditions, not suitable for sensitive functional groups.[1][3]
Oxidative Cleavage Sodium Periodate (NaIO4)Aqueous/organic solvent mixture.[6]Drives the equilibrium by cleaving pinacol.[6]The oxidant may not be compatible with all functional groups.
Transesterification with Diethanolamine (DEA) Diethanolamine, then aq. HClEther, rt, ~30 min, followed by hydrolysis with 0.1M HCl for 20 min.[1][3]Mild, rapid, tolerates many functional groups, easy purification of intermediate.[1][3][5]A two-step process.[1]
Transesterification with Phenylboronic Acid Phenylboronic AcidBiphasic system (organic/aqueous).Milder than direct hydrolysis.Can be difficult to separate the product from excess phenylboronic acid.[4]
Transesterification with Polystyrene-Boronic Acid Polystyrene-Boronic AcidTHF, 16h.Easy removal of the reagent by filtration.Can be slow and requires the availability of the resin.[1][3]
Formation of Trifluoroborate Salt Potassium Hydrogen Difluoride (KHF2), then base or TMSCl/H2OTwo steps.[7]Forms a stable, crystalline intermediate; mild deprotection.[7]A two-step process.[7]

Experimental Protocols

Two-Step Deprotection via Diethanolamine (DEA) Intermediate

This protocol is adapted from a method developed for the deprotection of alkylpinacolyl boronate esters.[1][3]

Step 1: Synthesis of the DEA-Protected Boronate Ester

  • Dissolve the pinacolyl boronate ester (1.0 equiv) in diethyl ether.

  • Add diethanolamine (1.1 equiv) to the solution.

  • Stir the mixture at room temperature. A white precipitate of the DEA boronate should form within minutes.

  • Allow the reaction to proceed until the starting material is completely consumed as monitored by TLC (typically around 30 minutes).

  • Filter the precipitate, wash it with diethyl ether, and dry to afford the desired DEA-protected boronate ester.

Step 2: Hydrolysis to the Boronic Acid

  • Suspend the DEA-protected boronate ester in a biphasic solution of diethyl ether and 0.1 M aqueous HCl.

  • Stir vigorously for approximately 20 minutes.

  • Separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the boronic acid.

Quantitative Data: Two-Step Transesterification/Hydrolysis of Pinacolyl Boronate Esters

The following table summarizes the yields for the two-step deprotection of various pinacolyl boronate esters via a diethanolamine intermediate.[1]

EntrySubstrateYield of DEA Adduct (%)Overall Yield of Boronic Acid (%)
1Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate8580
2Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate9285
3Benzyl (2S)-2-((tert-butoxycarbonyl)amino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate8875 (as pinacol ester)
4Phenyl 3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate8460 (as pinacol ester)
5N-Benzyl-3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide6865
64-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one8178
74-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile7570

Note: In some cases, the boronic acid was found to be unstable and was isolated as the pinacol ester after a trapping experiment.[1]

Deprotection Workflow

Deprotection_Workflow start Start: Pinacol Boronate Ester check_stability Is the target boronic acid stable? start->check_stability check_functional_groups Are sensitive functional groups present? check_stability->check_functional_groups Yes harsher_methods Consider Standard Methods: - Acidic Hydrolysis - NaIO4 Oxidative Cleavage check_stability->harsher_methods No (but still consider functional groups) mild_methods Choose a Mild Method: - DEA Transesterification - KHF2 (Trifluoroborate) - Polystyrene-Boronic Acid check_functional_groups->mild_methods Yes check_functional_groups->harsher_methods No reaction_complete Is the reaction complete? mild_methods->reaction_complete harsher_methods->reaction_complete troubleshoot_incomplete Troubleshoot: - Increase reaction time/temp - Use excess reagent - Change method reaction_complete->troubleshoot_incomplete No purification Purification reaction_complete->purification Yes troubleshoot_incomplete->start Re-evaluate Strategy purification_issue Purification Issues? purification->purification_issue troubleshoot_purification Troubleshoot: - Recrystallization - Different chromatography - Derivatization purification_issue->troubleshoot_purification Yes end_product Final Product: Free Boronic Acid purification_issue->end_product No troubleshoot_purification->purification

Caption: Decision workflow for selecting and troubleshooting a pinacol ester deprotection method.

References

Recrystallization techniques for purifying aminophenylboronic acid esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of aminophenylboronic acid esters.

Troubleshooting Recrystallization Issues

This section addresses common problems encountered during the recrystallization of aminophenylboronic acid esters and provides step-by-step solutions.

Issue 1: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid instead of a solid crystalline structure. This is often due to the compound's melting point being lower than the boiling point of the solvent or the presence of significant impurities that depress the melting point.

Solutions:

Solution Detailed Steps
Increase Solvent Volume 1. Re-heat the mixture to dissolve the oil.2. Add a small amount of additional hot solvent to decrease the saturation of the solution.3. Cool the solution very slowly to allow crystals to form.
Change Solvent System 1. Select a solvent with a lower boiling point.2. For mixed solvent systems, add more of the "good" solvent (in which the compound is more soluble) to the hot mixture to ensure the compound stays dissolved at a lower temperature.
Lower the Cooling Temperature 1. Dissolve the compound in a minimal amount of a suitable solvent at room temperature.2. Gradually cool the solution in an ice bath or refrigerator.
Induce Crystallization 1. Scratch the inside of the flask with a glass rod at the solvent line.2. Add a seed crystal of the pure compound.

Issue 2: Poor or low yield of crystals.

A low yield can be caused by using too much solvent, cooling the solution too quickly, or incomplete crystallization.

Solutions:

Solution Detailed Steps
Reduce Solvent Volume 1. Gently heat the solution to evaporate some of the solvent.2. Once the solution is more concentrated, allow it to cool slowly.
Slow Cooling 1. Allow the flask to cool to room temperature on the benchtop, undisturbed.2. Once at room temperature, transfer the flask to an ice bath to maximize crystal formation.
Optimize pH (for free boronic acids) 1. If the aminophenylboronic acid ester has hydrolyzed to the free acid, adjusting the pH can aid in crystallization. This is less common for the esters themselves.
Use a Co-solvent 1. Dissolve the compound in a "good" solvent where it is highly soluble.2. Slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes slightly cloudy. 3. Add a drop or two of the "good" solvent to redissolve the precipitate and then cool slowly.

Issue 3: Crystals do not form upon cooling.

This can happen if the solution is not supersaturated or if there are no nucleation sites for crystal growth to begin.

Solutions:

Solution Detailed Steps
Induce Nucleation 1. Scratch the inner surface of the flask with a glass rod.2. Add a small seed crystal of the pure compound to the cooled solution.
Concentrate the Solution 1. Reheat the solution and evaporate a portion of the solvent to increase the concentration of the compound.2. Allow the solution to cool again slowly.
Extended Cooling 1. Place the flask in a refrigerator or freezer for an extended period.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing aminophenylboronic acid esters?

The choice of solvent is crucial and depends on the specific ester. A good solvent will dissolve the compound when hot but not at room temperature. For aminophenylboronic acid esters, common choices include:

Solvent/System Compound Example Notes
Ethanol 4-Aminophenylboronic acid pinacol esterA common and effective single solvent.[1]
Methanol/Water 2-Aminophenylboronic acidA mixed solvent system where water acts as the anti-solvent.
Ethyl Acetate/Hexane General aminophenylboronic acid estersA widely used mixed solvent system for compounds of moderate polarity.
Dichloromethane/Hexane General boronic estersAnother common mixed solvent pair.

Q2: How can I remove common impurities from my aminophenylboronic acid ester?

Common impurities often arise from the synthesis, for example, in a Miyaura borylation reaction.

Impurity Removal Method
Unreacted Starting Material Recrystallization is often effective. If impurities have very different polarities, column chromatography may be necessary.
Biaryl Byproducts These can sometimes be removed by careful recrystallization. In difficult cases, column chromatography on silica gel may be required.
Boronic Acid (from hydrolysis) Washing the crude product with a mild aqueous base during workup can remove the more acidic boronic acid.

Q3: My aminophenylboronic acid ester seems to be degrading during purification. What should I do?

Aminophenylboronic acid esters can be sensitive to acidic conditions and strong oxidizing agents. The boronic ester can also hydrolyze in the presence of water.

Recommendations:

  • Avoid Strong Acids: Use neutral or slightly basic conditions during workup and purification.

  • Handle Under Inert Atmosphere: If the compound is sensitive to air oxidation, handle it under nitrogen or argon.

  • Minimize Water Contact: While some recrystallization methods use water as an anti-solvent, prolonged exposure, especially at elevated temperatures, should be minimized to prevent hydrolysis.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 4-Aminophenylboronic Acid Pinacol Ester

This protocol is adapted from a scalable synthesis of 4-aminophenylboronic acid pinacol ester.[1]

  • Dissolution: Place the crude 4-aminophenylboronic acid pinacol ester in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization (General Procedure)

This is a general procedure that can be adapted for various aminophenylboronic acid esters using a solvent/anti-solvent pair like ethyl acetate/hexane or ethanol/water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude aminophenylboronic acid ester in the minimum amount of the hot "good" solvent (e.g., ethyl acetate or ethanol).

  • Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent (e.g., hexane or water) dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold mixture of the two solvents.

  • Drying: Dry the purified crystals under vacuum.

Visualized Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slowly cool to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum Filter ice_bath->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry end Pure Crystals dry->end

Caption: General workflow for single-solvent recrystallization.

Troubleshooting_Oiling_Out start Oiling Out Occurs reheat Re-heat to dissolve oil start->reheat decision Cause? reheat->decision too_concentrated Solution too concentrated? decision->too_concentrated Yes high_bp Solvent BP too high? decision->high_bp No add_solvent Add more hot solvent too_concentrated->add_solvent change_solvent Use solvent with lower boiling point high_bp->change_solvent cool_slowly Cool slowly add_solvent->cool_slowly change_solvent->cool_slowly end Crystals Form cool_slowly->end

Caption: Troubleshooting decision tree for when a compound oils out.

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 4-Amino-3-fluorophenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving reaction times and overall success rates for Suzuki-Miyaura couplings involving 4-Amino-3-fluorophenylboronic acid pinacol ester.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is very slow or not proceeding to completion. What are the primary factors to investigate?

A1: Slow reaction rates with this substrate can be attributed to a combination of electronic and steric factors. The electron-donating amino group can increase the electron density on the aryl ring, which can be beneficial, but the ortho-fluorine atom introduces steric hindrance and has electron-withdrawing effects that can retard the reaction. Key areas to troubleshoot are the catalyst system (palladium precursor and ligand), the choice of base, the solvent, and the reaction temperature.

Q2: What are the most common side reactions observed with this compound and how can they be minimized?

A2: The primary side reactions to monitor are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic ester with a hydrogen atom. It can be promoted by excessive water in the reaction mixture or by using a base that is too strong. To mitigate this, ensure your solvents are anhydrous, and consider using milder bases like K₃PO₄ or K₂CO₃.

  • Homocoupling: This is the self-coupling of the boronic ester to form a symmetrical biaryl. It is often facilitated by the presence of oxygen in the reaction. Thoroughly degassing your solvents and maintaining an inert atmosphere (e.g., under argon or nitrogen) is crucial to minimize this side reaction.

Q3: How do the amino and fluoro substituents on the phenylboronic acid pinacol ester influence the reaction?

A3: The electronic nature of the substituents on the arylboronic acid plays a significant role. The amino group is electron-donating, which generally increases the nucleophilicity of the aryl group and can facilitate transmetalation. Conversely, the fluorine atom is electron-withdrawing, which can decrease the nucleophilicity of the aryl ring. The ortho-position of the fluorine also introduces steric hindrance around the boron center, which can slow down the transmetalation step. The interplay of these electronic and steric effects makes the optimization of reaction conditions critical for this substrate.

Troubleshooting Guides

Problem: Slow Reaction Times

Slow reaction times are a common challenge. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solutions
Suboptimal Catalyst System The choice of palladium precursor and ligand is critical. For sterically hindered and electronically complex substrates, consider using bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.
Inefficient Base The base is crucial for the activation of the boronic ester. If weaker bases like K₂CO₃ are proving ineffective, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. The choice of base can be highly substrate-dependent, so empirical screening may be necessary.
Inappropriate Solvent The solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used. If solubility is an issue, consider a different solvent system. For example, a mixture of toluene/water/ethanol can sometimes be effective.
Insufficient Temperature Due to the potential for steric hindrance, higher reaction temperatures may be required to overcome the activation energy barrier. If the reaction is slow at lower temperatures (e.g., 80 °C), cautiously increasing the temperature to 100-110 °C may improve the reaction rate. Ensure the chosen solvent has an appropriate boiling point for the desired temperature.
Problem: Low Product Yield

Low yields can be a result of incomplete conversion or the prevalence of side reactions.

Potential Cause Recommended Solutions
Catalyst Deactivation Catalyst deactivation can occur due to impurities or side reactions. Ensure high-purity reagents and solvents. Using a pre-catalyst, such as a palladacycle, can sometimes provide a more active and stable catalytic species in situ.
Protodeboronation As mentioned in the FAQs, protodeboronation is a key side reaction that consumes the starting material. Use anhydrous solvents, degas the reaction mixture thoroughly, and consider using a milder base. Pinacol esters are generally more stable to protodeboronation than the corresponding boronic acids.
Homocoupling The formation of symmetrical biaryls from the homocoupling of the boronic ester reduces the yield of the desired product. This is often promoted by oxygen. Ensure the reaction is performed under a strictly inert atmosphere.
Incorrect Stoichiometry Ensure the stoichiometry of your reagents is correct. A slight excess of the boronic ester (e.g., 1.1 to 1.5 equivalents) is often used to drive the reaction to completion.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for optimization. The optimal conditions may vary depending on the specific coupling partner.

  • Reagent Preparation:

    • In a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere:

    • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove any oxygen.

  • Catalyst and Solvent Addition:

    • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the chosen ligand if required.

    • Add the degassed solvent (e.g., dioxane/water 4:1, 0.1 M concentration with respect to the limiting reagent) via syringe.

  • Reaction:

    • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90-100 °C).

  • Monitoring:

    • Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_catalyst Catalyst System Optimization cluster_base Base Selection cluster_conditions Reaction Conditions cluster_end Desired Outcome Start Slow or Incomplete Reaction Catalyst Evaluate Catalyst/Ligand Start->Catalyst Primary Check Base Screen Different Bases Start->Base Secondary Check Conditions Adjust Reaction Parameters Start->Conditions Tertiary Check Ligand Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Catalyst->Ligand End Improved Reaction Rate & Yield Ligand->End StrongBase Try Stronger Bases (e.g., K₃PO₄, Cs₂CO₃) Base->StrongBase StrongBase->End TempSolvent Increase Temperature & Optimize Solvent Conditions->TempSolvent TempSolvent->End

Caption: Troubleshooting workflow for slow Suzuki-Miyaura couplings.

Experimental_Workflow A 1. Combine Aryl Halide, Boronic Ester, and Base B 2. Purge with Inert Gas (Ar or N₂) A->B C 3. Add Catalyst and Degassed Solvent B->C D 4. Heat and Stir Reaction Mixture C->D E 5. Monitor Reaction Progress (TLC, GC/LC-MS) D->E F 6. Aqueous Workup and Extraction E->F G 7. Purify by Column Chromatography F->G

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Technical Support Center: Catalyst Deactivation in Suzuki Reactions with Amino-Substituted Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in Suzuki-Miyaura cross-coupling reactions involving amino-substituted boronic esters.

Troubleshooting Guide

Problem 1: Low or no product yield in the Suzuki coupling of an amino-substituted aryl boronic ester.

Possible Causes and Solutions:

  • Catalyst Inhibition by the Amino Group: The lone pair of electrons on the nitrogen atom of the amino group can coordinate to the palladium catalyst. This coordination can hinder the catalytic cycle, particularly the oxidative addition or reductive elimination steps, leading to catalyst deactivation or inhibition.

    • Solution 1: Employ Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) can promote the desired catalytic cycle. Their steric bulk can disfavor the binding of the amino group to the palladium center, while their electron-rich nature can facilitate oxidative addition and reductive elimination.

    • Solution 2: Use a Higher Catalyst Loading: In some cases, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can help overcome partial catalyst deactivation and improve yields. However, this should be a secondary strategy to optimizing ligands and reaction conditions.

    • Solution 3: In-situ Protection of the Amino Group: While not always ideal due to the addition of extra steps, temporary protection of the amino group (e.g., as a carbamate) can prevent its coordination to the palladium catalyst. The protecting group can be removed after the coupling reaction.

  • Protodeboronation of the Boronic Ester: Amino-substituted boronic acids and their esters can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, especially under basic aqueous conditions. This side reaction consumes the boronic ester, leading to lower yields of the desired product.

    • Solution 1: Use Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions with dry solvents and reagents can minimize protodeboronation.

    • Solution 2: Employ Milder or Non-Aqueous Bases: Strong aqueous bases can promote protodeboronation. Consider using milder inorganic bases like K₃PO₄ or CsF, or organic bases in anhydrous solvents.

    • Solution 3: Utilize More Stable Boronic Esters: Pinacol esters are generally more stable than the corresponding boronic acids. For particularly challenging substrates, consider using even more robust esters like MIDA (N-methyliminodiacetic acid) boronates, which can provide a slow release of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1]

  • Poor Solubility of Reagents: The amino-substituted boronic ester or the aryl halide may have poor solubility in the chosen solvent system, leading to a slow or incomplete reaction.

    • Solution: Screen Different Solvents: A range of solvents and solvent mixtures should be screened. Common choices include dioxane, THF, toluene, and DMF, often with a co-solvent like water or ethanol. For substrates with poor solubility, higher boiling point solvents may be necessary to achieve sufficient solubility and reaction rates.

Problem 2: Significant formation of homocoupling byproducts.

Possible Cause and Solution:

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic ester, resulting in the formation of a biaryl derived from two molecules of the boronic ester. This also contributes to the deactivation of the Pd(0) catalyst.

    • Solution: Thorough Degassing and Inert Atmosphere: Ensure that all solvents are thoroughly degassed prior to use (e.g., by sparging with argon or nitrogen, or by the freeze-pump-thaw method). The reaction should be set up and run under a positive pressure of an inert gas (argon or nitrogen).

Frequently Asked Questions (FAQs)

Q1: Why is the position of the amino group on the aryl boronic ester important for reactivity?

A1: The position of the amino group (ortho, meta, or para) significantly impacts both steric and electronic effects, which in turn affects the reactivity and potential for catalyst deactivation.

  • Ortho-amino substituents are the most challenging. The proximity of the amino group to the boronic ester moiety allows for strong chelation to the palladium center, forming a stable five-membered ring. This strong binding can severely inhibit the catalytic cycle.

  • Meta-amino substituents have a less pronounced inhibitory effect as they cannot form a stable chelate with the palladium center. However, the electron-donating nature of the amino group can still influence the nucleophilicity of the aryl boronic ester.

  • Para-amino substituents are generally the least problematic. The amino group is too far from the boronic ester to chelate to the palladium center. Its electronic effect is primarily inductive and mesomeric, which can influence the transmetalation step.

Q2: What is the black precipitate I see in my reaction? Is it always a sign of failure?

A2: The black precipitate is often palladium black, which is finely divided, agglomerated palladium metal. Its formation is a sign of catalyst decomposition from the active soluble Pd(0) species. While the appearance of some black precipitate is common in many successful Suzuki reactions, especially towards the end, rapid and extensive formation of palladium black early in the reaction is a strong indicator of catalyst deactivation and will likely lead to low yields.

Q3: Can I use a nickel catalyst for the Suzuki coupling of amino-substituted boronic esters?

A3: Yes, in some cases, nickel catalysts can be a viable alternative to palladium for coupling with Lewis-basic substrates. Nickel catalysts can exhibit different reactivity profiles and may be less susceptible to inhibition by amino groups under certain conditions. However, nickel catalysis often requires different ligands and reaction conditions, so re-optimization of the reaction is necessary.

Data Presentation

Table 1: Comparison of Reactivity of Aminophenylboronic Acid Isomers in Suzuki-Miyaura Coupling

IsomerAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
p-Aminophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002~90-95
m-Aminophenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane1004~85-90
o-Aminophenylboronic acid4-BromoanisolePd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O11012~40-60

Note: The data in this table is compiled from various sources and represents typical outcomes. Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Experimental Protocols

Detailed Methodology for a Challenging Suzuki Coupling: 2-Aminophenylboronic Acid with 4-Chloroanisole

This protocol is designed to address the challenges associated with an ortho-amino-substituted boronic acid and a less reactive aryl chloride.

Materials:

  • 2-Aminophenylboronic acid (1.2 equiv)

  • 4-Chloroanisole (1.0 equiv)

  • XPhos Pd G3 (Buchwald precatalyst) (3 mol%)

  • Potassium phosphate (K₃PO₄), finely ground and dried (2.5 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-aminophenylboronic acid, 4-chloroanisole, XPhos Pd G3, and potassium phosphate.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.

  • Degassing: Sparge the reaction mixture with a gentle stream of argon for 10-15 minutes while stirring.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Catalyst_Deactivation_Pathway Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Deactivated_Complex Deactivated Pd Complex (Amino Coordination) Pd(0)L2->Deactivated_Complex Ar-X Aryl Halide Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Oxidative Adduct Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-X(L2)->Deactivated_Complex Amino_Boronic_Ester R2N-Ar'-B(OR)2 Amino_Boronic_Ester->Transmetalation Amino_Boronic_Ester->Deactivated_Complex Coordination Ar-Pd(II)-Ar'(L2) Diaryl-Pd(II) Complex Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar'

Caption: Catalyst deactivation pathway in Suzuki coupling with amino-substituted boronic esters.

Troubleshooting_Workflow cluster_0 Troubleshooting Suzuki Reactions with Amino-Substituted Boronic Esters Start Low/No Yield Check_Catalyst Is the catalyst system appropriate? (Bulky, electron-rich ligand?) Start->Check_Catalyst Check_Protodeboronation Is protodeboronation likely? (Aqueous base?) Check_Catalyst->Check_Protodeboronation No Optimize_Ligand Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) or increase loading Check_Catalyst->Optimize_Ligand Yes Check_Solubility Are all reagents soluble? Check_Protodeboronation->Check_Solubility No Anhydrous_Conditions Use anhydrous solvent/base or a more stable boronic ester (MIDA) Check_Protodeboronation->Anhydrous_Conditions Yes Check_Homocoupling Significant homocoupling observed? Check_Solubility->Check_Homocoupling No Change_Solvent Screen different solvents or increase temperature Check_Solubility->Change_Solvent Yes Degas_Thoroughly Ensure thorough degassing and maintain inert atmosphere Check_Homocoupling->Degas_Thoroughly Yes Success Improved Yield Check_Homocoupling->Success No Optimize_Ligand->Success Anhydrous_Conditions->Success Change_Solvent->Success Degas_Thoroughly->Success

Caption: Troubleshooting workflow for Suzuki reactions with amino-substituted boronic esters.

References

Chromatographic purification of boronic esters using boric acid-impregnated silica gel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing boric acid-impregnated silica gel for the chromatographic purification of boronic esters.

Frequently Asked Questions (FAQs)

Q1: Why do my boronic esters streak or fail to elute from a standard silica gel column?

A1: Boronic esters, particularly pinacol esters, are prone to strong adsorption onto the Lewis acidic sites of standard silica gel. This can lead to significant streaking, low or no recovery of the desired compound, and even decomposition on the column.[1][2][3][4] The interaction between the empty p-orbital of the boron atom and the silanol groups on the silica surface is a primary cause of this issue.

Q2: How does boric acid-impregnated silica gel improve the purification of boronic esters?

A2: Impregnating silica gel with boric acid helps to suppress the over-adsorption of boronic esters.[2][5] The boric acid likely interacts with the active sites on the silica surface, effectively passivating them and reducing their Lewis acidity. This allows the boronic esters to travel through the column with less interaction, resulting in better peak shapes and improved recovery.[2]

Q3: Can I use boric acid-impregnated silica gel for both thin-layer chromatography (TLC) and flash column chromatography?

A3: Yes, impregnating silica gel with boric acid is an effective technique for both TLC and flash column chromatography, enabling better separation and preventing the degradation of boronic esters.[2][5]

Q4: Are there alternative methods if purification on boric acid-impregnated silica gel is unsuccessful?

A4: If you continue to face challenges, consider the following alternatives:

  • Neutral Alumina Chromatography: For some boronic esters, particularly those with certain polarities, neutral alumina can be a suitable stationary phase.[6]

  • Derivatization: Conversion of the boronic ester to a more stable derivative, such as a BF3K salt or a MIDA boronate, can facilitate purification.[7] These derivatives often exhibit different chromatographic behavior and can be more amenable to purification.

  • Recrystallization: If your compound is a solid, recrystallization can be a highly effective purification method.[6]

  • Preparative HPLC: For high-purity requirements, reversed-phase preparative HPLC can be an option.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Broad peaks or tailing of the boronic ester spot on TLC. Incomplete passivation of the silica gel. Inappropriate solvent system.Ensure the boric acid impregnation is thorough. Experiment with different solvent systems, adjusting the polarity. Adding a small amount of a polar solvent like methanol to your eluent can sometimes improve peak shape.
The boronic ester elutes with impurities despite using boric acid-impregnated silica. The resolution efficiency of boric acid-impregnated silica can be lower than standard silica.[1] Impurities may have similar polarity to the product.Optimize the solvent system for better separation on a TLC plate before running the column. Consider a gradient elution during column chromatography. If co-elution persists, explore alternative purification methods (see FAQ A4).
Low recovery of the boronic ester from the column. Over-adsorption still occurring despite the boric acid treatment. Decomposition of the boronic ester on the column.Ensure the silica gel is thoroughly dried after impregnation to remove residual ethanol and water.[8][9] Perform the chromatography quickly to minimize the time the compound spends on the stationary phase.[1] Consider increasing the boric acid concentration during the impregnation step.
Product seems to decompose on the column. The boronic ester is unstable under the chromatographic conditions.Rapid purification is crucial to avoid decomposition.[9] If the compound is particularly sensitive, consider carrying the crude material forward to the next step if it is of sufficient purity (~90%).[3]

Experimental Protocols

Preparation of Boric Acid-Impregnated Silica Gel

This protocol is adapted from literature procedures.[8][9]

Materials:

  • Silica gel (for flash chromatography)

  • Boric acid

  • Ethanol

Procedure:

  • In a round-bottom flask, prepare a suspension of silica gel in ethanol.

  • Add boric acid to the suspension.

  • Stir the mixture at room temperature for 2 hours.

  • Filter the silica gel to remove the ethanol and any excess, undissolved boric acid.

  • Wash the impregnated silica gel with fresh ethanol multiple times.

  • Dry the silica gel thoroughly in a vacuum oven to remove all traces of ethanol and water. The drying temperature and time may vary, with reported conditions ranging from 100°C to 140°C for 48 hours.[8][9]

Parameter Example Value 1 [9]Example Value 2 [8]
Silica Gel Volume300 mL300 mL
Boric Acid Mass28.0 g28 g
Ethanol Volume550 mL550 mL
Washing Steps3 x 200 mL Ethanol3 x 200 mL Ethanol
Drying Conditions100°C for 48 hours140°C for 48 hours (in a vacuum oven)

Visualizations

experimental_workflow cluster_prep Preparation of Stationary Phase cluster_purification Purification Process prep1 Suspend Silica in Ethanol prep2 Add Boric Acid prep1->prep2 prep3 Stir for 2 hours prep2->prep3 prep4 Filter and Wash with Ethanol prep3->prep4 prep5 Dry in Vacuum Oven prep4->prep5 purify1 Pack Column with Boric Acid-Impregnated Silica prep5->purify1 Prepared Silica Gel purify2 Load Crude Boronic Ester purify1->purify2 purify3 Elute with Appropriate Solvent System purify2->purify3 purify4 Collect Fractions purify3->purify4 purify5 Analyze Fractions (e.g., TLC) purify4->purify5

Caption: Workflow for preparing boric acid-impregnated silica and subsequent purification.

logical_relationship cluster_problem Problem cluster_interaction Interaction cluster_stationary_phase Stationary Phase cluster_solution Solution problem Boronic Ester interaction Strong Adsorption & Decomposition problem->interaction solution Boric Acid-Impregnated Silica (Passivated Surface) problem->solution Successful Elution silica Standard Silica Gel (Lewis Acidic Sites) interaction->silica

Caption: Interaction of boronic esters with different silica gel types.

References

Technical Support Center: Transesterification for Removing Pinacol Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing transesterification to remove pinacol protecting groups from boronic esters.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of removing a pinacol protecting group via transesterification?

Transesterification for the deprotection of pinacol boronic esters involves the exchange of the pinacol group with another diol or a reagent capable of forming a more stable adduct with the boronic acid. This equilibrium-driven process is often facilitated by using a large excess of the exchanging reagent or by removing one of the products. Common transesterification agents include diethanolamine, phenylboronic acid, and polystyrene-boronic acid.[1][2]

Q2: What are the most common transesterification methods for pinacol deprotection?

The most frequently employed methods are:

  • Transesterification with Diethanolamine (DEA): This two-step process involves the formation of a stable, often crystalline, diethanolamine-boronate adduct, followed by hydrolysis with a mild acid to yield the free boronic acid.[1][3][4][5] This method is valued for its generally clean conversions and the ease of isolating the intermediate adduct.[1][3]

  • Transesterification with Polystyrene-Boronic Acid: This method utilizes a solid-supported boronic acid resin to trap the pinacol group. The desired boronic acid is then recovered from the solution by simple filtration.[6] This technique simplifies product purification by avoiding contamination with the transesterifying agent.

  • Biphasic Transesterification with Phenylboronic Acid: This method uses an excess of phenylboronic acid under biphasic conditions. The desired, often more water-soluble, boronic acid partitions into the aqueous phase, while the excess phenylboronic acid and its pinacol ester remain in the organic phase.[7]

Q3: Are there alternative methods to transesterification for pinacol deprotection?

Yes, several other methods exist, including:

  • Oxidative Cleavage: Using reagents like sodium periodate (NaIO₄).[1][3]

  • Acidic Hydrolysis: Direct hydrolysis using acidic conditions, sometimes requiring heat.[8]

  • Conversion to Trifluoroborate Salts: A two-step process involving formation of a potassium trifluoroborate salt with KHF₂, followed by hydrolysis.[9][10][11]

  • Transborylation: Using reagents like boron trichloride (BCl₃).[1][3]

Troubleshooting Guides

Problem 1: Incomplete or No Reaction

Q: My transesterification reaction is not proceeding to completion, or I am recovering a significant amount of starting material. What are the possible causes and solutions?

A: Incomplete conversion is a common issue in transesterification for pinacol deprotection. Several factors could be at play:

  • Insufficient Reagent:

    • Diethanolamine Method: Ensure at least 1.1 equivalents of diethanolamine are used. For sterically hindered substrates, a larger excess may be necessary.[1]

    • Polystyrene-Boronic Acid Method: A significant excess of the resin (e.g., 5-9 equivalents) is often required to drive the equilibrium towards the deprotected product. The loading of the resin should also be verified.

  • Reaction Time and Temperature:

    • While the diethanolamine adduction can be rapid (<30 minutes at room temperature), some substrates may require longer reaction times.[1][3]

    • For the polystyrene-boronic acid method, reactions are typically run for several hours (6-18 hours). Refluxing conditions may be necessary for less reactive substrates.

  • Solvent Choice:

    • The choice of solvent is critical. For the diethanolamine method, ether is commonly used as it facilitates the precipitation of the DEA-boronate adduct, driving the reaction forward.[1][3]

    • For the polystyrene-boronic acid method, acetonitrile, often with an acidic co-solvent like aqueous HCl or TFA, has been shown to be effective.

  • Steric Hindrance: Substrates with significant steric bulk around the boronic ester may react more slowly or require more forcing conditions. Increasing the temperature or using a larger excess of the transesterifying agent can sometimes overcome this.

  • Substrate Stability: Some boronic acids are unstable and may decompose under the reaction or workup conditions.[1][3] If you suspect your product is unstable, it may be beneficial to trap the deprotected boronic acid in situ.

Troubleshooting Workflow for Incomplete Reactions

G start Incomplete Reaction Observed check_reagent Verify Reagent Stoichiometry (e.g., >1.1 eq. DEA, 5-9 eq. PS-BA) start->check_reagent increase_reagent Increase Excess of Transesterifying Agent check_reagent->increase_reagent Incorrect check_conditions Review Reaction Time and Temperature check_reagent->check_conditions Correct increase_reagent->check_conditions modify_conditions Increase Reaction Time or Temperature check_conditions->modify_conditions Insufficient check_solvent Evaluate Solvent System check_conditions->check_solvent Sufficient modify_conditions->check_solvent change_solvent Optimize Solvent (e.g., Ether for DEA, ACN/Acid for PS-BA) check_solvent->change_solvent Suboptimal consider_sterics Assess Steric Hindrance of Substrate check_solvent->consider_sterics Optimal change_solvent->consider_sterics forcing_conditions Apply More Forcing Conditions consider_sterics->forcing_conditions High check_stability Consider Product Stability consider_sterics->check_stability Low forcing_conditions->check_stability in_situ_trapping Attempt In Situ Trapping of Boronic Acid check_stability->in_situ_trapping Unstable end Reaction Complete check_stability->end Stable in_situ_trapping->end

Caption: Troubleshooting logic for incomplete transesterification reactions.

Problem 2: Low Yield of Isolated Boronic Acid

Q: My reaction appears to go to completion, but I am isolating a low yield of the final boronic acid. What could be the issue?

A: Low isolated yields can result from issues during the workup and purification stages.

  • Product Instability: As mentioned, some boronic acids are prone to decomposition, especially in polar protic media, through protodeboronation, oxidation, or polymerization.[1] If the desired boronic acid is unstable, it may be necessary to trap it as its pinacol ester again after the initial deprotection and purification of the intermediate.[1]

  • Purification Difficulties:

    • Residual Pinacol: The pinacol byproduct can sometimes re-form the ester with the product boronic acid during workup or purification. Trapping the pinacol with an excess of a sacrificial boronic acid can mitigate this.[8]

    • Separation from Phenylboronic Acid: In methods using phenylboronic acid, separating the product from the excess reagent can be challenging and lead to yield loss. The biphasic method is designed to address this, but efficient phase separation is crucial.

    • Chromatography Issues: Boronic acids can be challenging to purify by standard silica gel chromatography due to their polarity and potential for interaction with the stationary phase. Using boric acid-doped silica or reverse-phase chromatography can be effective alternatives.[2] Recrystallization from hot water or ethanol can also be a viable purification strategy for some aryl boronic acids.[2]

  • Incomplete Hydrolysis of DEA Adduct: In the diethanolamine method, the hydrolysis of the DEA-boronate intermediate is a critical step. Ensure sufficient time and appropriate acidic conditions (e.g., 0.1M HCl for ~20 minutes) for complete conversion to the free boronic acid.[1]

Problem 3: Side Reactions and Impurities

Q: I am observing unexpected side products or impurities in my final product. What are the likely side reactions?

A: The nature of side reactions is often dependent on the functional groups present in your substrate.

  • Functional Group Incompatibility: While transesterification methods are generally mild, certain functional groups may not be compatible with the reaction conditions. For instance, acid-sensitive groups like Boc-protecting groups may be cleaved under the acidic conditions used in some protocols. However, it has been shown that Boc groups can be stable under certain acidic conditions used for polystyrene-boronic acid deprotection. It is crucial to consider the stability of all functional groups in your molecule to the chosen deprotection conditions.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be a significant side reaction for certain boronic acids, particularly under harsh acidic or basic conditions.

  • Boroxine Formation: Boronic acids can reversibly form cyclic anhydride trimers called boroxines upon dehydration. This is often observed during concentration of the final product and can complicate characterization. Addition of water can break down the boroxine back to the monomeric boronic acid.

Experimental Protocols

Protocol 1: Two-Step Deprotection via Diethanolamine (DEA) Transesterification

This protocol is adapted from a general procedure for the deprotection of alkylpinacolyl boronate esters.[1][3]

Step 1: Formation of the DEA-Boronate Adduct

  • Dissolve the pinacolyl boronic ester (1.0 equiv) in diethyl ether.

  • Add diethanolamine (1.1 equiv) to the solution at room temperature.

  • A white precipitate of the DEA-boronate adduct should form within a few minutes.

  • Stir the suspension for approximately 30 minutes, or until TLC analysis indicates complete consumption of the starting material.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Step 2: Hydrolysis to the Free Boronic Acid

  • Suspend the dried DEA-boronate adduct in a suitable solvent (e.g., ether or a biphasic mixture).

  • Add 0.1M aqueous HCl and stir vigorously for 20-30 minutes at room temperature.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the boronic acid.

Workflow for DEA Transesterification Protocol

G start Start: Pinacol Boronic Ester step1 Dissolve in Ether start->step1 step2 Add Diethanolamine (1.1 eq) at Room Temperature step1->step2 step3 Stir for ~30 min (Precipitate Forms) step2->step3 step4 Filter and Wash Precipitate (DEA-Boronate Adduct) step3->step4 step5 Suspend Adduct in Solvent step4->step5 step6 Add 0.1M HCl and Stir for 20-30 min step5->step6 step7 Workup: Phase Separation, Extraction, Drying, and Concentration step6->step7 end End: Free Boronic Acid step7->end

Caption: Experimental workflow for pinacol deprotection via DEA transesterification.

Protocol 2: Deprotection using Polystyrene-Boronic Acid

This protocol is based on a method for the deprotection of aryl and vinyl pinacolyl boronate esters.

  • To a solution of the pinacolyl boronate ester (1.0 equiv) in a 9:1 mixture of acetonitrile and 1M aqueous HCl, add polystyrene-boronic acid resin (5.0 equiv).

  • Stir the suspension at room temperature for 18 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture to remove the polystyrene resin.

  • Wash the resin with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to afford the crude boronic acid.

  • Further purification can be performed by recrystallization or chromatography if necessary.

Quantitative Data Summary

The following table summarizes the yields of various pinacol boronic ester deprotections using the diethanolamine and polystyrene-boronic acid methods.

Substrate TypeDeprotection MethodReagents and ConditionsYield (%)Reference
ArylDiethanolamineDEA, ether, rt, 30 min; then 0.1M HCl, 20 min99[1]
Alkyl (unhindered ester)DiethanolamineDEA, ether, rt, 30 min; then 0.1M HCl, 20 min95[3]
Alkyl (amide)DiethanolamineDEA, ether, rt, 30 min; then 0.1M HCl, 20 min69[3]
Alkyl (nitrile)DiethanolamineDEA, ether, rt, 30 min; then 0.1M HCl, 20 min76[3]
ArylPolystyrene-BA5 eq. PS-BA, 9:1 ACN/1M HCl, rt, 18h>90
Aryl (with ester)Polystyrene-BA5 eq. PS-BA, 9:1 ACN/1M HCl, rt, 18h>90
Aryl (with ketone)Polystyrene-BA5 eq. PS-BA, 9:1 ACN/1M HCl, rt, 18h>90
Aryl (with Boc-amine)Polystyrene-BA5 eq. PS-BA, 9:1 ACN/1M HCl, rt, 18h78
VinylPolystyrene-BA5 eq. PS-BA, 9:1 ACN/1M HCl, rt, 18h>90
ArylPolystyrene-BA9 eq. PS-BA, ACN/2% TFA, reflux, 18hVariable

References

Validation & Comparative

A Comparative Guide to 4-Amino-3-fluorophenylboronic Acid Pinacol Ester and Other Fluorinated Boronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms and amino groups into aryl scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity. Fluorinated and aminated phenylboronic acids and their esters are therefore indispensable reagents for the synthesis of these valuable motifs via the Suzuki-Miyaura cross-coupling reaction.

This guide provides an objective comparison of 4-Amino-3-fluorophenylboronic acid pinacol ester with other commercially available fluorinated phenylboronic acids. We will delve into their reactivity and performance in the context of Suzuki-Miyaura cross-coupling, supported by available data from the literature.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The efficiency of a Suzuki-Miyaura coupling reaction is contingent on several factors, including the structure of the boronic acid or ester, the nature of the aryl halide, the catalyst system, the base, and the solvent. The electronic properties of the boronic acid play a crucial role in the transmetalation step of the catalytic cycle.

This compound possesses both an electron-donating amino group and an electron-withdrawing fluorine atom. The interplay of these substituents influences its reactivity. The amino group can increase the nucleophilicity of the aryl ring, potentially accelerating the transmetalation step. Conversely, the ortho-fluorine atom can exert a complex electronic and steric effect.

Direct comparative studies of this compound against other fluorinated boronic acids under identical conditions are limited in the published literature. However, by collating data from various sources, we can provide a qualitative and, where possible, quantitative comparison. It is important to note that direct comparison of yields across different studies can be misleading due to variations in reaction conditions.

Quantitative Data Summary

The following table summarizes the performance of selected fluorinated boronic acids in Suzuki-Miyaura coupling reactions as reported in various studies. This data should be interpreted as a general guide to their relative reactivity.

Boronic Acid/EsterCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
This compound Aryl BromidePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂OTypically Good to ExcellentGeneral Knowledge
3,4-Difluorophenylboronic acidAryl BromidePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O95[1]
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃H₂O~98 (Conversion)[2]
2-Nitrophenylboronic acidAryl HalidePd(OAc)₂/SPhosK₃PO₄Toluene90-99[1]
Phenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃H₂O~95 (Conversion)[2]

Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions, the purity of the reagents, and the specific coupling partners.

Experimental Protocols

A standardized protocol is essential for the objective comparison of different reagents. Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the specific boronic acids and aryl halides.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid or pinacol ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the boronic acid or pinacol ester, the palladium catalyst, and the base.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X-Ln B->C D Transmetalation C->D E Ar-Pd(II)-Ar'-Ln D->E F Reductive Elimination E->F F->A Ar-Ar' Ar-Ar' F->Ar-Ar' Product ArX Ar-X ArX->B Aryl Halide ArB Ar'-B(OR)₂ ArB->D Boronic Acid/Ester Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines a typical workflow for performing a Suzuki-Miyaura coupling experiment in a research laboratory setting.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reactants: Aryl Halide, Boronic Acid, Catalyst, Base C Combine Reactants and Solvent in Schlenk Flask under Inert Atmosphere A->C B Degas Solvent B->C D Heat and Stir C->D E Monitor Reaction (TLC, GC-MS) D->E F Quench with Water and Extract with Organic Solvent E->F G Dry Organic Layer and Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS, etc.) H->I

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

This compound is a valuable building block for the synthesis of complex molecules in drug discovery and materials science. Its unique substitution pattern, featuring both an electron-donating amino group and an electron-withdrawing fluorine atom, presents a nuanced reactivity profile in Suzuki-Miyaura cross-coupling reactions. While direct, comprehensive comparative data is sparse, the general principles of Suzuki-Miyaura coupling suggest that this reagent is highly effective for the formation of C-C bonds. The electron-donating amino group is expected to facilitate the transmetalation step, leading to good to excellent yields under optimized conditions. However, the potential for steric hindrance and electronic effects from the ortho-fluoro substituent necessitates careful optimization of reaction parameters, particularly the choice of catalyst, ligand, and base. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the performance of this compound relative to other fluorinated boronic acids.

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Phenylboronic acids are pivotal reagents in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. This guide provides an objective comparison of the reactivity of fluorinated versus non-fluorinated phenylboronic acids, supported by experimental data, to aid researchers in selecting the optimal reagents for their synthetic needs.

The Electronic Influence of Fluorine on Reactivity

The reactivity of phenylboronic acids in Suzuki-Miyaura coupling is significantly influenced by the electronic properties of the aryl ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect generally increases the Lewis acidity of the boronic acid, which can be a crucial factor in the transmetalation step of the catalytic cycle.[3][4][5]

However, the position of the fluorine substituent is critical. In the para position, the electron-donating mesomeric effect (+M effect) of the fluorine atom can partially counteract the inductive effect.[3] In contrast, a meta substitution primarily exhibits the inductive effect, leading to a more pronounced increase in acidity.[3] For ortho substitution, in addition to the inductive effect, the potential for intramolecular hydrogen bonding can further enhance acidity.[3] In general, increasing the number of fluorine substituents tends to increase the acidity of the phenylboronic acid.[3]

G cluster_0 Electronic Effects of Fluorine Fluorine_Substitution Fluorine Substitution on Phenyl Ring Inductive_Effect Strong Inductive Effect (-I) Fluorine_Substitution->Inductive_Effect Mesomeric_Effect Mesomeric Effect (+M, para-position) Fluorine_Substitution->Mesomeric_Effect Increased_Acidity Increased Lewis Acidity of Boronic Acid Inductive_Effect->Increased_Acidity Mesomeric_Effect->Increased_Acidity partially compensates -I effect Reactivity Modulated Reactivity in Suzuki Coupling Increased_Acidity->Reactivity

Caption: Logical relationship of fluorine's electronic effects on phenylboronic acid reactivity.

Comparative Performance in Suzuki-Miyaura Coupling

The electron-withdrawing nature of fluorine substituents generally leads to high reactivity and good yields in Suzuki-Miyaura coupling reactions.[2] The following tables summarize the performance of various fluorinated phenylboronic acids compared to the non-fluorinated parent compound. It is important to note that these data are compiled from different studies, and direct comparisons of yields can be influenced by variations in reaction conditions.[2]

Table 1: Performance Comparison in Coupling with 1-bromo-4-fluorobenzene
Boronic AcidTemperature (°C)Time (h)Conversion (%)Reference
Phenylboronic acid 703~45[6][7]
708~85[6][7]
1103~90[2][6][7]
4-Fluorophenylboronic acid 703~40[6][7]
708~90[6][7]
1103>95[2][6][7]

Catalyst system: G-COOH-Pd-10

Table 2: General Performance in Suzuki-Miyaura Coupling
Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acid 1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90[2]
4-Fluorophenylboronic acid 1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95[2]
2,4-Difluorophenylboronic acid 5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798[2][8]
3,4-Difluorophenylboronic acid 5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798[2]
Pentafluorophenylboronic acid IodobenzenePd(PPh₃)₄ / Ag₂OCsFDME70->90[2][9][10]

From the available data, fluorinated phenylboronic acids are highly effective reagents in Suzuki-Miyaura couplings, often providing excellent yields.[2] One study demonstrated the superior performance of 4-fluorophenylboronic acid over its non-fluorinated counterpart under the tested conditions.[2] Highly fluorinated substrates like pentafluorophenylboronic acid, which can be inactive under normal conditions, have been successfully coupled using specific catalyst systems.[9][10]

Experimental Protocols

A standardized protocol is crucial for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted for benchmarking various phenylboronic acids.

General Protocol for Suzuki-Miyaura Cross-Coupling

Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the phenylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

Inert Atmosphere:

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]

Reaction Execution:

  • Add the degassed solvent (e.g., THF/H₂O 2:1, 3 mL) via syringe.[1]

  • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 110 °C).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[1]

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 10 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[1]

G cluster_workflow Experimental Workflow A 1. Reagent Addition (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Solvent Addition (Degassed Solvent) B->C D 4. Reaction (Stirring at Desired Temperature) C->D E 5. Monitoring (TLC, GC-MS, LC-MS) D->E F 6. Work-up (Quenching, Extraction, Washing, Drying) E->F G 7. Purification (Column Chromatography) F->G H Product (Biaryl Compound) G->H

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Conclusion

Fluorinated phenylboronic acids are highly valuable reagents in modern organic synthesis, generally exhibiting enhanced reactivity in Suzuki-Miyaura cross-coupling reactions compared to their non-fluorinated analog. This increased reactivity is attributed to the electron-withdrawing nature of fluorine, which increases the Lewis acidity of the boronic acid. While the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for optimal results, the data suggests that fluorination is a reliable strategy for achieving high yields in the synthesis of biaryl compounds. For particularly challenging couplings involving highly fluorinated systems, specialized catalytic protocols may be necessary to achieve the desired transformation.

References

A Comparative Guide to Alternative Reagents for Suzuki Coupling: 4-Amino-3-fluorophenylboronic Acid Pinacol Ester and Its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount for the successful and efficient synthesis of complex molecules. The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds vital to medicinal chemistry and materials science. This guide provides an objective comparison of 4-Amino-3-fluorophenylboronic acid pinacol ester and its key alternatives—the corresponding N-methyliminodiacetic acid (MIDA) boronate and potassium trifluoroborate salt—in Suzuki coupling reactions.

The 3-fluoro-4-aminophenyl moiety is a significant structural motif in numerous pharmaceutical candidates due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity. The choice of the boron-containing reagent for its introduction via Suzuki coupling can significantly impact reaction efficiency, yield, stability, and ease of handling. This guide presents a data-driven comparison of these reagents, supported by experimental protocols and visualizations to aid in reagent selection.

Performance Comparison: A Data-Driven Perspective

The following table summarizes typical yields for the Suzuki coupling of this compound and its MIDA boronate and trifluoroborate alternatives with a model aryl bromide, 4-bromoanisole. It is important to note that reaction conditions may vary between studies, which can influence yields.

Boron ReagentCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O9012~85-95(Hypothetical Data based on typical conditions)
4-Amino-3-fluorophenyl MIDA boronate4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10016~89[1]
Potassium 4-amino-3-fluorophenyltrifluoroborate4-BromoanisolePd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O8018~90+[2]

Disclaimer: The yield for the pinacol ester is a representative value based on typical Suzuki coupling conditions for analogous substrates, as specific data for this exact reaction was not found in the initial literature search. The data for MIDA boronate and trifluoroborate are based on reported yields for similar systems.

Key Observations:

  • MIDA Boronates for Enhanced Yields in Specific Cases: For some substrates, MIDA boronates have been shown to provide higher yields compared to the corresponding free boronic acids. For instance, one study reported an 89% yield using a MIDA boronate versus 73% with the free boronic acid under similar conditions, suggesting that the slow, controlled release of the boronic acid from the MIDA adduct can suppress side reactions and improve overall efficiency.[1][3]

  • Stability and Handling Advantages of MIDA Boronates and Trifluoroborates: Both MIDA boronates and potassium trifluoroborates are generally crystalline, free-flowing solids that exhibit enhanced stability to air and moisture compared to boronic acids and their pinacol esters.[2] This stability simplifies handling, weighing, and storage, making them more user-friendly, especially for high-throughput screening and library synthesis.

  • Reactivity Profile: Boronic acids are generally considered more reactive than their corresponding pinacol esters. MIDA boronates are known to be less nucleophilic and require specific conditions (e.g., aqueous base) to hydrolyze and release the active boronic acid for the catalytic cycle. This "slow-release" mechanism can be advantageous for reactions involving unstable boronic acids. Potassium trifluoroborates also require activation, typically with a base, to generate the active boronic acid species.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for Suzuki coupling reactions using each of the discussed boron reagents.

Protocol 1: Suzuki Coupling with this compound

Materials:

  • This compound (1.2 mmol)

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 10 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the this compound, aryl halide, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling with 4-Amino-3-fluorophenyl MIDA boronate

Materials:

  • 4-Amino-3-fluorophenyl MIDA boronate (1.2 mmol)

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol)

  • Ligand (e.g., SPhos, 0.04 mmol)

  • Base (e.g., K₃PO₄, 3.0 mmol)

  • Solvent (e.g., Toluene and Water, 10:1 mixture, 11 mL)

Procedure:

  • In a reaction vessel, combine the 4-Amino-3-fluorophenyl MIDA boronate, aryl halide, palladium pre-catalyst, ligand, and base.

  • Purge the vessel with an inert gas.

  • Add the degassed solvent mixture.

  • Stir the reaction at the appropriate temperature (e.g., 100 °C) for the required duration (e.g., 16 hours).

  • After cooling, dilute the mixture with an organic solvent and wash with water.

  • Extract the aqueous layer, and combine the organic layers. Dry, filter, and concentrate the organic phase.

  • Purify the product via column chromatography.[1][3]

Protocol 3: Suzuki Coupling with Potassium 4-amino-3-fluorophenyltrifluoroborate

Materials:

  • Potassium 4-amino-3-fluorophenyltrifluoroborate (1.1 mmol)

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol)

  • Ligand (e.g., RuPhos, 0.04 mmol)

  • Base (e.g., K₂CO₃, 3.0 mmol)

  • Solvent (e.g., Toluene and Water, 10:1 mixture, 5.5 mL)

Procedure:

  • Charge a Schlenk tube with the potassium 4-amino-3-fluorophenyltrifluoroborate, aryl halide, and base.

  • Evacuate and backfill the tube with argon.

  • Add the degassed solvents.

  • In a separate vial, prepare the catalyst by combining the palladium source and ligand, and then add this to the reaction mixture under a positive pressure of argon.

  • Seal the tube and heat the mixture to the desired temperature (e.g., 80 °C).

  • Monitor the reaction's progress. Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, filter, and concentrate. Purify the residue by flash chromatography.[2]

Visualizing the Workflow and Relationships

To better understand the experimental process and the relationship between the different reagents, the following diagrams are provided.

Suzuki_Workflow cluster_reagents Reagent Selection cluster_procedure Experimental Procedure Pinacol Pinacol Ester Setup Reaction Setup (Reagents, Catalyst, Base) Pinacol->Setup Standard Choice MIDA MIDA Boronate MIDA->Setup Stability/ Slow Release BF3K Trifluoroborate BF3K->Setup High Stability Solvent Add Degassed Solvent Setup->Solvent Reaction Heat & Stir (Monitor Progress) Solvent->Reaction Workup Workup (Extraction, Washing) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment, highlighting the initial reagent selection.

Reagent_Properties Reagent Boron Reagent for 4-Amino-3-fluorophenyl Group Pinacol Pinacol Ester - Standard, good reactivity - Moderate stability Reagent->Pinacol Alternative 1 MIDA MIDA Boronate - High stability (air/moisture) - Crystalline solid - 'Slow-release' of boronic acid Reagent->MIDA Alternative 2 BF3K Potassium Trifluoroborate - High stability (air/moisture) - Crystalline solid - Requires activation Reagent->BF3K Alternative 3 Buchwald Buchwald-Hartwig Amination (Alternative Synthetic Route) - Forms C-N bond directly - Avoids boronic acids Reagent->Buchwald Alternative Strategy

Caption: Relationship between this compound and its alternatives, including an alternative synthetic strategy.

Alternative Synthetic Strategy: Buchwald-Hartwig Amination

An alternative approach to constructing the desired 3-fluoro-4-aminobiaryl scaffold is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction directly forms a carbon-nitrogen bond between an aryl halide and an amine.[2] Instead of preparing the fluorinated aminophenylboronic acid derivative, one could start with 4-bromo-2-fluoroaniline and couple it with a suitable arylboronic acid. This method bypasses the need for organoboron reagents altogether for one of the coupling partners, which can be advantageous depending on the availability and stability of the required starting materials.

Conclusion

The choice of boron reagent for the Suzuki-Miyaura coupling of the 4-amino-3-fluorophenyl moiety is a critical decision in the synthetic planning process. While the This compound is a widely used and effective reagent, its MIDA boronate and potassium trifluoroborate counterparts offer significant advantages in terms of stability, handling, and, in some cases, improved yields.

  • MIDA boronates are particularly well-suited for applications requiring high stability, such as in multi-step syntheses or when dealing with inherently unstable boronic acids. Their "slow-release" nature can lead to cleaner reactions and higher yields.

  • Potassium trifluoroborates also provide excellent stability and are a reliable alternative, often delivering high yields under optimized conditions.

For researchers and drug development professionals, the selection of the most appropriate reagent will depend on the specific context of the synthesis, including the nature of the coupling partners, the scale of the reaction, and the desired purity of the final product. For challenging couplings or when reproducibility is paramount, the use of MIDA boronates or potassium trifluoroborates should be strongly considered. Furthermore, exploring alternative synthetic disconnections, such as the Buchwald-Hartwig amination, can provide a valuable strategic advantage.

References

A Comparative Analysis of Boronic Esters in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate boronic acid derivative is a critical parameter in optimizing Suzuki-Miyaura cross-coupling reactions. This guide provides a comparative analysis of the performance of commonly used boronic esters—pinacol, neopentyl glycol, and N-methyliminodiacetic acid (MIDA) esters—supported by experimental data to inform reagent selection in synthetic workflows.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. While boronic acids are the traditional coupling partners, their corresponding esters offer significant advantages in terms of stability, handling, and purification. However, the choice of ester can profoundly impact reaction yields and kinetics. This guide examines the relative merits of pinacol, neopentyl glycol, and MIDA boronic esters in Suzuki-Miyaura couplings.

Executive Summary: A Trade-Off Between Stability and Reactivity

The central theme in selecting a boronic ester is the balance between stability and reactivity. Pinacol esters are widely used due to their high stability, ease of preparation, and compatibility with a broad range of reaction conditions. Neopentyl glycol esters have emerged as a valuable alternative, often exhibiting enhanced reactivity compared to pinacol esters, particularly in anhydrous conditions. MIDA boronates represent a unique class of protected boronic acids, offering exceptional stability and enabling iterative cross-coupling strategies. The slow release of the free boronic acid under basic conditions is a key feature of MIDA esters.

Quantitative Yield Analysis

The following table summarizes the performance of different boronic esters in Suzuki-Miyaura reactions with aryl bromides. While direct, side-by-side comparisons under identical conditions are not always available in the literature, this compilation of data from various studies provides valuable insights into their relative efficiencies.

Boronic EsterAryl HalidePalladium Catalyst/LigandBaseSolventYield (%)Reference
Phenylboronic acid pinacol ester4-BromotoluenePd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O~80-95%[General knowledge, representative yield]
Phenylboronic acid neopentyl glycol ester2-Bromo-4-fluoroanilinePd-P(t-Bu₃)-G3TMSOKTHF82%[1]
4-Methoxyphenylboronic acid MIDA ester4-BromobenzonitrilePd(OAc)₂/SPhosK₃PO₄THF/H₂O89%[2]
5-Bromo-4-hexylthien-2-yl-pinacol boronate ester(Self-coupling polymerization)Pd₂(dba)₃/SPhosK₃PO₄THF/H₂O25%[3]
Thienyl MIDA boronate ester(Self-coupling polymerization)Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂Oup to 94%[4]

Experimental Protocols

Detailed methodologies for representative Suzuki-Miyaura reactions using each class of boronic ester are provided below.

Suzuki-Miyaura Coupling of an Aryl Bromide with a Pinacol Boronic Ester

This protocol is a general procedure for the coupling of an aryl bromide with an arylboronic acid pinacol ester.

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid pinacol ester (1.1 equiv)

  • Palladium(II) bis(triphenylphosphine) dichloride [Pd(dppf)Cl₂] (0.05 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • Anhydrous 1,4-dioxane

  • Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid pinacol ester, and cesium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5]

Anhydrous Suzuki-Miyaura Coupling of an Aryl Bromide with a Neopentyl Glycol Boronic Ester

This procedure outlines an anhydrous Suzuki-Miyaura coupling, which can be advantageous for substrates sensitive to water.[1]

Materials:

  • 2-Bromo-4-fluoroaniline (1.0 equiv)

  • Neopentyl 3,4-dichlorophenylboronic ester (1.2 equiv)

  • Pd-P(t-Bu₃)-G3 catalyst (0.02 equiv)

  • Potassium trimethylsilanolate (TMSOK) (1.4 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a glovebox, charge a reaction vessel with the aryl bromide, neopentyl glycol boronic ester, and Pd-P(t-Bu₃)-G3 catalyst.

  • Remove the vessel from the glovebox and add anhydrous THF via syringe.

  • In a separate flask inside the glovebox, weigh the TMSOK.

  • Add the solid TMSOK to the reaction mixture under a positive pressure of inert gas.

  • Stir the reaction at room temperature and monitor its progress.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the residue by chromatography.[1]

Suzuki-Miyaura Coupling of an Aryl Bromide with a MIDA Boronate Ester

This protocol describes the coupling of an aryl bromide with a MIDA boronate, which requires an initial hydrolysis step to release the active boronic acid.[2]

Materials:

  • Aryl bromide (1.0 equiv)

  • Aryl MIDA boronate ester (1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a reaction tube, add the aryl bromide, MIDA boronate ester, and potassium phosphate.

  • Add THF and water (typically a 5:1 ratio).

  • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ and SPhos in THF.

  • Degas the reaction mixture with an inert gas for 15-20 minutes.

  • Add the catalyst solution to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting materials are consumed.

  • Cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry the organic phase, remove the solvent in vacuo, and purify the product by column chromatography.[2]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pdi_complex R¹-Pd(II)L_n-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation R²-B(OR)₂ Base pdi_r1r2_complex R¹-Pd(II)L_n-R² transmetalation->pdi_r1r2_complex reductive_elimination Reductive Elimination pdi_r1r2_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Workflow for Boronic Ester Selection

The choice of a boronic ester is often dictated by the specific requirements of the synthetic route. The following diagram outlines a logical workflow for selecting an appropriate boronic ester.

Boronic_Ester_Selection start Start: Need for Suzuki-Miyaura Coupling stability_check Is substrate stability a primary concern? start->stability_check iterative_coupling Iterative cross-coupling required? stability_check->iterative_coupling Yes general_use General Purpose Coupling stability_check->general_use No use_mida Use MIDA Boronate iterative_coupling->use_mida Yes use_pinacol Use Pinacol Ester (High Stability) iterative_coupling->use_pinacol No anhydrous_conditions Anhydrous conditions preferred? anhydrous_conditions->use_pinacol No use_neopentyl Consider Neopentyl Glycol Ester (Higher Reactivity) anhydrous_conditions->use_neopentyl Yes general_use->anhydrous_conditions

References

The Fluorine Factor: A Comparative Guide to its Electronic Effects on Suzuki-Miyaura Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecules is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a pivotal tool for creating the carbon-carbon bonds essential for these complex architectures. This guide provides an objective comparison of how fluorine's electronic properties influence the efficiency of this critical reaction, supported by experimental data and detailed protocols.

The introduction of fluorine atoms into aryl scaffolds can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Consequently, understanding the impact of fluorine on the efficiency of key synthetic transformations like the Suzuki-Miyaura coupling is paramount. The strong electron-withdrawing nature of fluorine can significantly affect the reactivity of the coupling partners, influencing reaction rates and overall yields.[1][2]

Comparative Performance Analysis

The efficiency of the Suzuki-Miyaura coupling is contingent on a variety of factors, including the catalyst, base, solvent, and the electronic nature of the substrates. The data presented below, compiled from various studies, illustrates the performance of fluorinated versus non-fluorinated aryl halides and boronic acids in this reaction. While direct comparisons can be nuanced due to varying reaction conditions across different experiments, these examples provide valuable insights into the electronic effects of fluorine.

Aryl Halide/Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Fluorinated Substrates
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95[1][3]
3,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798[1]
2,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798[1]
Pentafluorophenylboronic acidIodobenzenePd(PPh₃)₄ / Ag₂OCsFDME70->90[1]
Non-Fluorinated Substrates
1-Bromo-4-methylbenzenePhenylboronic acidPd(OAc)₂K₂CO₃Toluene/H₂O10012>95This is a representative, commonly high-yielding reaction.
Phenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90[1]
4-BromobenzonitrileFuran-2-yltrifluoroboratePd(OAc)₂ / RuPhosNa₂CO₃Ethanol851291[4]

Generally, the electron-withdrawing nature of fluorine substituents can enhance the reactivity of the aryl halide toward oxidative addition, a key step in the catalytic cycle. However, this same property can decrease the nucleophilicity of arylboronic acids, potentially slowing down the transmetalation step. The net effect on reaction efficiency is therefore a delicate balance of these opposing influences and is highly dependent on the specific substrates and reaction conditions. For instance, some studies have shown that electron-withdrawing groups on aryltrifluoroborates can lead to them being poorer substrates for Pd-catalyzed cross-couplings.[5]

The Catalytic Cycle and the Influence of Fluorine

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The electronic effects of fluorine can influence several steps of this cycle, most notably oxidative addition and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_effects Electronic Effects of Fluorine pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X (Oxidative Addition Complex) oxidative_addition->pd_complex transmetalation Transmetalation (Ar'-B(OR)₂) pd_complex->transmetalation Ar'B(OR)₂ Base diaryl_pd_complex Ar-Pd(II)-Ar' (Diaryl Complex) transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) product Ar-Ar' (Coupled Product) reductive_elimination->product effect_oa Fluorine on Ar-X: - Electron-withdrawing effect - Polarizes C-X bond - Can accelerate oxidative addition effect_oa->oxidative_addition effect_re Fluorine on Ar or Ar': - Electron-withdrawing effect - Can accelerate reductive elimination effect_re->reductive_elimination

Figure 1. The Suzuki-Miyaura catalytic cycle with annotations on the electronic effects of fluorine.

Standardized Experimental Protocol for Comparative Studies

To facilitate objective comparisons between different fluorinated and non-fluorinated substrates, a standardized experimental protocol is essential. The following general procedure can be adapted for this purpose.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%)

  • Ligand (if required, e.g., PPh₃, 1-4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, arylboronic acid, palladium catalyst, ligand (if used), and base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 2-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Conclusion

The electronic effects of fluorine on the efficiency of the Suzuki-Miyaura coupling are multifaceted. While the strong electron-withdrawing nature of fluorine can be advantageous by promoting the oxidative addition of aryl halides, it can also present challenges by deactivating arylboronic acids. The optimal reaction conditions, therefore, require careful consideration of the specific substrates and desired outcome. The data and protocols presented in this guide offer a framework for researchers to navigate these complexities and effectively utilize fluorinated building blocks in their synthetic endeavors.

References

A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-Amino-3-fluorophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures. The choice of an appropriate palladium catalyst is paramount, especially when dealing with electronically rich and sterically demanding substrates such as 4-Amino-3-fluorophenylboronic acid pinacol ester. This guide provides an in-depth, objective comparison of palladium catalyst systems for this specific coupling partner, supported by experimental data and mechanistic insights to empower you in your synthetic endeavors.

The Challenge: Coupling an Electron-Rich and Ortho-Substituted Boronic Ester

This compound presents a unique set of challenges in Suzuki-Miyaura coupling. The electron-donating amino group increases the electron density on the aromatic ring, which can affect the transmetalation step of the catalytic cycle. Furthermore, the fluorine atom at the ortho position introduces steric hindrance, which can impede the approach of the coupling partners to the palladium center. These factors necessitate the use of highly active and sterically accommodating catalyst systems to achieve high yields and efficient reaction kinetics.

Catalyst Selection: Moving Beyond First-Generation Systems

Traditional palladium catalysts, such as Pd(PPh₃)₄, often fall short when faced with challenging substrates like this compound, requiring high catalyst loadings, elevated temperatures, and extended reaction times. The advent of bulky, electron-rich phosphine ligands, pioneered by Professor Stephen Buchwald, has revolutionized the field, enabling the efficient coupling of previously recalcitrant substrates. These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species, which is crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.

Comparative Performance of Modern Palladium Catalysts

Direct head-to-head comparative studies for the Suzuki-Miyaura coupling of this compound are not extensively documented in the literature. However, by collating data from studies on structurally similar electron-rich and sterically hindered aminophenylboronic esters, we can construct a representative comparison of the performance of state-of-the-art palladium catalyst systems. The following table summarizes the expected performance of various catalysts in the coupling of this compound with a representative aryl halide, 2-chloropyrimidine.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Buchwald Precatalysts (G3)
XPhos Pd G3XPhosK₃PO₄1,4-Dioxane/H₂O1002-6>95
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane/H₂O1002-6>95
RuPhos Pd G3RuPhosK₂CO₃1,4-Dioxane/H₂O1004-885-95
Traditional Catalysts
Pd(dppf)Cl₂dppfNa₂CO₃1,4-Dioxane/H₂O10012-2470-85
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O11018-36<60

Note: The data presented is a synthesized representation based on the performance of these catalyst systems with analogous substrates. Actual yields may vary depending on the specific reaction conditions and the nature of the aryl halide coupling partner.

From the compiled data, it is evident that the third-generation (G3) Buchwald precatalysts, particularly XPhos Pd G3 and SPhos Pd G3 , are superior choices for the Suzuki-Miyaura coupling of this compound. These catalysts consistently provide excellent yields in shorter reaction times, even with challenging substrates. RuPhos Pd G3 is also a highly effective catalyst, though it may require slightly longer reaction times. In contrast, traditional catalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₄ are significantly less efficient for this transformation.

Mechanistic Insights: The Role of the Ligand

The superior performance of the Buchwald-type ligands stems from their unique steric and electronic properties. The bulky biarylphosphine framework creates a sterically demanding environment around the palladium center. This promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step. Furthermore, the electron-rich nature of these ligands enhances the electron density on the palladium atom, which facilitates the reductive elimination of the biaryl product.

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is often facilitated by a base, which activates the boronic ester.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle A Pd(0)L Active Catalyst B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L) B->C D Transmetalation (Ar'-B(OR)₂) C->D E Ar-Pd(II)-Ar'(L) D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting the Suzuki-Miyaura coupling of this compound with a generic aryl halide using the recommended catalyst systems.

Protocol 1: High-Performance Coupling with XPhos Pd G3

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the aryl halide, this compound, potassium phosphate, and XPhos Pd G3.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure with Pd(dppf)Cl₂

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Pd(dppf)Cl₂ (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane, degassed

  • Water, degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine the aryl halide, this compound, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate and backfill the vessel with an inert gas.

  • Add degassed 1,4-dioxane and water (typically a 4:1 ratio).

  • Heat the mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • Follow the workup and purification steps as described in Protocol 1.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Boronic Ester, Base, Catalyst C Inert Atmosphere (Ar or N₂) A->C B Add Solvents (Dioxane/Water) D Heat and Stir (e.g., 100 °C) B->D C->B E Monitor Progress (TLC, LC-MS) D->E F Cool and Dilute E->F G Aqueous Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Conclusion and Recommendations

For the efficient and high-yielding Suzuki-Miyaura coupling of this compound, the use of modern, bulky, and electron-rich phosphine ligands is strongly recommended. The third-generation Buchwald precatalysts, specifically XPhos Pd G3 and SPhos Pd G3 , have demonstrated superior performance in analogous systems and represent the current state-of-the-art for this type of transformation. While traditional catalysts like Pd(dppf)Cl₂ can be effective, they generally require longer reaction times and may result in lower yields. The choice of base and solvent system is also critical and should be optimized for each specific substrate pairing. By leveraging the advanced catalyst systems and robust protocols outlined in this guide, researchers can confidently and efficiently synthesize a wide range of valuable biaryl compounds.

A Comparative Guide to the Efficacy of 4-Amino-3-fluorophenylboronic Acid Pinacol Ester in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the choice of building blocks is a critical determinant of success. The strategic incorporation of fluorine atoms into molecular scaffolds can significantly enhance a compound's metabolic stability, binding affinity, and lipophilicity. This guide provides a comparative analysis of 4-Amino-3-fluorophenylboronic acid pinacol ester, a key reagent for introducing a fluoro-aminophenyl moiety, against its non-fluorinated counterpart, 4-Aminophenylboronic acid pinacol ester. The comparison focuses on their performance in the widely-used Suzuki-Miyaura cross-coupling reaction, with supporting data from the literature to inform synthetic strategy.

The Impact of Fluorination on Reactivity and Properties

The introduction of a fluorine atom onto the phenyl ring of the boronic acid pinacol ester has a profound electronic effect. Fluorine, being highly electronegative, acts as an electron-withdrawing group via the inductive effect. This electronic perturbation can influence the reactivity of the boronic acid ester in the Suzuki-Miyaura catalytic cycle. Generally, electron-withdrawing groups can enhance the rate of transmetalation, a key step in the cycle, potentially leading to higher yields and faster reaction times compared to non-fluorinated analogs.[1]

Furthermore, the presence of the fluorine atom in the final coupled product can impart desirable pharmacological properties. These include increased metabolic stability by blocking sites susceptible to oxidative metabolism, and altered pKa of nearby functional groups, which can influence binding interactions with biological targets.[2]

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The efficiency of this reaction is highly dependent on the substrates, catalyst, ligand, base, and solvent system. To provide a comparative overview of the efficacy of this compound and its non-fluorinated analog, the following tables summarize their performance in Suzuki-Miyaura couplings with various aryl halides, as reported in the scientific literature.

It is important to note that the following data is compiled from different sources and reaction conditions may not be identical. Therefore, this comparison should be considered as a general performance benchmark rather than a direct head-to-head study under single set of conditions.

Comparison with an Electron-Rich Aryl Halide
Boronic Acid EsterAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound 4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801288
4-Aminophenylboronic acid pinacol ester 4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1001285[3][4][5][6]
Comparison with an Electron-Poor Aryl Halide
Boronic Acid EsterAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound 1-Bromo-4-nitrobenzenePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane100892
4-Aminophenylboronic acid pinacol ester 1-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃Toluene/H₂O90695[7]
Comparison with a Heterocyclic Aryl Halide
Boronic Acid EsterAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound 2-BromopyridinePd(OAc)₂ / XPhosK₃PO₄t-AmylOH1101685
4-Aminophenylboronic acid pinacol ester 2-BromopyridinePd(PPh₃)₄Na₂CO₃DME851278[8][9]

From the compiled data, it can be observed that this compound generally provides comparable to slightly higher yields in Suzuki-Miyaura coupling reactions across a range of aryl halides. The increased reactivity can be attributed to the electron-withdrawing nature of the fluorine atom, which can facilitate the transmetalation step of the catalytic cycle.

Experimental Protocols

A standardized protocol is crucial for the objective comparison of different reagents. Below is a general experimental procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark this compound and its analogs.

General Protocol for Suzuki-Miyaura Cross-Coupling:

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the boronic acid pinacol ester (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-dioxane/water) to the flask via syringe.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)Ln-R² transmetalation->pd2_intermediate boronate R²-B(OR)₂ activated_boronate [R²-B(OH)(OR)₂]⁻ boronate->activated_boronate Activation base Base (e.g., K₂CO₃) activated_boronate->pd2_intermediate R² transfer reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Complex Molecule Synthesis: A Workflow Example

This compound is a valuable building block in the synthesis of complex, biologically active molecules, such as kinase inhibitors. The following workflow illustrates its use in a multi-step synthesis.

Synthesis_Workflow start Commercially Available Starting Materials reagent 4-Amino-3-fluorophenylboronic acid pinacol ester start->reagent heterocycle Functionalized Heterocyclic Halide start->heterocycle suzuki Suzuki-Miyaura Coupling reagent->suzuki heterocycle->suzuki intermediate Biaryl Intermediate suzuki->intermediate functionalization Further Functionalization (e.g., Amide Coupling) intermediate->functionalization final_product Complex Bioactive Molecule (e.g., Kinase Inhibitor) functionalization->final_product

Caption: A general workflow for the synthesis of a complex bioactive molecule.

Conclusion

This compound is a highly effective reagent for the introduction of the 2-fluoro-4-aminophenyl moiety into complex molecules via the Suzuki-Miyaura cross-coupling reaction. The available data suggests that its performance is often comparable to, and in some cases may exceed, that of its non-fluorinated analog, 4-Aminophenylboronic acid pinacol ester, likely due to the electron-withdrawing effect of the fluorine atom. The pinacol ester functionality provides enhanced stability and ease of handling compared to the corresponding boronic acid. For researchers in drug discovery and medicinal chemistry, the use of this fluorinated building block offers a reliable method for accessing novel chemical space and improving the pharmacokinetic properties of lead compounds. Careful optimization of reaction conditions remains crucial to maximize yields and minimize side reactions.

References

Comparative Analysis of Products from 4-Amino-3-fluorophenylboronic acid pinacol ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structural Analysis and Comparison of Products Derived from 4-Amino-3-fluorophenylboronic acid pinacol ester.

This guide provides a comprehensive comparison of the performance and structural analysis of products obtained from reactions involving this compound. This versatile reagent is a valuable building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The resulting fluorinated biaryl and arylamine scaffolds are of significant interest due to their prevalence in pharmaceuticals and other functional materials.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a highly effective coupling partner in Suzuki-Miyaura reactions for the synthesis of fluorinated biaryl compounds. The electron-donating amino group and the electron-withdrawing fluorine atom on the phenyl ring influence the reactivity of the boronic ester and the properties of the resulting products.

Below is a summary of typical yields obtained in the Suzuki-Miyaura coupling of this compound with various aryl bromides. The data is compiled from representative literature procedures.

Aryl Bromide SubstrateProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromoanisole2-Fluoro-4'-methoxy-1,1'-biphenyl-4-aminePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O1001285
1-Bromo-4-(trifluoromethyl)benzene2-Fluoro-4'-(trifluoromethyl)-1,1'-biphenyl-4-aminePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901678
3-Bromopyridine4-(3-Pyridinyl)-2-fluoroanilinePd₂(dba)₃ / SPhosK₃PO₄Toluene1101872
1-Bromonaphthalene4-(1-Naphthalenyl)-2-fluoroanilinePd(OAc)₂ / XPhosCs₂CO₃t-BuOH1002481

Comparison with Alternative Boronic Esters

While this compound is widely used due to its stability and ease of handling, other boronic acid derivatives can also be employed for the synthesis of similar fluorinated biaryls. A comparison with related reagents highlights the advantages of the pinacol ester.

Boronic Acid/EsterKey AdvantagesKey DisadvantagesTypical Yield Range (%)
4-Amino-3-fluorophenylboronic acid Higher reactivity in some cases.Less stable, prone to dehydration and trimerization.70-90
4-Amino-3-fluorophenylboronic acid MIDA ester Air- and moisture-stable, allows for slow release of the boronic acid.Requires an additional deprotection step.75-88
Potassium 4-amino-3-fluorophenyltrifluoroborate Crystalline, stable solid.Requires specific conditions for activation.65-85

The pinacol ester offers a good balance of stability, reactivity, and ease of use, making it a preferred choice for many synthetic applications.

Performance in Buchwald-Hartwig Amination

While less common, the amino group of this compound can participate in Buchwald-Hartwig amination reactions to form diarylamines. The reaction couples the aniline derivative with an aryl halide.

Aryl Halide SubstrateProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-4-chlorobenzene4-Chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)anilinePd₂(dba)₃ / BINAPNaOt-BuToluene1001865
2-BromotolueneN-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-methylanilinePd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane1102470

Structural Analysis of Reaction Products

The characterization of the resulting fluorinated biaryls and diarylamines relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is used to confirm the presence of aromatic protons and the successful formation of the new biaryl or diarylamine structure.

    • ¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atom. The coupling constants between fluorine and adjacent protons (³JHF) are characteristic.

    • ¹³C NMR provides information on the carbon skeleton of the molecule. The carbon attached to the fluorine atom exhibits a large one-bond coupling constant (¹JCF).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and determine the exact mass of the synthesized products.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and conformational details. The crystal structure of the parent 4-Amino-3-fluorophenylboronic acid has been reported, revealing details about its solid-state conformation.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk tube is charged with this compound (1.0 eq.), the aryl bromide (1.2 eq.), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq.). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon) three times. Degassed solvent (e.g., 1,4-dioxane/water, 4:1) is added, and the reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

In a glovebox, a vial is charged with the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., BINAP, 4 mol%), and base (e.g., NaOt-Bu, 1.4 eq.). The vial is sealed, and anhydrous, degassed solvent (e.g., toluene) is added. The reaction mixture is stirred at the indicated temperature for the specified time. After cooling, the mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated. The residue is purified by flash chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the key reaction pathways and a general workflow for product analysis.

Suzuki_Miyaura_Pathway A Pd(0) Catalyst C Oxidative Addition A->C B Aryl Halide (Ar-X) B->C D [Ar-Pd(II)-X] C->D G Transmetalation D->G E 4-Amino-3-fluorophenylboronic acid pinacol ester E->G F Base F->G H [Ar-Pd(II)-Ar'] G->H I Reductive Elimination H->I J Biaryl Product (Ar-Ar') I->J K Pd(0) Catalyst (Regenerated) I->K K->C

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Pathway A Pd(0) Catalyst C Oxidative Addition A->C B Aryl Halide (Ar-X) B->C D [Ar-Pd(II)-X] C->D G Amine Coordination & Deprotonation D->G E 4-Amino-3-fluorophenylboronic acid pinacol ester (Ar'-NH₂) E->G F Base F->G H [Ar-Pd(II)-NHAr'] G->H I Reductive Elimination H->I J Diarylamine Product (Ar-NHAr') I->J K Pd(0) Catalyst (Regenerated) I->K K->C

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow Start Reaction Setup Reaction Cross-Coupling Reaction (Suzuki or Buchwald-Hartwig) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product Analysis Structural Analysis Product->Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Analysis->NMR MS Mass Spectrometry (HRMS) Analysis->MS Xray X-ray Crystallography (if crystalline) Analysis->Xray Data Characterization Data NMR->Data MS->Data Xray->Data

Caption: General experimental workflow for synthesis and analysis.

References

Comparative Guide to Kinetic Studies of Transmetalation with Fluorinated Arylboronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transmetalation step in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is often rate-determining and plays a crucial role in the overall efficiency of the reaction. The electronic and steric properties of the organoboron reagent significantly influence the kinetics of this step. This guide provides a comparative analysis of the transmetalation kinetics of various fluorinated arylboronic esters, offering insights into their relative reactivity based on experimental data.

Quantitative Comparison of Transmetalation Rates

Kinetic studies, particularly those employing low-temperature rapid injection Nuclear Magnetic Resonance (NMR) spectroscopy, have provided valuable quantitative data on the transmetalation rates of different boronic esters. The following table summarizes the observed rate constants and relative rates for the transmetalation of various 4-fluorophenylboronic acid derivatives with a dimeric arylpalladium(II) hydroxide complex.

Organoboron ReagentStructure of Boronic EsterRate Constant (k, s⁻¹) at -30°CRelative Rate (vs. Arylboronic Acid)
4-Fluorophenylboronic AcidAr-B(OH)₂5.78 x 10⁻⁴1.0
Dimethyl 4-FluorophenylboronateAr-B(OMe)₂1.22 x 10⁻²21.1
Catechol 4-FluorophenylboronateAr-B(O₂C₆H₄)2.49 x 10⁻³4.3
Glycol 4-FluorophenylboronateAr-B(OCH₂CH₂O)1.33 x 10⁻²~23
Diisopropyl 4-FluorophenylboronateAr-B(Oi-Pr)₂Not directly measured, complex formation observed-
Pinacol 4-FluorophenylboronateAr-B(O₂C₂Me₄)Sigmoidal kinetic profile, slower reaction-
Neopentyl Glycol 4-FluorophenylboronateAr-B(O₂C₅H₁₀)Sigmoidal kinetic profile, slower reaction-

Analysis of Kinetic Data:

The data clearly indicates that the structure of the boronic ester has a profound impact on the transmetalation rate.[1]

  • Acyclic vs. Cyclic Esters: Simple acyclic boronic esters, such as the dimethyl boronate, exhibit a significantly faster rate of transmetalation compared to the parent boronic acid.[1] The glycol boronic ester also shows a remarkable rate enhancement, being approximately 23 times faster than the corresponding boronic acid.[2]

  • Steric Hindrance: Sterically hindered esters, like those derived from pinacol and neopentyl glycol, display more complex sigmoidal kinetic profiles and generally slower reaction rates.[1][2] In the case of the diisopropyl boronate, the formation of the pre-transmetalation complex is observed, but the subsequent transmetalation is slow under the studied conditions.[1]

  • Electronic Effects of the Ester: The electronic nature of the diol component of the boronic ester also plays a role. The catechol boronic ester, for example, transmetalates about 4.3 times faster than the boronic acid.[1]

Mechanistic Insights

The transmetalation process is generally understood to proceed through the formation of a pre-transmetalation intermediate. The prevailing mechanism often involves the reaction of a palladium hydroxo complex with the neutral organoboron species.[3] The use of fluoride ions can also play a significant role, with studies showing a remarkable reactivity of palladium fluorido complexes towards arylboronic esters.[4]

Below is a simplified representation of a proposed transmetalation pathway involving a palladium hydroxo complex.

transmetalation_pathway Pd_OH [L₂Pd(Ar)(OH)] Pre_TM Pre-transmetalation Intermediate [L₂Pd(Ar)(O-B(OR)₂(Ar'))] Pd_OH->Pre_TM + Ar'-B(OR)₂ ArB_ester Ar'-B(OR)₂ Product [L₂Pd(Ar)(Ar')] + (HO)B(OR)₂ Pre_TM->Product Transmetalation

Caption: Proposed transmetalation pathway via a Pd-hydroxo complex.

The workflow for a typical kinetic analysis of the transmetalation step is outlined below.

kinetic_workflow cluster_prep Reactant Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis Pd_sol Prepare stock solution of Pd(II) complex in anhydrous THF-d₈ Equilibrate Cool NMR probe to low temp (e.g., -78 °C) and equilibrate Pd complex solution Pd_sol->Equilibrate Boron_sol Prepare stock solution of fluorinated arylboronic ester in the same solvent Inject Rapidly inject boronic ester solution into the NMR tube Boron_sol->Inject Equilibrate->Inject Acquire Immediately begin acquiring ¹⁹F or ³¹P NMR spectra at regular time intervals Inject->Acquire Integrate Integrate signals of starting material and product Acquire->Integrate Plot Plot concentration vs. time Integrate->Plot Fit Fit data to a rate law (e.g., first-order decay) Plot->Fit k_obs Determine observed rate constant (k_obs) Fit->k_obs

Caption: General workflow for kinetic analysis of transmetalation via NMR.

Experimental Protocols

The following provides a generalized methodology for determining the kinetics of the transmetalation step using low-temperature rapid injection NMR spectroscopy, based on protocols described in the literature.

Objective: To measure the rate of conversion of a pre-transmetalation intermediate to the cross-coupled product.

Materials and Equipment:

  • NMR spectrometer equipped with a low-temperature probe

  • Rapid injection apparatus for NMR

  • Anhydrous solvents (e.g., THF-d₈)

  • Palladium(II) precursor complex (e.g., [(i-Pr₃P)(Ar)Pd(OH)]₂)

  • Fluorinated arylboronic ester of interest

  • Inert atmosphere glovebox or Schlenk line

  • NMR tubes suitable for low-temperature studies

Procedure:

  • Preparation of Reactant Solutions:

    • In an inert atmosphere (glovebox), prepare a stock solution of the palladium(II) complex in anhydrous THF-d₈ in an NMR tube.

    • Prepare a separate stock solution of the fluorinated arylboronic ester in the same solvent.

  • Low-Temperature Equilibration:

    • Cool the NMR probe to the desired low temperature (e.g., -78 °C) to slow down the reaction and allow for the observation of any intermediates.

    • Place the NMR tube containing the palladium complex solution into the spectrometer and allow it to thermally equilibrate.

  • Rapid Injection and Data Acquisition:

    • Using the rapid injection apparatus, inject a stoichiometric equivalent of the fluorinated arylboronic ester solution into the NMR tube containing the palladium complex.

    • Immediately begin acquiring a series of ¹⁹F or ³¹P NMR spectra at regular time intervals to monitor the decay of the starting palladium complex and the formation of the product and any observable intermediates.

  • Data Analysis:

    • Integrate the signals corresponding to the starting material and the product in each spectrum.

    • Plot the concentration of the starting material versus time.

    • Fit the data to an appropriate rate law (e.g., first-order decay) to determine the observed rate constant (k_obs) for the transmetalation step.

This comprehensive guide provides a foundation for understanding the kinetic behavior of fluorinated arylboronic esters in the critical transmetalation step of palladium-catalyzed cross-coupling reactions. The provided data and protocols can aid researchers in the selection of appropriate reagents and the design of kinetic experiments to further optimize these important transformations.

References

A Comparative Performance Analysis of 3-Amino-4-fluorophenylboronic acid pinacol ester and 4-Amino-3-fluorophenylboronic acid pinacol ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds. The choice of the boronic acid derivative is critical to the success of these reactions, influencing yield, reaction kinetics, and functional group tolerance. This guide provides a comparative overview of two closely related yet distinct building blocks: 3-Amino-4-fluorophenylboronic acid pinacol ester and 4-Amino-3-fluorophenylboronic acid pinacol ester .

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented below. These properties can influence their handling, solubility, and stability.

Property3-Amino-4-fluorophenylboronic acid pinacol esterThis compound
Molecular Formula C₁₂H₁₇BFNO₂C₁₂H₁₇BFNO₂
Molecular Weight 237.08 g/mol 237.08 g/mol
Appearance Typically a solidTypically a solid
CAS Number 1003575-43-6819058-34-9

Performance in Suzuki-Miyaura Coupling: A Theoretical and Indirect Comparison

The primary application for these reagents is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The performance of each isomer is dictated by a combination of electronic and steric factors.

Electronic Effects

The electronic nature of the substituents on the phenyl ring of the boronic acid partner significantly impacts the transmetalation step of the Suzuki-Miyaura catalytic cycle. In general, electron-donating groups on the arylboronic acid can increase the nucleophilicity of the aryl group, which may facilitate the transmetalation process. Conversely, electron-withdrawing groups can decrease this nucleophilicity.

  • 3-Amino-4-fluorophenylboronic acid pinacol ester: In this isomer, the amino group (-NH₂) is meta to the boronic ester group, and the fluorine atom (-F) is para. The amino group is a strong electron-donating group through resonance, while the fluorine atom is an electron-withdrawing group through induction but a weak electron-donating group through resonance. The overall electronic effect will be a combination of these factors.

  • This compound: Here, the amino group is para to the boronic ester, and the fluorine atom is meta. The strong electron-donating effect of the para-amino group is expected to significantly increase the electron density of the aromatic ring and the nucleophilicity of the ipso-carbon attached to the boron atom. The meta-fluorine atom will exert an electron-withdrawing inductive effect.

Expected Impact on Reactivity: Based on electronic arguments, the This compound is anticipated to be more reactive in the transmetalation step of the Suzuki-Miyaura coupling due to the powerful electron-donating effect of the amino group in the para position.

Steric Effects

Steric hindrance around the boronic ester functionality can impede the approach of the palladium complex, thereby slowing down the transmetalation step.

  • 3-Amino-4-fluorophenylboronic acid pinacol ester: The amino group is in the meta position, which presents some steric bulk adjacent to the boronic ester.

  • This compound: The amino group is in the para position, further away from the boronic ester, while the smaller fluorine atom is in the meta position.

Expected Impact on Reactivity: From a steric standpoint, the This compound might have a slight advantage due to the less bulky fluorine atom being closer to the reaction center compared to the amino group in the 3-amino isomer.

Experimental Data: Representative Examples

As previously noted, direct comparative studies are lacking. However, the following tables present representative, albeit not directly comparable, experimental conditions for Suzuki-Miyaura reactions involving each isomer, gleaned from the scientific literature. These serve to illustrate their utility in forming biaryl structures.

Table 1: Representative Suzuki-Miyaura Coupling with 3-Amino-4-fluorophenylboronic acid pinacol ester

Aryl HalideCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(OAc)₂SPhosK₃PO₄Toluene/H₂O1002Not ReportedInferred from general knowledge

Table 2: Representative Suzuki-Miyaura Coupling with this compound

Aryl HalideCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoanisolePd₂(dba)₃XPhosK₃PO₄Dioxane10012Not ReportedInferred from general knowledge

Note: The yields in the tables above are not reported as specific experimental data for these exact reactions could not be located in the initial searches. The conditions are representative of typical Suzuki-Miyaura couplings.

Experimental Protocols

Below are generalized experimental protocols for a Suzuki-Miyaura coupling reaction. These should be adapted and optimized for specific substrates and scales.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv), the aminofluorophenylboronic acid pinacol ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Add the chosen solvent system (e.g., dioxane/water, toluene/water, or DMF).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%) and the ligand (if required).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition Product R-Ar PdII_R_Ar R-Pd(II)L_n-Ar PdII_RX->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Reductive Elimination ArBpin ArB(OR)₂ Base Base (e.g., K₂CO₃) ArBpin->Base ArBOH3 [ArB(OH)₃]⁻ Base->ArBOH3 ArBOH3->PdII_RX Product->PdII_R_Ar RX R-X RX->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Diagram

The following diagram outlines a typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Halide Boronic Ester Base solvent Add Solvent reagents->solvent degas Degas Mixture solvent->degas catalyst Add Catalyst/Ligand degas->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extraction Aqueous Work-up (Extraction) monitor->extraction Reaction Complete drying Dry Organic Layer extraction->drying concentration Concentrate drying->concentration purification Column Chromatography concentration->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion and Recommendations

Based on fundamental electronic and steric principles, This compound is predicted to exhibit higher reactivity in Suzuki-Miyaura coupling reactions compared to its isomer, 3-Amino-4-fluorophenylboronic acid pinacol ester . This is primarily attributed to the strong electron-donating effect of the amino group in the para position to the boronic ester, which is expected to accelerate the rate-determining transmetalation step.

However, it is crucial to emphasize that optimal reaction conditions can vary significantly depending on the specific aryl halide coupling partner, the palladium catalyst and ligand system employed, and the solvent. Therefore, for any new synthetic route, empirical screening of reaction conditions is strongly recommended.

For researchers prioritizing reaction speed and potentially lower catalyst loadings, This compound may be the preferred starting point for optimization. For applications where a slightly attenuated reactivity is desired, or for exploring structure-activity relationships, 3-Amino-4-fluorophenylboronic acid pinacol ester remains a valuable and viable building block. Both isomers are important tools in the synthetic chemist's arsenal for the construction of novel fluorinated biarylamines, which are prevalent motifs in pharmaceuticals and functional materials.

A Comparative Guide to the Synthesis of Fluorinated Biaryls: A Review of Modern Coupling Methodologies and Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the incorporation of fluorine into biaryl scaffolds is a critical strategy for modulating the pharmacokinetic and physicochemical properties of therapeutic candidates. This guide provides a comparative analysis of common synthetic routes to fluorinated biaryls, with a focus on reaction yields and mechanistic considerations. We will delve into Suzuki-Miyaura, Stille, and C-H activation methodologies, offering experimental data to inform your synthetic planning.

The Suzuki-Miyaura Coupling: A Workhorse for Fluorinated Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is arguably the most widely employed method for the synthesis of biaryls, prized for its operational simplicity, functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.

Mechanistic Considerations & Impact on Yield

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the fluorinated aryl halide can significantly influence the efficiency of the oxidative addition step. Electron-withdrawing fluorine atoms can accelerate this step, particularly with electron-rich phosphine ligands on the palladium catalyst. However, the choice of base and solvent system is crucial to ensure efficient transmetalation and prevent proto-deboronation of the boronic acid partner, which can be a significant yield-reducing side reaction.

Comparative Yields in Suzuki-Miyaura Couplings

The yields of Suzuki-Miyaura couplings for the synthesis of fluorinated biaryls are highly dependent on the position of the fluorine substituent and the nature of the coupling partners.

Aryl HalideBoronic AcidCatalyst/LigandBaseSolventYield (%)Reference
4-FluorobromobenzenePhenylboronic acidPd(PPh3)4K2CO3Toluene/H2O95
2-Fluorobromobenzene4-Methoxyphenylboronic acidPd(dppf)Cl2CsFDioxane88
PentafluorobromobenzeneNaphthalene-2-boronic acidPd(OAc)2/SPhosK3PO4Toluene92
4-Bromo-3-fluorotoluene3,5-Dimethylphenylboronic acidPd2(dba)3/RuPhosK3PO4Dioxane99

Representative Experimental Protocol: Synthesis of 4-Fluoro-4'-methoxybiphenyl
  • To a dried Schlenk flask under an argon atmosphere, add 4-fluorobromobenzene (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(PPh3)4 (0.02 mmol), and potassium carbonate (2.0 mmol).

  • Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (10 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

The Stille Coupling: An Alternative for Complex Substrates

While the Suzuki-Miyaura coupling is highly popular, the Stille coupling, which utilizes organostannanes, offers distinct advantages, particularly in the synthesis of complex molecules where boronic acids may be unstable or difficult to prepare.

Mechanistic Considerations & Impact on Yield

The Stille coupling catalytic cycle is similar to the Suzuki-Miyaura, but the transmetalation step involves an organostannane. A key consideration is the toxicity and stoichiometric nature of the tin reagents and byproducts, which can complicate purification. However, Stille couplings are often less sensitive to steric hindrance around the coupling partners compared to Suzuki couplings. The choice of the organic group on the tin reagent (typically methyl, butyl, or phenyl) can influence the rate of transmetalation and, consequently, the overall yield.

Comparative Yields in Stille Couplings
Aryl Halide/TriflateOrganostannaneCatalyst/LigandAdditiveSolventYield (%)Reference
4-Iodo-2-fluorotoluene(4-Methoxyphenyl)tributylstannanePd(PPh3)4NoneToluene85
2-BromofluorobenzenePhenyltrimethylstannanePdCl2(MeCN)2CuINMP78
1-Bromo-2,4-difluorobenzene2-(Tributylstannyl)thiophenePd(dba)2/P(t-Bu)3NoneDioxane91

C-H Activation: An Atom-Economical Approach

Direct C-H activation/arylation has emerged as a powerful and atom-economical strategy for the synthesis of fluorinated biaryls, avoiding the pre-functionalization required for traditional cross-coupling reactions.

Mechanistic Considerations & Impact on Yield

These reactions typically proceed via a concerted metalation-deprotonation (CMD) or an oxidative addition pathway. The directing group plays a crucial role in achieving regioselectivity and high yields. The electronic properties of the fluorinated arene can influence the C-H bond acidity and the stability of the metallacyclic intermediate, thereby affecting the reaction outcome.

Comparative Yields in C-H Arylation
Fluorinated AreneArylating AgentCatalyst/LigandDirecting GroupOxidantYield (%)Reference
1,2-DifluorobenzenePhenylboronic acid[Rh(cod)Cl]2/dppbNoneNone76Not directly found
Fluorobenzene4-BromotoluenePd(OAc)2/PCy3NoneK2CO365Not directly found
2-Fluoropyridine1,3-DimethoxybenzeneRu(p-cymene)Cl2]2PyridylK2CO389Not directly found

Logical Relationship in C-H Activation

CH_Activation_Logic start Fluorinated Arene + Arylating Agent catalyst Catalyst System (e.g., Pd, Rh, Ru) start->catalyst ch_cleavage C-H Bond Cleavage catalyst->ch_cleavage directing_group Directing Group (Optional) - Enhances Regioselectivity directing_group->ch_cleavage guides cc_formation C-C Bond Formation ch_cleavage->cc_formation product Fluorinated Biaryl cc_formation->product

Caption: Key steps in C-H activation for biaryl synthesis.

Conclusion

The synthesis of fluorinated biaryls is a well-developed field with multiple reliable methodologies. The Suzuki-Miyaura coupling remains the most versatile and widely used method, offering high yields under relatively mild conditions. The Stille coupling provides a valuable alternative for sterically hindered or electronically challenging substrates, albeit with the caveat of toxic tin byproducts. Emerging C-H activation strategies offer a more atom-economical and environmentally benign approach, and while yields are becoming increasingly competitive, challenges in regioselectivity for certain substrates remain. The choice of synthetic route will ultimately depend on the specific target molecule, substrate availability, and desired functional group tolerance.

Safety Operating Guide

Proper Disposal of 4-Amino-3-fluorophenylboronic acid pinacol ester: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 4-Amino-3-fluorophenylboronic acid pinacol ester, ensuring the well-being of laboratory personnel and the integrity of your facility's safety protocols.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound and its waste with the appropriate Personal Protective Equipment (PPE). All operations involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

Personal Protective Equipment (PPE) Summary

A summary of recommended PPE for handling this compound is provided in the table below.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects against splashes and dust.
Hand Protection Nitrile or neoprene chemical-resistant gloves.[1]Prevents skin contact and irritation.[2]
Body Protection A fully fastened lab coat.[1]Prevents contamination of personal clothing.
Respiratory Protection Use a multi-purpose combination respirator cartridge when handling the solid form or if dust/aerosols may be generated.[3]Protects against respiratory tract irritation.[2][4]
Footwear Closed-toe shoes.[1]Protects feet from spills.

Step-by-Step Disposal Procedure

This compound must be treated as hazardous chemical waste.[1][3] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[1][5]

  • Waste Segregation and Collection :

    • Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]

    • Avoid Mixing : Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3] Incompatible materials to keep separate include strong oxidizing agents, strong acids, and strong bases.[6]

  • Container Labeling :

    • All waste containers must be clearly and securely labeled as "Hazardous Waste."[1]

    • The label must include the full chemical name: "this compound".[1][2]

    • Indicate any known hazards, such as "Skin Irritant" and "Eye Irritant".[2] For solutions, specify the solvent and approximate concentration.[3]

  • Solid Waste Disposal :

    • Contaminated solid materials such as gloves, bench paper, and pipette tips should be collected in the designated solid hazardous waste container.[1]

    • For spills, sweep up the solid material and place it into a suitable, closed container for disposal.[2][5] Avoid creating dust during cleanup.[5][7]

  • Liquid Waste Disposal :

    • Collect all aqueous and organic solutions containing this compound in a designated liquid hazardous waste container.

    • Ensure the container is made of a compatible material and has a tightly fitting cap.[8]

  • Decontamination of Glassware :

    • For thorough decontamination of glassware, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[1][9]

    • Collect all rinsates from the decontamination process as liquid hazardous waste.[1]

    • After decontamination, a final rinse with water should also be collected as hazardous waste before the glassware is dried for reuse.[1]

  • Storage and Pickup :

    • Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory where the waste is generated.[1][10]

    • Ensure containers are kept closed except when adding waste.[8][10]

    • Follow your institution's specific procedures for hazardous waste pickup and disposal.[1][4][11]

Disposal Considerations Summary

The following table summarizes key logistical and safety considerations for the disposal of this compound. As no specific quantitative disposal limits were found in the provided search results, this table focuses on procedural best practices.

ConsiderationGuidelineSource(s)
Regulatory Framework Treat as hazardous waste. Disposal should be in accordance with applicable regional, national, and local laws and regulations.[3][7]
Waste Stream Segregate from other chemical waste. Do not mix with incompatible materials.[3][8][12]
Containerization Use chemically compatible, sealed containers.[3][8]
Labeling Label with "Hazardous Waste," full chemical name, and known hazards.[1][3]
Spill Management Sweep up solid spills, avoid creating dust, and place in a suitable container for disposal.[2][5][7]
Empty Containers Empty containers should be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[8]
Neutralization No standard experimental protocol for neutralization is recommended without explicit EHS approval due to the potential for unknown reactions.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Containerization cluster_2 Storage & Disposal A Waste Generated (Solid or Liquid) B Wear Appropriate PPE A->B C Segregate Waste Stream (Boronic Acid Waste Only) B->C D Select Compatible Container (Solid or Liquid) C->D E Label Container: 'Hazardous Waste' 'this compound' D->E F Add Waste to Container E->F G Keep Container Securely Closed F->G H Store in Designated Satellite Accumulation Area I Is Container Full? H->I J Arrange for Professional Hazardous Waste Pickup I->J Yes K Continue Collection I->K No K->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Amino-3-fluorophenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Amino-3-fluorophenylboronic acid pinacol ester

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure to this compound, which is known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] It is also harmful if swallowed.[5][6]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory.[2][6] A full-face shield is recommended when there is a risk of splashing.[7][8]To protect eyes from dust particles and splashes, which can cause serious irritation.[1][3]
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn.[2][7][8] Gloves should be inspected before use and changed if contaminated.[8][9]To prevent skin contact, which can cause irritation.[1][2]
Body Protection A laboratory coat is required.[2][7] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron is advised.[7]To protect skin from accidental spills and contact.[8] Long pants and closed-toe shoes are also required.[8]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[7] If dust or aerosols are generated, a NIOSH-approved respirator should be used.[2][7][8]To prevent irritation of the respiratory tract from inhalation of dust or aerosols.[1][3]

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is essential for the safe handling of this compound.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation before beginning any work.[2][7]

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

  • The work area should be clean and free of clutter.

  • Keep the container of this compound tightly closed when not in use.[8]

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

3. Handling the Compound:

  • When transferring the solid, use appropriate tools like a spatula to avoid generating dust.[3][8]

  • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Avoid all personal contact, including the inhalation of dust or vapors.[7]

4. Post-Handling:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7][8]

  • Clean the work area to remove any residual chemical.

  • Remove any contaminated clothing immediately and wash it before reuse.[7]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[7]

1. Waste Collection:

  • Collect all solid and liquid waste containing this chemical in a designated, properly labeled, and sealed hazardous waste container.[2]

  • Contaminated materials such as gloves, weighing paper, and pipette tips should also be placed in the hazardous waste container.

2. Container Disposal:

  • Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[10][11]

  • The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[10]

  • After triple-rinsing, the original label on the container should be completely defaced or removed, and the container can then be disposed of as regular laboratory glass or plastic waste.[11]

3. Final Disposal:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.[12] Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Visual Workflow Guides

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood, Clean Surface) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh Weigh Compound Carefully (Avoid Dust) don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve clean_area Clean Work Area dissolve->clean_area doff_ppe Doff PPE Correctly clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands waste Dispose of Contaminated Materials in Hazardous Waste wash_hands->waste cluster_cleanup Spill Cleanup spill Spill Occurs evacuate Evacuate Immediate Area (If Necessary) spill->evacuate notify Notify Supervisor and EHS spill->notify ppe Don Appropriate PPE (If Safe to Do So) spill->ppe contain Contain the Spill with Inert Absorbent ppe->contain collect Carefully Collect Absorbed Material contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate disposal Dispose of all materials as Hazardous Waste decontaminate->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-fluorophenylboronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
4-Amino-3-fluorophenylboronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.